Oxane-4-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
oxane-4-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECGOQFZUPHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-27-4 | |
| Record name | oxane-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SuFEx-Enabled Molecular Architecture: The Synthesis and Characterization of Oxane-4-Sulfonyl Fluoride
Executive Summary & Compound Profile
Oxane-4-sulfonyl fluoride (systematically tetrahydro-2H-pyran-4-sulfonyl fluoride ) represents a critical "SuFExable" hub in modern medicinal chemistry. Belonging to the class of aliphatic sulfonyl fluorides, it serves as a robust electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" sweet spot: they are resistant to reduction and hydrolysis under physiological conditions but react specifically with nucleophiles (e.g., tyrosine, serine, lysine) when activated by the local protein environment or specific catalysts.
This guide details the synthesis, characterization, and handling of this motif, prioritizing the potassium bifluoride (KHF₂) displacement protocol—the industry standard for scalability and safety.
Compound Snapshot
| Property | Detail |
| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride |
| Common Name | Oxane-4-sulfonyl fluoride; THP-4-SO₂F |
| CAS Number | 1334148-27-4 |
| Molecular Formula | C₅H₉FO₃S |
| Molecular Weight | 168.19 g/mol |
| Core Application | Covalent fragment screening, SuFEx linker chemistry |
Retrosynthetic Analysis & Strategy
To synthesize oxane-4-sulfonyl fluoride with high fidelity, we must avoid oxidative conditions that might degrade the ether ring. The most reliable route proceeds through the sulfonyl chloride , which is generated from the corresponding thiol or thioacetate.
Strategic Pathway (Graphviz Visualization)
Experimental Protocol: Synthesis from Sulfonyl Chloride
While direct oxidative fluorination of thiols is possible, the Halide Exchange Method (Chloride
Reagents & Materials
-
Substrate: Tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv).
-
Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).
-
Solvent System: Acetonitrile (MeCN) / Water (1:1 v/v).[1]
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
-
Preparation of Reaction Matrix: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2H-pyran-4-sulfonyl chloride (10 mmol) in Acetonitrile (20 mL).
-
Why MeCN? It solubilizes the organic sulfonyl chloride while remaining miscible with the aqueous phase we are about to introduce.
-
-
Activation and Addition: Prepare a solution of KHF₂ (20-30 mmol) in Water (20 mL). Add this aqueous solution dropwise to the stirring organic phase at room temperature.
-
Causality: The biphasic mixture allows the inorganic fluoride to interact with the organic chloride at the interface. The bifluoride ion (HF₂⁻) acts as a potent nucleophile, displacing the chloride.
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 2–4 hours.
-
TLC/GC-MS Check: Monitor the disappearance of the chloride. The fluoride product is often slightly more polar or has a distinct retention time.
-
-
Workup & Isolation:
-
Dilute the reaction mixture with EtOAc (50 mL) and Water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
-
Wash the combined organics with Brine (sat. NaCl) to remove excess fluoride salts.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically pure enough (>95%) for most applications.[1] If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Characterization & Data Analysis
Verification of the sulfonyl fluoride moiety is distinct due to the presence of the fluorine atom. ¹⁹F NMR is the definitive tool for confirmation.
Spectroscopic Profile
| Technique | Expected Signal / Observation | Interpretation |
| ¹⁹F NMR | δ +55 to +65 ppm (triplet or broad singlet) | The chemical shift is characteristic of aliphatic sulfonyl fluorides (relative to CFCl₃ at 0 ppm). The signal may split into a triplet ( |
| ¹H NMR | δ 3.5–4.0 ppm (multiplet, 1H) | The methine proton at the 4-position (adjacent to SO₂F) shifts downfield due to the electron-withdrawing sulfonyl group. |
| ¹³C NMR | δ ~60–65 ppm (doublet) | The carbon attached to the sulfonyl group will show C-F coupling ( |
| GC-MS / LC-MS | [M]+ 168 or [M+H] | Sulfonyl fluorides are stable enough for GC-MS. Look for the molecular ion. Loss of SO₂F fragment is common.[1] |
| IR Spectroscopy | ~1400 cm⁻¹ and ~1200 cm⁻¹ | Strong asymmetric and symmetric S=O stretching vibrations.[1] |
Self-Validating the ¹⁹F Signal
To ensure the signal observed is indeed the sulfonyl fluoride and not inorganic fluoride or impurities:
-
Chemical Shift Check: Inorganic fluoride (F⁻) typically appears at -120 to -150 ppm. If your signal is at +60 ppm, it is the S-F bond.
-
Coupling: A triplet splitting pattern confirms the fluorine is attached to a carbon-bearing group (via the sulfur linker), verifying the structure.
Mechanism of Action: The SuFEx Hub
Understanding why this molecule is synthesized requires visualizing its reactivity profile.[1] The sulfonyl fluoride is a "sleeping beauty"—inert to general cellular nucleophiles but reactive when "woken up" by specific protein environments or stabilization.
SuFEx Reactivity Workflow (Graphviz)
[1][5][6][7]
Safety & Handling
-
HF Generation: While sulfonyl fluorides are stable, hydrolysis under highly acidic conditions can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.
-
KHF₂ Handling: Potassium bifluoride is corrosive and toxic.[1] Avoid contact with glass if high temperatures are used (though room temp is standard here); plastic (polypropylene) labware is recommended for the aqueous fluoride solution preparation.
-
Storage: Store Oxane-4-sulfonyl fluoride in a tightly sealed container at 4°C. It is generally stable for months if kept dry.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx): A Unique Reactivity for Drug Discovery."[3] Journal of Medicinal Chemistry. [Link]
Sources
Technical Guide: Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4)
The following technical guide provides an in-depth analysis of Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4) , a specialized chemical reagent critical to modern covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4) is an aliphatic sulfonyl fluoride reagent used primarily as a covalent warhead in the synthesis of pharmacological probes and fragment-based drug discovery (FBDD).
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, this sulfonyl fluoride derivative exhibits "sleeping beauty" reactivity : it remains stable in aqueous biological buffers but reacts selectively with specific nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine) within protein binding pockets. This unique property makes it an essential tool for SuFEx (Sulfur-Fluoride Exchange) chemistry, a next-generation click chemistry widely adopted for developing covalent inhibitors and activity-based protein profiling (ABPP) probes.
Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 1334148-27-4 |
| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride |
| Synonyms | Oxane-4-sulfonyl fluoride; 4-Fluorosulfonyltetrahydropyran |
| Molecular Formula | C₅H₉FO₃S |
| Molecular Weight | 168.19 g/mol |
| Physical State | Solid (Low melting point) or Oil (depending on purity/temp) |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile |
| Stability | Stable in water at neutral pH; Hydrolytically stable compared to sulfonyl chlorides |
| Reactive Motif | Sulfonyl Fluoride (-SO₂F) |
Mechanism of Action: The SuFEx Reaction
The core utility of CAS 1334148-27-4 lies in the Sulfur-Fluoride Exchange (SuFEx) reaction. This mechanism allows the tetrahydropyran moiety to be covalently attached to a target protein or organic molecule.
Chemical Mechanism
The sulfonyl fluoride group acts as an electrophile. However, the S-F bond is strong (approx. 130 kcal/mol) and resistant to reduction and hydrolysis. Activation requires a specific environment:
-
Protein Environment: The local pH and hydrogen bonding within a protein pocket can activate a specific residue (e.g., Tyrosine phenol) to attack the sulfur center.
-
Chemical Synthesis: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP are used to deprotonate the nucleophile and facilitate fluoride displacement.
Pathway Visualization
The following diagram illustrates the SuFEx-mediated covalent modification of a Tyrosine residue by CAS 1334148-27-4.
Caption: Mechanistic pathway of SuFEx reaction where the sulfonyl fluoride warhead selectively modifies a tyrosine residue, releasing a fluoride ion.
Applications in Drug Discovery[2]
Covalent Fragment Screening
CAS 1334148-27-4 serves as a "fragment" in electrophilic fragment screening libraries.
-
Rationale: The tetrahydropyran ring is a common pharmacophore found in many FDA-approved drugs (improving solubility and metabolic stability).
-
Workflow:
-
Library Construction: The reagent is incubated with a protein target.
-
Selection: If the tetrahydropyran moiety fits into a pocket near a reactive residue, the -SO₂F group will react, forming a permanent bond.
-
Detection: Mass Spectrometry (Intact MS) detects the mass shift (+148 Da, corresponding to the loss of HF).
-
Late-Stage Functionalization
In medicinal chemistry, this reagent allows for the rapid introduction of the tetrahydropyran-sulfonyl motif onto amines or phenols to generate sulfonamides or sulfonate esters, optimizing potency and pharmacokinetic properties (LogD, metabolic stability).
Experimental Protocols
Protocol A: General Synthesis of Sulfonamides via SuFEx
Use this protocol to couple CAS 1334148-27-4 with a primary or secondary amine building block.
Materials:
-
Amine substrate (1.0 equiv)
-
Tetrahydro-2H-pyran-4-sulfonyl fluoride (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Reagent Addition: Add Tetrahydro-2H-pyran-4-sulfonyl fluoride (1.2 mmol, 202 mg).
-
Activation: Add DBU (2.0 mmol, 300 µL) dropwise at room temperature (25°C). Note: The reaction is generally exothermic; cooling to 0°C may be required for highly reactive amines.
-
Monitoring: Stir the mixture at room temperature. Monitor reaction progress via LC-MS (Look for mass peak: M_amine + 148). Reaction times typically range from 1 to 12 hours.
-
Work-up:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove excess DBU and unreacted amine.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude sulfonamide residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
If the fluoride is unavailable, it is often synthesized from the corresponding sulfonyl chloride.
Reaction: R-SO₂Cl + KHF₂ → R-SO₂F + KCl + HCl
-
Dissolve Tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv) in a mixture of Acetonitrile/Water (1:1 v/v).
-
Add Potassium Bifluoride (KHF₂) (2.0 - 4.0 equiv). Caution: KHF₂ is corrosive and generates HF in situ.
-
Stir vigorously at room temperature for 2-4 hours.
-
Extract with Ethyl Acetate, wash with water and brine.
-
Concentrate to yield the sulfonyl fluoride. (Purification is often unnecessary due to high conversion).
Safety & Handling
-
Hazard Identification: Sulfonyl fluorides are stable but should be treated as potential alkylating agents. They can covalently modify proteins.
-
HF Generation: While the C-S-F bond is stable, combustion or extreme acidic hydrolysis can release Hydrogen Fluoride (HF).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, although the compound is relatively water-tolerant.
Workflow Visualization: Covalent Fragment Screening
Caption: Operational workflow for using sulfonyl fluoride probes in covalent fragment screening campaigns.
References
-
Sharpless, K. B., et al. "SuFEx activation with Ca(NTf2)2 for linkage of sulfonyl fluorides with amines." Angewandte Chemie International Edition, 2014.
-
Jones, L. H. "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of Medicinal Chemistry, 2018.
-
Narayanam, M. K., et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Science, 2018.
-
BenchChem. "Tetrahydro-2H-pyran-4-sulfonyl Fluoride Product Data." BenchChem Database.
Mechanistic Principles and Application of Sulfonyl Fluoride Probes in Chemical Proteomics
[1]
Executive Summary
Sulfonyl fluorides (SFs) have emerged as a "privileged" warhead class in chemical biology, distinguished by their unique reactivity profile governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3][4] Unlike traditional electrophiles (e.g., acrylamides, sulfonyl chlorides) that rely on inherent high reactivity, SFs possess a "Goldilocks" stability: they are inert to hydrolysis and nonspecific reaction in aqueous buffer but become hyper-reactive within specific protein microenvironments. This guide dissects the SuFEx mechanism, details the structural requirements for residue-specific labeling (Tyr, Lys, His, Ser), and provides a validated Activity-Based Protein Profiling (ABPP) workflow for profiling the ligandable proteome.
The Chemical Basis: Sulfur(VI) Fluoride Exchange (SuFEx)
The utility of SF probes rests on the stability of the S(VI)-F bond.[5] The high oxidation state of the sulfur center creates a distinct geometry and electrostatic environment compared to carboxylic acid derivatives or S(IV) species.
Stability vs. Reactivity[3]
-
Thermodynamic Stability: The S-F bond is strong (approx. 70-80 kcal/mol), rendering SF probes resistant to reduction and thermolysis.
-
Kinetic Inertness: In bulk aqueous solvent, the fluoride atom is a poor leaving group due to its high basicity and strong bond to sulfur. SFs do not undergo nonspecific hydrolysis at physiological pH, allowing for extended incubation times (4–24 hours) in complex biological lysates.
-
Context-Dependent Activation: The S-F bond is activated exclusively within protein pockets where specific non-covalent interactions (e.g., H-bonding to the fluoride, electrostatic stabilization of the transition state) lower the activation energy barrier.
Comparison of Covalent Warheads
The following table contrasts SFs with other common electrophiles used in drug discovery.
| Warhead Type | Primary Target | Aqueous Stability | Reactivity Driver | Reversibility |
| Sulfonyl Fluoride | Tyr, Lys, His, Ser | High (>24h) | Protein Microenvironment (SuFEx) | Irreversible |
| Acrylamide | Cys | Moderate | Nucleophilicity (Soft-Soft) | Irreversible |
| Sulfonyl Chloride | Lys, Ser | Very Low (<10 min) | High Intrinsic Electrophilicity | Irreversible |
| Boronic Acid | Ser, Thr | High | Lewis Acidity | Reversible |
Mechanism of Bioconjugation
The reaction of a sulfonyl fluoride with a protein nucleophile proceeds via a substitution mechanism at the sulfur center. This is not a simple SN2 reaction; it often involves a hypervalent transition state or intermediate, heavily influenced by the protein environment.
The "Assisted" Mechanism
For a nucleophile (Nu) such as a Tyrosine phenol or Lysine amine to react with the SF probe, two critical events must occur simultaneously within the binding pocket:
-
Nucleophile Activation: A neighboring basic residue (e.g., Arg, His) acts as a general base to deprotonate the nucleophile.
-
Leaving Group Assistance: The departing fluoride ion is stabilized by hydrogen bond donors (e.g., backbone amides, Ser-OH) or Lewis acidic centers. This "pull" effect is critical for breaking the strong S-F bond.
Residue Specificity and Adduct Stability
-
Tyrosine (Tyr): Forms a sulfonate ester. This is the most distinct application of SFs, as few other warheads target Tyr efficiently. The resulting O-S bond is highly stable.
-
Lysine (Lys): Forms a sulfonamide. Highly stable. Often favored in solvent-exposed active sites (e.g., kinase ATP pockets).
-
Histidine (His): Forms a sulfonyl-imidazole. Can be stable, but in some contexts, it may hydrolyze slowly.[1]
-
Cysteine (Cys): While SFs can react with Cys, the resulting thiosulfonate is often unstable and susceptible to reduction or hydrolysis, making SFs poor probes for permanent Cys tagging compared to acrylamides.[3][6][7]
Visualization: SuFEx Activation Logic
The following diagram illustrates the environmental requirements for SF activation.
Caption: Context-dependent activation of Sulfonyl Fluorides. Reactivity requires simultaneous nucleophile deprotonation and fluoride stabilization by the protein microenvironment.
Experimental Protocol: SuFEx-Enabled ABPP
This protocol describes the use of a clickable sulfonyl fluoride probe (e.g., an alkyne-tagged SF) to profile targets in a complex proteome.
Materials
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free). Note: Avoid DTT or TCEP during initial labeling as they can reduce other disulfides, though SF itself is resistant.
-
Probe: Alkyne-SF probe (100X stock in DMSO).
-
Click Reagents: Azide-PEG3-Biotin (or Desthiobiotin), TCEP (fresh), TBTA ligand, CuSO4.
-
Enrichment: Streptavidin-agarose beads.
Step-by-Step Workflow
Step 1: Proteome Preparation
-
Lyse cells/tissue in Lysis Buffer by sonication.
-
Clarify lysate by centrifugation (16,000 x g, 15 min, 4°C).
-
Adjust protein concentration to 1–2 mg/mL.
-
Critical: Ensure pH is maintained at 7.4–8.0. Lower pH (<6) significantly reduces Lys/Tyr reactivity.
-
Step 2: Probe Incubation
-
Add Alkyne-SF probe to the lysate (Final conc: 1–50 µM).
-
Control: Add DMSO vehicle to a separate sample.
-
Incubate at 25°C or 37°C for 4 to 16 hours .
-
Mechanism Check: Unlike reactive acrylamides (1 hr incubation), SFs require longer times to sample the conformational space and find the correct "catalytic" pocket.
-
Step 3: Copper-Catalyzed Click Chemistry (CuAAC)
-
Add reagents in order:
-
Azide-Biotin (100 µM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM)
-
-
Vortex and incubate for 1 hour at RT.
-
Precipitate proteins with cold methanol/chloroform to remove excess probe.
Step 4: Enrichment and Digestion
-
Resuspend protein pellet in 1% SDS/PBS.
-
Incubate with Streptavidin beads (2 hours, RT).
-
Wash beads rigorously (1% SDS, then 4M Urea, then PBS).
-
Perform On-Bead Digestion using Trypsin (overnight, 37°C).
Step 5: LC-MS/MS Analysis
-
Analyze peptides via Liquid Chromatography-Tandem Mass Spectrometry.
-
Data Analysis: Search for variable modification: Sulfonyl (+ mass of probe scaffold).
-
Validation: Filter for targets present in Probe samples but absent in DMSO controls (Ratio > 5).
-
Visualization: ABPP Workflow
Caption: Sulfonyl Fluoride ABPP Workflow. Extended incubation times maximize context-specific labeling before click-chemistry enrichment.
Strategic Probe Design
When designing SF probes, the scaffold attached to the sulfonyl fluoride group dictates selectivity.
Ligand-Directed Probes
Attaching an SF group to a known reversible inhibitor converts it into a targeted covalent inhibitor (TCI).
-
Design Rule: Place the SF group at a position where it can reach a nucleophile (Tyr/Lys/Ser) on the rim of the binding pocket.
-
Example: FSBA (5'-Fluorosulfonylbenzoyl-5'-adenosine) mimics ATP and labels conserved Lys/Tyr residues in kinases and ATPases.
Fragment-Based Probes
Small, low-molecular-weight SF fragments (e.g., benzene sulfonyl fluoride derivatives) are used to screen for "ligandable" pockets across the whole proteome.
-
Diversity: Varying the substituents on the benzene ring (e.g., -NO2, -OMe) tunes the electronics of the sulfur center, subtly altering reactivity and selectivity.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[7] Link
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on chemical biology probes). Link
-
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Covalent Anticancer Agent. Journal of the American Chemical Society, 140(1), 200-210. Link
-
Chen, W., et al. (2016). A library of sulfonyl fluoride probes for chemoproteomic profiling of tyrosine, lysine, and histidine reactivity. Journal of the American Chemical Society, 138, 7353-7362. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of Oxane Scaffolds in Chemical Probe Discovery
Executive Summary This technical guide addresses the "lipophilicity trap" in chemical probe development. Traditional carbocyclic probes often suffer from poor aqueous solubility and high non-specific binding due to excessive hydrophobicity. The strategic incorporation of saturated oxygen heterocycles—specifically oxetanes and tetrahydropyrans (THPs) , collectively referred to here as oxanes—offers a solution. By replacing gem-dimethyl or cyclohexane motifs with their oxane bioisosteres, researchers can lower LogP, enhance metabolic stability, and improve target engagement without altering the steric footprint of the molecule.
Part 1: The "Oxane Effect" in Probe Design
The Physicochemical Rationale
In chemical biology, a probe must bind its target with high affinity while remaining "invisible" to the rest of the proteome. High lipophilicity (LogP > 4) is the primary driver of off-target promiscuity. Oxanes introduce a permanent dipole and reduce lipophilicity while maintaining sp³ character (Fsp³).
| Feature | Carbocycle (Reference) | Oxetane Bioisostere | THP Bioisostere | Impact on Probe Performance |
| Steric Bulk | gem-dimethyl | Oxetane | N/A | Minimal steric clash; maintains binding pocket fit. |
| Lipophilicity | High (LogP reference) | Reduces non-specific membrane partitioning. | ||
| Solubility | Low | Increases >4000-fold | Moderate Increase | Enables higher concentration assays without precipitation. |
| Metabolic Stability | Susceptible to CYP450 | Blocks metabolic soft spots | Blocks metabolic soft spots | Prolongs probe half-life in live-cell assays. |
| H-Bonding | None | H-Bond Acceptor (Only) | H-Bond Acceptor (Only) | Creates new vectoral interactions with protein backbone amides. |
Structural Justification
-
Oxetanes: The "pucker" of the oxetane ring (approx. 1.07 Å C-O bond length) mimics the spatial arrangement of a gem-dimethyl group but exposes the oxygen lone pairs for hydrogen bonding. This is critical for "scaffold hopping" where you wish to retain potency while fixing ADME properties.
-
Tetrahydropyrans (THP): THP acts as a lower-lipophilicity surrogate for cyclohexane. Unlike piperidines, THPs are not basic at physiological pH, preventing lysosomal trapping—a common artifact in intracellular probe imaging.
Part 2: Synthetic Architectures & Methodologies
The construction of oxane-based probes requires robust methodologies that allow for "late-stage functionalization"—the ability to attach a reporter tag (biotin, fluorophore) or a reactive warhead (electrophile) without rebuilding the scaffold.
The Prins Cyclization (THP Synthesis)
The Prins reaction is the gold standard for generating highly substituted THP cores. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1]
Mechanism & Causality:
-
Activation: The aldehyde is activated by a Lewis acid (e.g., InCl₃, TMSOTf).
-
Attack: The homoallylic alcohol attacks the aldehyde, forming a hemiacetal.
-
Cyclization: An oxocarbenium ion intermediate forms.[2][3] The alkene acts as an internal nucleophile, closing the ring.
-
Trapping: A nucleophile (often a halide or water) traps the carbocation, setting the stereochemistry.
Visualizing the Synthetic Logic
Figure 1: The Prins Cyclization pathway for constructing THP scaffolds.[2] Note the critical Oxocarbenium Ion intermediate which dictates the stereochemical outcome.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis and validation of a THP-based Photoaffinity Probe. Target: Hypothetical cytosolic kinase.
Phase 1: Scaffold Synthesis (Prins Protocol)
Standard Operating Procedure based on Yadav et al.
-
Reagents: Homoallylic alcohol (1.0 eq), Aldehyde (1.2 eq), InCl₃ (10 mol%), Dichloromethane (DCM).
-
Execution:
-
Dissolve aldehyde and homoallylic alcohol in anhydrous DCM under Argon.
-
Add InCl₃ slowly at 0°C.
-
Stir at 25°C for 3–5 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2).
-
Quench: Add saturated NaHCO₃ solution.
-
-
Workup: Extract with DCM (3x), dry over Na₂SO₄, concentrate.
-
Purification: Silica gel column chromatography.
Phase 2: Probe Functionalization (The "Click" Handle)
To turn the THP scaffold into a probe, we install an alkyne handle for downstream Activity-Based Protein Profiling (ABPP).
-
Reaction: Etherification of the C4-hydroxyl group (generated in Prins) with Propargyl Bromide.
-
Conditions: NaH (1.5 eq), Propargyl bromide (1.2 eq), DMF, 0°C to RT.
-
Validation: ¹H NMR must show the alkyne proton triplet at ~2.4 ppm.
Phase 3: Biological Validation (ABPP)
This is the self-validating step. If the probe works, it must label the target and be out-competed by the parent inhibitor.
Protocol:
-
Lysate Prep: Prepare proteome lysate (1 mg/mL) from relevant cell line.
-
Incubation: Treat lysate with Probe (1 µM) for 1 hour.
-
Control A: DMSO only (No probe).
-
Control B (Competition): Pre-incubate with 20x excess of non-alkyne parent compound for 30 mins, then add Probe.
-
-
Click Reaction: Add CuAAC reagents (Rhodamine-Azide, CuSO₄, TCEP, TBTA). Incubate 1 hour.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
Part 4: Validation Logic & Pathway
The following diagram illustrates the decision matrix for validating an oxane-based probe.
Figure 2: The "Go/No-Go" decision tree for validating chemical probes using Activity-Based Protein Profiling (ABPP).
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery and Chemical Biology. Chemical Reviews. [Link]
-
Yadav, J. S., et al. (2001).[4] Indium(III) Chloride-Catalyzed Prins Cyclization: A Novel and Stereoselective Synthesis of 4-Hydroxytetrahydropyrans. Journal of Organic Chemistry. [Link]
-
Cravatt, B. F., et al. (2008).[5] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Oxane-4-sulfonyl Fluoride in SuFEx-Based Drug Discovery
Topic: Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride) Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers
Executive Summary
Oxane-4-sulfonyl fluoride (systematically Tetrahydro-2H-pyran-4-sulfonyl fluoride ) represents a critical class of "SuFExable" building blocks.[1] In modern medicinal chemistry, it serves two distinct roles: as a covalent warhead for activity-based protein profiling (ABPP) and as a bioisostere scaffold where the tetrahydropyran (THP) ring replaces lipophilic phenyl or cyclohexyl groups to improve metabolic stability and water solubility.[1]
This guide details the physiochemical identity, synthesis pathways, and application of Oxane-4-sulfonyl fluoride, emphasizing its utility in Sulfur-Fluoride Exchange (SuFEx) click chemistry—a methodology pioneered by K. Barry Sharpless that exploits the unique "sleeping beauty" reactivity of the S(VI)-F bond.[1]
Chemical Identity & Physiochemical Properties
The following data constitutes the definitive identity profile for Oxane-4-sulfonyl fluoride. When sourcing reagents, ensure the CAS registry number matches the specific fluoride derivative, as sulfonyl chlorides are common impurities.[1]
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride | "Oxane" is the IUPAC name for the THP ring.[2] |
| Common Name | Oxane-4-sulfonyl fluoride | Often listed as 4-Tetrahydropyranylsulfonyl fluoride in catalogs.[1] |
| CAS Registry | 1334148-27-4 | Distinct from the chloride precursor (CAS 338453-21-7). |
| Molecular Formula | C₅H₉FO₃S | |
| Molecular Weight | 168.19 g/mol | Monoisotopic Mass: 168.0256 |
| Physical State | Colorless Liquid / Low-melting Solid | Hygroscopic; store under inert atmosphere (N₂/Ar).[1] |
| Solubility | DMSO, DMF, DCM, Acetonitrile | Hydrolytically stable in neutral aqueous buffer (pH 7.4).[1] |
Structural Analysis
The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the C4 position with a sulfonyl fluoride group.[1][3]
-
The THP Ring: Acts as a polar bioisostere for cyclohexane.[1] The ether oxygen lowers logP (increasing solubility) and blocks metabolic oxidation sites common in carbocycles.[1]
-
The Sulfonyl Fluoride: A pseudo-inert electrophile.[1] Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles, the S-F bond is kinetically stable until activated by a specific protein environment (e.g., a tyrosine or lysine side chain in a binding pocket) or a silicon-based catalyst.[1]
Synthesis & Production Protocols
Methodology: Chloride-to-Fluoride Exchange (The "Bifluoride" Route)
This is the industry-standard protocol for converting aliphatic sulfonyl chlorides to fluorides due to its mild conditions and high yield.[1]
Reagents:
-
Precursor: Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS 338453-21-7)
-
Fluorinating Agent: Potassium Bifluoride (KHF₂)[1]
-
Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equiv (e.g., 5 mmol) of the sulfonyl chloride in MeCN.
-
Activation: Prepare a saturated aqueous solution of KHF₂ (2.5 equiv). Caution: KHF₂ is corrosive and releases HF; use plasticware.[1]
-
Reaction: Add the aqueous KHF₂ dropwise to the organic phase at 0°C.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Observe shift from Cl mass pattern to F mass pattern).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Flash chromatography is rarely needed if the precursor was pure; the conversion is typically quantitative.[1]
Visualization: Synthesis Workflow
Figure 1: Synthetic route from the alcohol precursor to the sulfonyl fluoride warhead.[1] The KHF₂ exchange step is the critical final transformation.
Mechanism of Action: SuFEx Chemistry
The primary application of Oxane-4-sulfonyl fluoride is in Targeted Covalent Inhibition (TCI) .[1] Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader reactivity profile, capable of targeting Tyrosine, Lysine, Serine, and Histidine residues, but only under specific proximity-driven conditions.[1]
The "Sleeping Beauty" Effect
In isolation, the S(VI)-F bond is extremely stable (bond energy ~90 kcal/mol) and resists hydrolysis in plasma.[1] However, when the THP ring binds to a protein pocket, placing the -SO₂F group in close proximity to a nucleophilic side chain, the local environment (often aided by hydrogen bonding to the sulfonyl oxygens) catalyzes the release of fluoride and the formation of a covalent sulfonate bond.[1]
Visualization: Protein Labeling Mechanism
Figure 2: The SuFEx mechanism.[1] The reaction is driven by the specific binding affinity of the oxane scaffold, ensuring kinetic selectivity over off-target proteins.[1]
Experimental Application: Probe Design
To use Oxane-4-sulfonyl fluoride in drug discovery, it is rarely used "naked."[1] It is typically appended to a linker and a reporter tag (biotin or fluorophore) to create an Activity-Based Probe.[1]
Protocol: Conjugation to a Pharmacophore
If you intend to test the "SuFExability" of a specific kinase or enzyme:
-
Scaffold Selection: Identify a known reversible inhibitor of your target that contains a solvent-exposed region.[1]
-
Linker Attachment: Modify the solvent-exposed region to include a secondary amine.
-
Warhead Installation: React the amine with Oxane-4-sulfonyl fluoride (if functionalized with a leaving group elsewhere) or, more commonly, use the Ethenesulfonyl fluoride (ESF) method to link the THP ring.[1]
-
Note: For direct installation of the Oxane-4-sulfonyl moiety, it is often synthesized as a building block (e.g., Carboxy-THP-SO2F) and coupled via amide bond formation to the drug scaffold.[1]
-
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [1]
-
Biosynth Carbosynth. (2024).[1] "Oxane-4-sulfonyl fluoride Product Data (CAS 1334148-27-4)."
-
Cymit Quimica. (2024).[1][4] "Chemical Properties of Oxane-4-sulfonyl fluoride."
-
Dong, J., et al. (2020).[1] "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Chemical Reviews. [1]
Sources
Technical Deep Dive: Structural & Functional Analysis of Tetrahydropyran-4-sulfonyl Fluoride
Executive Summary
Oxane-4-sulfonyl fluoride , scientifically designated as Tetrahydropyran-4-sulfonyl fluoride (THP-4-SO2F) , represents a high-value pharmacophore in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this molecule leverages the unique stability-reactivity profile of the sulfur(VI)-fluoride bond—a hallmark of SuFEx (Sulfur-Fluoride Exchange) click chemistry .
This guide analyzes the structural conformation, synthesis pathways, and reactivity profiling of THP-4-SO2F. It is designed for medicinal chemists utilizing this motif as a "silent" covalent warhead that activates only within specific protein pockets (e.g., targeting Tyrosine, Serine, or Lysine residues).
Part 1: Molecular Architecture & Conformational Dynamics
The Tetrahydropyran Scaffold
The core of the molecule is the tetrahydropyran (oxane) ring. In solution, this six-membered ether ring predominantly adopts a chair conformation to minimize torsional strain, analogous to cyclohexane but distorted by the shorter C-O bonds (1.43 Å vs 1.54 Å for C-C).
The Sulfonyl Fluoride Warhead (-SO2F)
The sulfonyl fluoride group at the C4 position introduces a critical conformational decision: Axial vs. Equatorial .
-
Steric Dominance: In 4-substituted tetrahydropyrans, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the C2 and C6 protons.
-
Electronic Considerations: The sulfonyl group is electron-withdrawing. While the anomeric effect dominates at the C2 position, at the C4 position, steric factors are the primary driver. Therefore, the Equatorial conformer is thermodynamically favored (>95% population at room temperature).
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium, highlighting the steric clash in the axial conformer that drives the population toward the equatorial state.
Figure 1: Conformational energy landscape of Tetrahydropyran-4-sulfonyl fluoride favoring the equatorial orientation.
Part 2: Synthesis & Spectroscopic Characterization[1]
Synthetic Pathway
The most robust synthesis avoids direct sulfonyl chloride handling where possible, utilizing a "pot" method or rapid fluoride exchange to ensure high yields.
-
Precursor: Tetrahydropyran-4-thiol or Tetrahydropyran-4-bromide.
-
Oxidative Chlorination: Conversion to sulfonyl chloride (using
or ). -
Fluorination (The Critical Step): Displacement of chloride by bifluoride (
) in acetonitrile/water. This creates the highly stable S(VI)-F bond.
Spectroscopic Signature (NMR)
Validation of the structure relies heavily on 19F NMR , as the fluorine atom provides a distinct, clean signal free from background noise common in biological assays.
Table 1: Expected NMR Data Profile
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Structural Assignment |
| 19F NMR | +55.0 to +65.0 | Singlet | Characteristic |
| 1H NMR | 3.20 - 3.40 | Multiplet (tt) | H-4 methine proton (deshielded by sulfonyl group). |
| 1H NMR | 4.05 - 4.15 | Multiplet (dd) | H-2/H-6 equatorial protons (adjacent to Oxygen). |
| 13C NMR | ~60 - 65 | Singlet | C-4 Carbon (attached to Sulfur). |
Part 3: Reactivity Profiling (The SuFEx Context)
Stability vs. Reactivity
The defining feature of THP-4-SO2F is its resistance to hydrolysis and reduction.
-
Aqueous Stability: Stable in phosphate-buffered saline (PBS) at pH 7.4 for >24 hours.
-
Metabolic Stability: The tetrahydropyran ring is less lipophilic than cyclohexane (
vs 2.5), improving solubility and reducing non-specific metabolic clearance.
Mechanism of Action (Covalent Labeling)
The sulfonyl fluoride acts as a "sleeping beauty" warhead. It does not react with free thiols (unlike maleimides) or amines in solution. It requires protein-templated activation , where a specific amino acid side chain (Tyr-OH, Ser-OH, Lys-NH2) is positioned precisely to attack the Sulfur(VI) center, ejecting fluoride.
Visualization: SuFEx Activation Workflow
This diagram details the logic flow from compound stability to covalent protein modification.
Figure 2: The SuFEx activation pathway demonstrating context-specific reactivity.
Part 4: Experimental Protocols
Protocol: Synthesis of Tetrahydropyran-4-sulfonyl Fluoride
Causality: This protocol uses KHF2 ("Bifluoride") instead of naked fluoride sources (like TBAF) to maintain a slightly acidic pH, preventing premature hydrolysis of the intermediate sulfonyl chloride.
Materials:
-
Tetrahydropyran-4-sulfonyl chloride (1.0 eq)
-
Potassium Bifluoride (
, 2.5 eq) -
Acetonitrile (ACN) / Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve Tetrahydropyran-4-sulfonyl chloride in ACN in a round-bottom flask.
-
Activation: Prepare a saturated solution of
in water. -
Addition: Add the aqueous salt solution dropwise to the ACN mixture at 0°C.
-
Note: Exotherm control is critical to prevent ring degradation.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with KMnO4) or LCMS.
-
Workup: Dilute with EtOAc. Wash organic layer with water (x2) and Brine (x1). Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexane:EtOAc gradient).
Protocol: Kinetic Stability Assay (Hydrolysis)
Trustworthiness: This assay validates the "shelf-life" and biological compatibility of the warhead.
-
Preparation: Prepare a 10 mM stock of THP-4-SO2F in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C.
-
Sampling: At T=0, 1h, 6h, 12h, and 24h, remove aliquots.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Calculation: Plot % remaining vs. time. A successful SuFEx candidate should show >95% remaining at T=24h.[1]
References
-
Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
[Link]
-
-
Dong, J., et al. (2014).[2] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.
-
[Link]
-
-
Jones, L. H. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
-
[Link]
-
- Enamine Ltd. (2023). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
-
Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[3][4] 1. Aliphatic fluorides.[4][5] Journal of Organic Chemistry.
-
[Link]
-
Sources
Commercial availability of Oxane-4-sulfonyl fluoride
Topic: Commercial Availability & Technical Profile of Oxane-4-sulfonyl Fluoride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists
Executive Summary
Oxane-4-sulfonyl fluoride (systematically known as Tetrahydropyran-4-sulfonyl fluoride ) represents a high-value motif in modern covalent drug discovery. As a stable yet reactive warhead, it serves as a critical building block for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, the sulfonyl fluoride moiety offers a unique balance: it is stable in aqueous biological buffers but reacts selectively with specific nucleophilic amino acid residues (e.g., Tyrosine, Lysine) when positioned in proximity within a protein binding pocket.
While commercial availability of the fluoride form is growing, it remains a "tier-2" catalog item often requiring lead times. Consequently, this guide provides a dual strategy: direct sourcing intelligence and a validated laboratory synthesis protocol from the widely available sulfonyl chloride precursor.
Chemical Profile & Specifications
Before integrating this compound into screening libraries, researchers must verify the following physicochemical parameters. Note that the IUPAC name Tetrahydropyran is preferred in most vendor catalogs over Oxane.
| Parameter | Specification |
| Systematic Name | Tetrahydropyran-4-sulfonyl fluoride |
| Alternative Names | Oxane-4-sulfonyl fluoride; 4-Fluorosulfonyltetrahydropyran |
| CAS Number | 1334148-27-4 |
| Molecular Formula | C₅H₉FO₃S |
| Molecular Weight | 168.19 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO |
| Stability | Moisture sensitive (store under inert gas); Stable in neutral aqueous buffer for short durations |
| Precursor CAS | 338453-21-7 (Tetrahydropyran-4-sulfonyl chloride) |
Commercial Availability & Sourcing Strategy
The commercial landscape for Oxane-4-sulfonyl fluoride is fragmented. It is not a commodity chemical like benzenesulfonyl fluoride. Procurement strategies should be categorized by "Immediate Need" vs. "Scale-Up."
Primary Suppliers & Catalog Status
Data reflects market analysis as of Q1 2026.
| Supplier | Catalog / Ref Code | Availability Status | Pack Sizes |
| Biosynth | JDC14827 | Stock / Short Lead | 1g, 5g |
| CymitQuimica | 1334148-27-4 | Distributor (Indagoo) | 100mg - 1g |
| Indagoo | IN-DA01AK8L | Stock | 100mg, 1g |
| Sigma-Aldrich | Varies | Often "Inquire" / Custom | Custom |
Cost Analysis & "Make vs. Buy" Decision
-
Buy: Prices can range from €200–€300 per 100mg due to its niche status. Lead times often exceed 2-3 weeks if stock is not domestic.
-
Make: The precursor, Tetrahydropyran-4-sulfonyl chloride (CAS 338453-21-7) , is widely available (Fisher Scientific, Enamine, Combi-Blocks) at significantly lower costs (~
100 per gram). -
Recommendation: For requirements >500mg, internal synthesis via the protocol below is more cost-effective and faster.
Validated Synthesis Protocol (Self-Validating System)
If commercial stock is unavailable, the conversion of the sulfonyl chloride to the fluoride is a robust, high-yielding reaction. This protocol utilizes Potassium Bifluoride (KHF₂) , which provides a thermodynamic driving force for the Cl→F exchange due to the high bond energy of S-F.
Mechanism of Action
The reaction proceeds via nucleophilic substitution at the sulfur center. The bifluoride anion (HF₂⁻) acts as a potent fluoride source in biphasic or polar aprotic media. The resulting sulfonyl fluoride is significantly less reactive to water than the chloride, allowing for aqueous workup.
Step-by-Step Methodology
Reagents:
-
Tetrahydropyran-4-sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂) (2.0 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (1:1 ratio) or Acetone/Water.
Protocol:
-
Preparation: Dissolve Tetrahydropyran-4-sulfonyl chloride (e.g., 1.0 g) in MeCN (10 mL).
-
Activation: Prepare a saturated solution of KHF₂ in water (approx. 4M). Caution: KHF₂ is corrosive and generates HF in situ; use plasticware if possible or glass for short durations only.
-
Reaction: Add the KHF₂ solution to the organic phase. The mixture will likely be biphasic.
-
Agitation: Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC or LCMS (Note: Sulfonyl fluorides are stable on silica).
-
Workup:
-
Dilute with EtOAc or DCM.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. The product is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Safety Critical: Sulfonyl fluorides are covalent warheads. Handle in a fume hood. Avoid skin contact.[2]
Workflow Visualization
Caption: Figure 1. Robust synthetic workflow for the conversion of sulfonyl chloride precursors to sulfonyl fluorides using KHF2.
Applications in Drug Discovery (SuFEx)
Oxane-4-sulfonyl fluoride is primarily utilized as a SuFEx capable warhead . In the context of drug development, it acts as a "sleeping beauty"—inert to general hydrolysis but highly reactive when bound specifically to a protein target.
Mechanism: Proximity-Dependent Covalent Bonding
Unlike Michael acceptors (acrylamides) that react with cysteines, sulfonyl fluorides have a broader residue scope, including Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) .
-
Recognition: The tetrahydropyran ring acts as a polar, lipophilic spacer that may occupy a specific pocket (e.g., replacing a morpholine or cyclohexane).
-
Activation: The protein environment activates the S-F bond (often via hydrogen bonding to the sulfonyl oxygens).
-
Conjugation: A nucleophilic side chain attacks the sulfur, ejecting fluoride (a good leaving group) to form a stable sulfonate or sulfonamide linkage.
SuFEx Pathway Visualization
Caption: Figure 2. Mechanism of Sulfur-Fluoride Exchange (SuFEx) leading to covalent protein modification.[3]
References
-
Synthesis of Sulfonyl Fluorides: Tao, G., et al. "Sulfonyl fluoride synthesis by fluorination."[4] Synthesis, 2025 , 57, 991-998.[4]
-
SuFEx Chemistry Fundamentals: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53(36), 9430-9448.
-
Protein Modification: Jones, L.H. "Proximity-enabled sulfur fluoride exchange reaction in the protein context." ScienceOpen, 2023 .
-
Precursor Availability: Fisher Scientific Product Page, "Tetrahydropyran-4-sulfonyl chloride."
-
General Protocol (KHF2): "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts, 2021 , 11, 830.[5]
Sources
- 1. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF<sub>4</sub>)‐Derived Connective Hubs for Bioconjugation… [ouci.dntb.gov.ua]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Safety and Handling of Alkyl Sulfonyl Fluorides: A Technical Guide
Executive Summary: The "SuFEx" Paradox
The resurgence of sulfonyl fluorides (R-SO₂F) in drug discovery, driven by Sulfur-Fluoride Exchange (SuFEx) "click" chemistry, has introduced a critical safety paradox. These reagents are prized for their thermodynamic stability (resistance to hydrolysis) and kinetic selectivity (reactivity only with specific nucleophiles). However, this same stability renders them persistent environmental hazards, while their specific reactivity profile allows them to act as silent, covalent modifiers of biological machinery.
Critical Distinction: While aryl sulfonyl fluorides are generally less volatile, alkyl sulfonyl fluorides (e.g., Methanesulfonyl Fluoride - MSF) are often highly volatile, potent neurotoxins, and acetylcholinesterase (AChE) inhibitors. This guide prioritizes the handling of these high-hazard alkyl variants but applies rigorous containment standards to the entire class.
Chemical Biology & Toxicology
To handle these reagents safely, one must understand why they are toxic. It is not merely corrosivity; it is specific, covalent enzymatic inhibition.
Mechanism of Action: The Serine Trap
Alkyl sulfonyl fluorides are electrophilic "warheads." They do not simply burn tissue; they seek out nucleophilic serine residues in the active sites of essential enzymes, particularly Acetylcholinesterase (AChE) and serine proteases.
The Biochemical Cascade:
-
Entry: The R-SO₂F molecule enters the enzyme's active site.
-
Attack: The catalytic serine hydroxyl group attacks the sulfur center.
-
Departure: Fluoride (F⁻) is ejected as a leaving group.
-
Inhibition: The sulfonyl group forms a stable covalent bond with the serine, permanently disabling the enzyme.
Figure 1: Mechanism of covalent inhibition by alkyl sulfonyl fluorides. The release of fluoride also contributes to local toxicity.
Toxicology Profile (Methanesulfonyl Fluoride)
| Parameter | Value | Implications |
| Oral LD50 (Rat) | ~3.5 mg/kg | Highly Toxic (Category 1). Fatal if swallowed.[1] |
| Vapor Pressure | 19.2 mmHg @ 21°C | Volatile. Significant inhalation hazard at room temp.[2] |
| LCt50 (Inhalation) | 1–5 ppm (1 hr) | Extremely low lethal concentration. Requires fume hood. |
| Skin Absorption | High | Fatal in contact with skin.[1] Rapid systemic entry. |
| Odor Threshold | Pungent | Warning: Olfactory fatigue may occur. Do not rely on smell. |
Physical Hazards & Stability
The Hydrolysis Myth
A common misconception is that sulfonyl fluorides are unstable like sulfonyl chlorides.
-
Reality: They are remarkably stable to water at neutral pH. This allows them to persist on surfaces or in waste streams if not actively quenched.
-
Hazard: When they do hydrolyze (catalyzed by base or enzymes), they release Hydrogen Fluoride (HF) .
-
Equation:
-
Incompatibilities
-
Strong Bases: Rapid, exothermic hydrolysis releasing fluoride ions.
-
Glassware: Long-term storage in glass is risky if moisture is present (HF etches glass). Store in PTFE/HDPE containers.
Protocol: Safe Handling Workflow
Core Directive: Treat all alkyl sulfonyl fluorides as "Chemical Warfare Agents" in terms of containment rigor.
Engineering Controls
-
Primary: Certified Chemical Fume Hood operating at face velocity >100 fpm.
-
Secondary: Work within a secondary containment tray (spill control).
-
Weighing: Do NOT weigh pure volatile liquids (like MSF) on an open bench.
-
Technique: Tare a septum-capped vial. Add liquid via syringe inside the hood. Weigh the closed vial.
-
Personal Protective Equipment (PPE)
-
Gloves: Standard nitrile gloves may offer insufficient protection against pure alkyl sulfonyl fluorides due to permeation.
-
Recommendation:Silver Shield® (Laminate) gloves or Double-gloved Nitrile (change immediately upon splash).
-
-
Eye/Face: Chemical splash goggles + Face shield (if handling >10 mL).
-
Body: Lab coat (buttoned) + Chemical resistant apron.
Experimental Setup (Graphviz Workflow)
Figure 2: Mandatory workflow for handling alkyl sulfonyl fluorides.
Protocol: Active Quenching & Disposal
Never dispose of unreacted sulfonyl fluorides down the drain or in general organic waste without quenching. Their stability means they can remain active in the waste container, posing a risk to waste handlers.
The Quenching Solution
Basic hydrolysis is the most effective method to destroy the S-F bond.
Recipe:
-
Solution: 1.0 M NaOH (or KOH) in 1:1 Methanol/Water.
-
Mechanism: The hydroxide ion (OH⁻) acts as a hard nucleophile, displacing the fluoride.
Step-by-Step Decontamination
-
Reaction Mixture: Dilute the reaction mixture with the Quenching Solution (at least 5-10 equivalents of base relative to the sulfonyl fluoride).
-
Glassware: Rinse all syringes, flasks, and stir bars with the Quenching Solution immediately after use.
-
Soak Time: Allow to stand for at least 1 hour (overnight is preferred for bulk quantities).
-
Verification: Check pH. It should remain basic (> pH 10). If acidic, add more base.
-
Disposal: Label as "Basic Organic Waste + Fluorides" . Do not mix with acidic waste (risk of HF generation).
Emergency Procedures
Exposure Response
-
Skin Contact:
-
Immediately wash with copious water for 5 minutes.
-
Apply Calcium Gluconate Gel (2.5%) to the affected area. Massage continuously. Note: This binds the fluoride ions, preventing deep tissue necrosis and hypocalcemia.
-
Seek emergency medical attention.
-
-
Eye Contact:
Spill Cleanup (< 10 mL)
-
Evacuate the immediate area.[1]
-
Don full PPE (including respiratory protection if outside hood).
-
Cover spill with Soda Ash or Calcium Carbonate (to neutralize HF and absorb liquid).
-
Clean up with solvent-dampened pads.
-
Place all materials in a double-sealed bag labeled "Hazardous Fluoride Waste."
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. NJ.gov. [Link]
-
Sharpless, K. B., et al. SuFEx Click Chemistry for Drug Discovery. Chemical Reviews. (Contextual grounding on stability/reactivity). [Link]
Sources
The Next Evolution in Click Chemistry: A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx)
Executive Summary
For over two decades, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) defined "Click Chemistry." However, the requirement for metal catalysis and the bio-orthogonality limitations of azides necessitated a new paradigm. Enter Sulfur(VI) Fluoride Exchange (SuFEx) , introduced by Sharpless and colleagues in 2014.[1][2][3][4]
SuFEx is not merely an alternative; it is a distinct chemical philosophy. It exploits the unique balance of the Sulfur(VI)-Fluoride bond—thermodynamically stable yet kinetically activatable.[5] This guide serves as a technical blueprint for implementing SuFEx in your laboratory, moving beyond basic theory to field-proven protocols and mechanistic insights.
Part 1: The Mechanistic Foundation
The "Sleeping Beauty" Phenomenon
The core of SuFEx lies in the paradoxical nature of the S(VI)-F bond. Unlike sulfonyl chlorides (
However, in the presence of specific nucleophiles (silyl ethers) and catalysts (bases or Lewis acids), this stability vanishes, driving a rapid, quantitative exchange reaction. This "on-demand" reactivity is what makes SuFEx a premier tool for Late-Stage Functionalization (LSF) and covalent drug discovery.
Activation Modes
-
Si-F Interaction: The high bond energy of Silicon-Fluoride (
) acts as the thermodynamic sink, driving the reaction between silyl ethers and sulfonyl fluorides. -
Proton Transfer (H-bonding): In "Si-free" conditions, bases like DBU or BEMP deprotonate phenols/amines while simultaneously activating the S(VI) center through hydrogen bonding or nucleophilic catalysis.
Part 2: The Reagent Toolkit
Successful SuFEx chemistry relies on three primary "hubs" that connect molecular modules:
| Reagent | Structure | Primary Application | Key Feature |
| Sulfuryl Fluoride | Synthesis of Fluorosulfates & Sulfamides | Gaseous, connects two nucleophiles sequentially.[6] | |
| Thionyl Tetrafluoride | 3D-Structural Diversity | Creates tetrahedral linkages; allows multi-directional growth. | |
| Ethenesulfonyl Fluoride | ESF | Michael Acceptor / Covalent Probes | Perfect Michael acceptor; installs |
| AISF | Solid Surrogate | Laboratory-scale Fluorosulfation | Solid, shelf-stable alternative to gaseous |
Part 3: Visualization of the SuFEx Landscape
The following diagram illustrates the connectivity enabled by the central SuFEx hubs, demonstrating how simple precursors transform into complex functional materials.
Figure 1: The SuFEx Reaction Landscape. Central hubs (
Part 4: Experimental Protocols
Protocol A: Synthesis of Aryl Fluorosulfates (The AISF Method)
Note: While
Objective: Convert a phenol to an aryl fluorosulfate (
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: AISF (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (
)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the Phenol (1.0 equiv) in anhydrous MeCN.
-
Addition: Add AISF (1.2 equiv) in one portion. The reaction is generally exothermic; cooling to
is recommended for sensitive substrates. -
Activation: Dropwise add DBU (2.0 equiv) over 5 minutes.
-
Reaction: Stir at room temperature. Monitor via TLC or LC-MS. Most reactions complete within 10–30 minutes.
-
Checkpoint: The S(VI)-F bond is stable on silica. You do not need to worry about hydrolysis during monitoring.
-
-
Workup: Dilute with EtOAc, wash with
(to remove DBU), followed by brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: SuFEx Ligation (Silyl Ether Exchange)
Objective: Link an Aryl Fluorosulfate with a Silyl Ether.[4]
Reagents:
-
Electrophile: Aryl Fluorosulfate (
) (1.0 equiv) -
Nucleophile: Aryl Silyl Ether (
or ) (1.1 equiv) -
Catalyst: BEMP or DBU (
) -
Solvent: MeCN (
)
Step-by-Step Workflow:
-
Mix: Combine the Fluorosulfate and Silyl Ether in MeCN.
-
Catalyze: Add the catalyst (BEMP is preferred for difficult substrates due to its non-nucleophilic nature).
-
Monitor: Stir at ambient temperature. The byproduct is volatile silyl fluoride (
), driving the reaction to completion. -
Isolation: Evaporate solvent. The high efficiency often allows for simple filtration or recrystallization, though silica chromatography is safe if needed.
Part 5: Catalytic Mechanism Visualization
The choice of catalyst dictates the pathway. The diagram below details the BEMP/DBU activation cycle, crucial for troubleshooting stalled reactions.
Figure 2: Base-Catalyzed SuFEx Mechanism. The base activates the silyl ether, facilitating attack on the sulfur center and subsequent ejection of the fluoride leaving group.
Part 6: Applications in Drug Discovery[7][8]
Covalent Inhibition
SuFEx has revitalized the field of covalent drugs. Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target Tyrosine , Lysine , and Serine residues.
-
Context: The
group is "bio-orthogonal" until it enters the specific binding pocket of a protein where a proximal residue acts as a nucleophile, catalyzed by the local protein environment. -
Example: Targeting the catalytic tyrosine in enzymes where traditional reversible inhibitors fail.
Late-Stage Functionalization (LSF)
Researchers can append an
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) [Link][1][3]
-
SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride Source: Journal of the American Chemical Society (2014) [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): New Developments and Biological Applications Source: Grantome / NIH Project (Sharpless Lab) [Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Nature Chemistry (2018) [Link]
-
Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions Source: RSC Advances (2023) [Link]
Sources
- 1. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. accessscience.com [accessscience.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Tetrahydropyran (Oxane) Pharmacophore in Molecular Probe Design
Executive Summary
In the architecture of molecular probes and bioactive small molecules, the oxane moiety —specifically the saturated six-membered ether tetrahydropyran (THP) —serves as a critical modulator of physicochemical properties.[1] Far from being a passive structural spacer, the THP ring acts as a high-utility bioisostere for cyclohexane and phenyl rings. Its incorporation addresses two of the most persistent failure modes in probe development: poor aqueous solubility and metabolic instability .
This guide details the mechanistic role of the oxane moiety in optimizing probe performance, providing actionable synthetic protocols and validation workflows for researchers in chemical biology and drug discovery.
Physicochemical Mechanics: The Oxane Effect
The oxane moiety functions primarily by altering the lipophilicity profile (LogP) and hydrogen-bonding landscape of a molecular probe without significantly changing its steric volume compared to a cyclohexane ring.
Lipophilicity and Solubility Modulation
Replacing a carbocyclic ring (cyclohexane) with a tetrahydropyran ring typically lowers the cLogP by approximately 1.0–1.5 log units . This reduction is critical for intracellular probes that require cytosolic access but suffer from aggregation in aqueous media.
| Property | Cyclohexane Moiety | Tetrahydropyran (Oxane) Moiety | Impact on Probe |
| LogP Contribution | High (Lipophilic) | Moderate (Amphiphilic) | Increases aqueous solubility; reduces non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (Ether O) | Creates new anchor points for target residues (e.g., Lys, Tyr). |
| Conformation | Chair (Flexible) | Chair (Rigidified by Anomeric Effect) | Reduces entropic penalty upon binding. |
| Metabolic Liability | High (C-H Oxidation) | Low (C-O bond is stable) | Blocks cytochrome P450 oxidation at the 4-position. |
The Metabolic Shield
In "in vivo" imaging probes, the tetrahydropyran-4-yl group is frequently employed to block metabolic hotspots. While alkyl chains and carbocycles are prone to rapid hydroxylation by CYP450 enzymes, the ether oxygen of the oxane ring exerts an electron-withdrawing effect that deactivates adjacent C-H bonds against oxidative attack, extending the probe's half-life (
Strategic Application: The "Oxane Scan" in Probe Design
When optimizing a lead fluorophore or ligand, the "Oxane Scan" involves systematically replacing hydrophobic rings with THP.
Structural Logic Flow
The following diagram illustrates the decision matrix for incorporating an oxane moiety into a scaffold.
Figure 1: Decision logic for "Oxane Scanning" to optimize probe pharmacokinetics.
Synthetic Protocol: Prins Cyclization for THP Linkers
The most robust method for constructing substituted tetrahydropyran rings is the Prins Cyclization . This acid-catalyzed condensation allows for the stereoselective formation of the oxane core, often used to create linkers between a targeting ligand and a fluorophore.
Protocol: Synthesis of 4-Hydroxytetrahydropyran Linker
Objective: Synthesize a THP scaffold to serve as a hydrophilic spacer.
Reagents:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (Target linker precursor) (1.2 eq)
-
Indium(III) chloride (
) or Triflic acid (Catalyst) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM (0.1 M concentration relative to substrate).
-
Addition: Add the aldehyde (1.2 eq) and homoallylic alcohol (1.0 eq) to the solvent.
-
Catalysis: Cool the mixture to 0°C. Slowly add
(20 mol%). Note: Lewis acids like prefer the formation of the all-cis 2,4,6-trisubstituted THP ring due to the chair-like transition state. -
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with phosphomolybdic acid, as THP ethers are not UV active).
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Dry combined organics over
. -
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The THP product will typically elute later than the starting materials due to increased polarity.
Validation Check:
-
1H NMR: Look for the characteristic chair conformation signals. The axial protons at C2 and C6 usually appear as doublets of doublets (dd) with large coupling constants (
) due to diaxial coupling.
Biological Validation: Metabolic Stability Assay
Once the oxane moiety is incorporated, its impact on stability must be quantified using a microsomal stability assay.
Workflow Diagram
The following diagram outlines the experimental setup for validating the "Metabolic Shield" effect of the oxane ring.
Figure 2: Microsomal stability workflow to quantify half-life extension provided by the THP moiety.
Protocol Details
-
Incubation: Incubate the THP-modified probe (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Initiate the reaction by adding NADPH (1 mM).
-
Sampling: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.
-
Termination: Immediately mix with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines the half-life: .-
Success Metric: A stable probe should exhibit
in human microsomes.
-
References
-
Tetrahydropyran in Medicinal Chemistry
-
Synthetic Methodology (Prins Reaction)
-
Metabolic Stability Context
-
Title: Metabolic Stability and its Role in Biopharmaceutical Development
- Source: Longdom Publishing
-
URL:[Link]
- Relevance: Explains the causality between chemical structure (e.g., ether vs. alkane)
-
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Covalent Protein Labeling with Oxane-4-sulfonyl Fluoride
This Application Note and Protocol is designed for researchers utilizing Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) for covalent protein labeling via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
Introduction & Mechanism
Oxane-4-sulfonyl fluoride (CAS: 1334148-27-4) represents a class of aliphatic sulfonyl fluorides used as latent electrophilic "warheads" in chemical biology.[1] Unlike their aromatic counterparts, aliphatic sulfonyl fluorides possess a unique "Goldilocks" reactivity: they are highly stable in aqueous buffer but become reactive upon specific binding to a protein pocket or in the presence of a proximal nucleophile (proximity-enabled reactivity).[1]
This reagent operates via SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2][3][4][5][6] The sulfonyl fluoride (
Key Features
-
Stability : Resistant to hydrolysis in neutral aqueous buffers, allowing long incubation times.[1]
-
Selectivity : Privileged reactivity towards Tyrosine residues in specific local environments (e.g., near basic residues that lower phenol pKa).[1]
-
Mass Shift : Covalent modification results in the loss of Fluoride (HF) and the addition of the oxane-4-sulfonyl moiety.[1]
-
Adduct Mass Shift : +149.027 Da (Monoisotopic).[1]
-
Reaction Mechanism
(Where Nu = O, N, or imidazolyl group)[1]Experimental Workflow Diagram
The following diagram illustrates the critical path for labeling, from probe solubilization to mass spectrometry validation.
Caption: Step-by-step workflow for covalent labeling using Oxane-4-sulfonyl fluoride, highlighting critical checkpoints.
Detailed Protocol
Phase I: Reagent Preparation[1]
Materials Required:
-
Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Target Protein (Purified, >90% purity recommended).
-
Reaction Buffer : 50 mM HEPES or PBS, 150 mM NaCl, pH 7.4 – 8.0.[1]
-
Note: Avoid Tris buffer if possible, or ensure pH is strictly controlled, as primary amines can theoretically compete at very high concentrations/pH, though sulfonyl fluorides are generally orthogonal to free amines in solution.[1]
-
Step 1: Stock Solution
-
Dissolve Oxane-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 100 mM or 500 mM .
-
Vortex vigorously until fully dissolved.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.[1]
Phase II: Labeling Reaction[1]
This protocol describes a Screening/Validation setup.
| Parameter | Standard Condition | Rationale |
| Protein Conc. | 5 - 10 µM | Sufficient signal for LC-MS; minimizes consumption.[1] |
| Probe Conc. | 50 - 500 µM | Aliphatic probes often require 10x-100x excess to drive kinetics if affinity is low.[1] |
| DMSO % | < 2% (v/v) | High DMSO can denature proteins; keep it low.[1] |
| pH | 7.5 - 8.0 | Slightly basic pH facilitates deprotonation of Tyr/Lys nucleophiles.[1] |
| Temperature | 25°C or 37°C | 37°C accelerates the SuFEx reaction rate.[1] |
| Time | 4h - Overnight | Aliphatic sulfonyl fluorides are slow reactors compared to aromatic ones.[1] |
Procedure:
-
Dilute Protein : Adjust protein concentration to 10 µM in Reaction Buffer (e.g., 49 µL of protein solution).
-
Add Probe : Add 1 µL of 5 mM Oxane-4-sulfonyl fluoride stock (for 100 µM final, 10x excess) or appropriate volume for desired ratio.
-
Control: Prepare a "DMSO-only" vehicle control sample.
-
-
Incubate : Mix gently by pipetting. Incubate at 37°C for 4 to 16 hours.
-
Optimization: For initial tests, take time points at 1h, 4h, and 24h.
-
-
Quench :
-
For Intact Mass : Add equal volume of 0.1% Formic Acid / 50% Acetonitrile to denature and stop reaction.[1]
-
For Gel/Western : Add SDS-PAGE loading buffer and boil at 95°C for 5 min.
-
Phase III: Analytical Validation
A. Intact Protein LC-MS (Gold Standard)
Directly observe the covalent adduct.[1]
-
Inject 1-5 µg of protein onto a C4 or C8 reverse-phase column.
-
Elute with a water/acetonitrile gradient (+0.1% formic acid).
-
Deconvolute the mass spectrum.[1]
-
Success Criteria : Observation of a mass shift of +149.03 Da per label.
-
Note: If multiple labels are observed (+298, +447), reduce probe concentration or incubation time to achieve mono-labeling if specificity is the goal.
-
B. Tryptic Digestion & Peptide Mapping
To identify the specific residue modified.[1]
-
Precipitate protein (acetone or chloroform/methanol) to remove excess free probe.[1]
-
Redissolve in denaturation buffer (e.g., 6M Urea or 1% RapiGest).[1]
-
Reduce (DTT) and Alkylate (Iodoacetamide).[1]
-
Digest with Trypsin (or Chymotrypsin if targeting Tyr-rich regions).[1]
-
LC-MS/MS Search Parameters :
-
Variable Modification : "Oxane-sulfonyl" on Y, K, S, H.[1]
-
Delta Mass : +149.0272 Da.
-
Validation : Verify b- and y-ion series coverage of the modified residue.
-
Troubleshooting & Optimization
Issue: No Labeling Observed
-
Cause : Aliphatic sulfonyl fluorides are "latent."[1] They require a binding pocket or a "privileged" environment to react.[1]
-
Solution :
Issue: Precipitation
-
Cause : High probe concentration or DMSO insolubility.[1]
-
Solution : Lower probe concentration to 100 µM or reduce DMSO to <1%.
Issue: High Non-Specific Labeling
-
Cause : "Super-reactive" surface lysines or too high probe excess.[1]
-
Solution : Perform a competition assay with a known ligand to prove active-site specificity.[1]
References
-
Narayanan, A., & Jones, L. H. (2015).[1][2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1] Link
-
Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][4][6] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]
-
Wang, J., et al. (2018).[1] SuFEx-based chemical probes for global profiling of protein tyrosine reactivity.[1] Nature Chemical Biology, 14, 123-134.[1] Link
-
Mortenson, D. E., et al. (2018).[1] "The efficient synthesis of a probe library for SuFEx-based protein profiling." Journal of the American Chemical Society, 140(1), 200-210.[1] Link[1]
Sources
- 1. PubChemLite - Oxane-4-sulfonyl fluoride (C5H9FO3S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 7. PubChemLite - C5H9FO3S - Explore [pubchemlite.lcsb.uni.lu]
Using Oxane-4-sulfonyl fluoride in activity-based protein profiling (ABPP)
Application Note: Targeted Covalent Fragment Discovery using Aliphatic Sulfonyl Fluorides Focus Molecule: Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride)
Introduction: The Renaissance of SuFEx in Proteomics
Activity-Based Protein Profiling (ABPP) has evolved from mapping catalytic residues to discovering ligandable pockets across the entire proteome. While aromatic sulfonyl fluorides (SFs) have long been used as broad-spectrum probes, they often suffer from excessive reactivity and poor aqueous stability.
Oxane-4-sulfonyl fluoride represents a critical class of Aliphatic Heterocyclic Sulfonyl Fluorides . Unlike their aromatic counterparts, aliphatic SFs possess a unique "Goldilocks" reactivity profile: they are stable in aqueous physiological buffers but highly reactive when positioned appropriately within a protein binding pocket.[1] The tetrahydropyran (oxane) ring provides enhanced solubility and a distinct non-planar steric profile compared to benzene rings, making it an ideal scaffold for Fragment-Based Covalent Ligand Discovery (FBLD) .
This guide details the protocol for using Oxane-4-sulfonyl fluoride as a covalent competitor in ABPP to identify specific binding sites on target proteins or within complex proteomes.
Mechanism of Action: Context-Dependent Reactivity
Sulfonyl fluorides function via Sulfur-Fluoride Exchange (SuFEx) .[2][3][4] Unlike Michael acceptors (which target Cysteine), SFs target a broader range of nucleophiles, primarily Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and catalytic Serine (Ser) .
-
The "Context" Factor: Oxane-4-sulfonyl fluoride is intrinsically less electrophilic than benzenesulfonyl fluoride. It requires the local protein environment (e.g., an oxyanion hole or a basic residue to deprotonate the nucleophile) to facilitate the reaction. This results in higher selectivity —it only labels pockets that "activate" it.
Diagram 1: SuFEx Reaction Mechanism
Caption: The SuFEx reaction involves nucleophilic attack on the S(VI) center, facilitated by the protein microenvironment, releasing fluoride.[3][5]
Experimental Strategy: Competitive ABPP
Since Oxane-4-sulfonyl fluoride lacks a reporter tag (alkyne or fluorophore), it is best employed in a Competitive ABPP workflow.
-
Competition: The proteome is pre-treated with Oxane-4-sulfonyl fluoride.
-
Chase: A broad-spectrum "Scout Probe" (e.g., an Alkyne-SF probe like SF-Alkyne or Desthiobiotin-SF ) is added.
-
Readout: Binding of Oxane-4-SF blocks the Scout Probe. This is detected as a loss of signal in LC-MS/MS (quantitative) or SDS-PAGE (qualitative).
Diagram 2: Competitive ABPP Workflow
Caption: Workflow for screening Oxane-4-SF. Binding events are identified by the disappearance of MS signal for specific peptides compared to DMSO control.
Detailed Protocol: Competitive IsoTOP-ABPP
Objective: Identify proteome-wide targets of Oxane-4-sulfonyl fluoride.
Materials Required
-
Compound: Oxane-4-sulfonyl fluoride (Stock: 50 mM in DMSO).
-
Scout Probe: Alkyne-SF (e.g., 4-(2-hexynoic acid)sulfonamidobenzene sulfonyl fluoride) or commercially available SuFEx probes.
-
Lysate: 1-2 mg/mL protein concentration (e.g., HEK293T or Jurkat).
-
Click Reagents: TBTA, CuSO4, TCEP, Biotin-Azide (or cleavable linker like TEV-Biotin).
-
Enrichment: Streptavidin-Agarose beads.
Step-by-Step Procedure
1. Proteome Preparation
-
Lyse cells in PBS containing protease inhibitors (omit AEBSF/PMSF as they are sulfonyl fluorides and will compete!).
-
Adjust protein concentration to 2 mg/mL.
-
Aliquot into two groups: Experimental (Oxane) and Control (DMSO) .
2. Fragment Incubation (Competition)
-
Add Oxane-4-sulfonyl fluoride to the Experimental group (Final conc: 50–200 µM).
-
Add DMSO to the Control group.
-
Incubate for 60 minutes at Room Temperature (RT). Note: Aliphatic SFs react slower than aromatic ones; longer incubation ensures equilibrium.
3. Scout Probe Labeling
-
Add the Scout Probe (Alkyne-SF) to both groups (Final conc: 5–10 µM).
-
Incubate for 30 minutes at RT.
4. Click Chemistry (CuAAC)
-
Add the following master mix to each sample:
-
100 µM Biotin-Azide
-
1 mM TCEP (freshly prepared)
-
100 µM TBTA (ligand)
-
1 mM CuSO4
-
-
Vortex and incubate for 1 hour at RT.
5. Enrichment and Digestion
-
Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess probe.
-
Resuspend protein pellets in 1.2% SDS/PBS.
-
Dilute to 0.2% SDS and incubate with Streptavidin beads (2 hours).
-
Wash beads stringently (1% SDS, 6M Urea, PBS).
-
Perform on-bead tryptic digestion (overnight).
6. TMT Labeling (Optional but Recommended)
-
Label peptides from Control (DMSO) with TMT-126.
-
Label peptides from Experimental (Oxane) with TMT-127.
-
Combine, fractionate, and analyze via LC-MS/MS.
Data Analysis & Interpretation
The goal is to find peptides where the signal is suppressed in the Oxane-treated sample.
| Metric | Observation | Interpretation |
| Ratio (Oxane / DMSO) | < 0.5 | Hit: Oxane-4-SF successfully competed with the probe. It binds this site. |
| Ratio (Oxane / DMSO) | ~ 1.0 | Non-Binder: Oxane-4-SF did not bind; the probe labeled the site freely. |
| Residue Specificity | Tyr, Lys, His | SuFEx chemistry typically targets these residues.[3][6] Check the MS/MS spectra for modification sites if doing direct analysis. |
Why Oxane? If you observe hits with Oxane-4-SF that are not hit by Benzene-SF (if you run a parallel screen), you have identified a pocket that specifically accommodates the non-planar, aliphatic oxane ring . This is a starting point for designing specific inhibitors.
References
-
Jones, L. H. (2025).[7] "SuFEx Handle Fragment Library." Melius Organics / Otava Chemicals.[4][8][9] (Describes the use of aliphatic sulfonyl fluorides like Oxane-4-SF in fragment libraries).
-
Narayanan, A., & Jones, L. H. (2015).[7] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.[7] (Foundational review on SuFEx mechanism and reactivity).
-
Mortenson, D. E., et al. (2018). "The discerning reactivity of sulfur(VI) fluoride exchange (SuFEx) chemistry." Journal of the American Chemical Society.[2] (Discusses context-dependent reactivity).
-
Cravatt, B. F., et al. (2013). "Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases."[2][10] Chemistry & Biology, 20(4), 541-548. (Protocol for SF-based ABPP).
-
Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." (Technical data on the stability of aliphatic vs aromatic SFs).
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. SuFEx Handle Fragment Library - Melius Organics [meliusorganics.com]
- 4. SuFEx handle fragment library - Melius Organics [meliusorganics.com]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SuFEx Handle Fragment Library [otavachemicals.com]
- 9. otavachemicals.com [otavachemicals.com]
- 10. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxane-4-sulfonyl fluoride in target identification and validation
Application Note: Target Identification and Validation using Oxane-4-sulfonyl Fluoride
Executive Summary
This guide details the application of Oxane-4-sulfonyl fluoride (systematically known as Tetrahydropyran-4-sulfonyl fluoride) in chemoproteomics. Unlike traditional highly reactive electrophiles (e.g., acrylamides, chloroacetamides), this compound utilizes SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2] It acts as a "sleeping beauty" warhead—metabolically stable and unreactive in solution, yet capable of forming rapid, irreversible covalent bonds with nucleophilic residues (Tyr, Ser, Lys, His) upon specific binding within a protein pocket.[2]
This protocol focuses on two primary workflows:
-
Ligandability Assessment: Using Oxane-4-sulfonyl fluoride as a covalent fragment to identify druggable pockets.[2]
-
Target Validation: Mapping the precise site of modification using LC-MS/MS to validate target engagement.
Mechanism of Action: The SuFEx Advantage
To effectively apply this reagent, one must understand the causality of its reaction.[2]
-
The Warhead (Sulfonyl Fluoride): The S(VI)–F bond is remarkably stable due to the high electronegativity of fluorine and the steric shielding of the sulfur center.[2] It resists hydrolysis and non-specific reaction with thiols (e.g., Glutathione) in the cytosol.[2]
-
The Activation Event: Reaction occurs only when the probe binds to a protein pocket that provides a specific local environment—typically a hydrogen bond donor (e.g., an amide backbone or side chain) that activates the fluoride leaving group, and a proximally positioned nucleophile.[2]
-
The Scaffold (Oxane/Tetrahydropyran): The oxane ring serves as a polar, non-aromatic scaffold.[2] It improves water solubility compared to phenyl-sulfonyl fluorides and mimics carbohydrate/ether motifs common in bioactive space.[2]
Reaction Scheme:
Experimental Workflow Diagram
The following diagram outlines the decision tree and workflow for using Oxane-4-sulfonyl fluoride in target validation.
Caption: Workflow for covalent fragment screening using Oxane-4-sulfonyl fluoride, from incubation to MS-based site validation.
Detailed Protocol: Label-Free Covalent Fragment Screening
This protocol is designed for Target Validation (confirming a known protein binds the fragment) or Ligandability Screening (determining if a protein has a reactive pocket).[2]
Prerequisites:
-
Reagent: Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride).
-
Target Protein: Recombinant, >90% purity (for intact mass) or Proteome Lysate (for peptide mapping).
-
Buffer: PBS or HEPES (pH 7.4). Avoid TRIS if high concentrations are used, though SuFEx is generally selective for protein nucleophiles over buffer amines.
Phase 1: Incubation (The "Click" Step)[2]
-
Stock Preparation: Dissolve Oxane-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 50 mM .
-
Reaction Setup:
-
Sample A (Native): Dilute protein to 1 mg/mL (approx. 20-50 µM) in PBS. Add probe to final concentration of 100 µM - 500 µM (typically 10-20x molar excess).
-
Sample B (Control): Heat-denature an aliquot of protein (95°C for 5 min) before adding the probe.
-
Expert Insight: SuFEx is often context-dependent.[2] If the probe labels the native protein but NOT the denatured control, it confirms specific binding-driven labeling rather than non-specific surface modification.[2]
-
-
Incubation: Incubate at 37°C for 4 to 12 hours .
-
Why so long? Unlike acrylamides (minutes), SuFEx chemistry is slower and requires the probe to reside in the pocket long enough to undergo the exchange reaction.[2]
-
Phase 2: Digestion & Preparation
-
Quenching: Stop reaction by adding 4x Laemmli buffer (containing reducing agent) or by precipitating with cold acetone.
-
Alkylation: Reduce (DTT) and alkylate (Iodoacetamide) cysteines as per standard proteomics protocols.
-
Digestion: Add Trypsin (Seq-grade) at a 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 StageTips or SPE columns.
Phase 3: LC-MS/MS Analysis & Data Interpretation
Instrument Parameters:
-
Type: High-resolution Orbitrap or Q-TOF.[2]
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred as the sulfonyl-protein bond is generally stable, allowing for clear b- and y-ion series generation.
Search Engine Configuration (MaxQuant/Mascot/Sequest): To identify the modification, you must add a Variable Modification with the following parameters:
| Parameter | Value | Calculation Logic |
| Modification Name | Oxane-Sulfonyl | Custom Name |
| Residues | Tyr (Y), Lys (K), Ser (S), His (H) | SuFEx targets |
| Mass Shift ( | +149.0272 Da | See calculation below |
| Type | Variable | Not all sites will be modified |
Mass Shift Calculation (Critical for Validation):
-
Reagent Formula:
(Tetrahydropyran-4-sulfonyl fluoride) -
Leaving Group: Fluoride (
) + Proton ( from protein residue) = HF lost.[2] -
Added Moiety:
(Tetrahydropyran-4-sulfonyl group) -
Exact Mass Added:
Data Analysis & Troubleshooting
Validation Criteria (The "Trust" Factor)
To claim a validated target, your data must pass these checks:
-
Mass Error: The precursor mass error for the modified peptide must be <5 ppm.
-
Site Localization: The MS/MS spectra must contain fragment ions (b/y ions) that bracket the modified residue.[2]
-
Example: If Y105 is modified, you should see a mass shift between the y-ion containing Y105 and the one without it.[2]
-
-
Folding Dependency:
-
Positive Result: High occupancy labeling in Native sample.
-
Negative Control: Low/No labeling in Denatured sample.
-
Interpretation: This proves the labeling is driven by the specific binding pocket geometry (SuFEx catalysis), not random surface chemistry.[2]
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Modification Observed | Probe concentration too low or reaction time too short. | Increase probe to 1 mM or extend time to 24h. SuFEx is kinetically slow.[2] |
| Non-Specific Labeling | Protein unfolded or pH > 8.0. | Ensure pH is 7.[2]4. Check protein stability.[2] Run a denatured control to compare. |
| Low Sequence Coverage | Modification alters trypsin cleavage sites (e.g., Lysine mod).[2] | Use Chymotrypsin or Glu-C as an alternative protease.[2] |
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][2]
- Foundational paper establishing the stability and reactivity profile of sulfonyl fluorides.
-
Jones, L. H., et al. (2023).[2][4] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link][2][5][6][7]
-
Specific application of sulfonyl fluoride fragments (SuFBits) for screening and mass spectrometry detection.[6]
-
-
Kelly, J. W., et al. (2018).[2] "Inverse Drug Discovery: Identifying Targets of Validated Compounds." Cell Chemical Biology. [Link][2]
- Demonstrates the use of SuFEx probes for identifying protein targets in complex proteomes.
-
London, N., et al. (2020).[2] "Covalent Fragment Screening of SuFEx-Based Libraries." ACS Chemical Biology. [Link][2]
- Protocols for screening libraries containing sulfonyl fluoride warheads.
Sources
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Covalent Mapping and SuFEx Profiling using Oxane-4-sulfonyl Fluoride
Executive Summary
This application note details the protocol for utilizing Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride) as a covalent probe for chemoproteomics and fragment-based drug discovery (FBDD). Unlike traditional highly reactive electrophiles, sulfonyl fluorides (SF) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to selectively modify nucleophilic residues (Tyrosine, Lysine, Histidine, Serine) under biocompatible conditions.
The oxane (tetrahydropyran) moiety provides a distinct polar, non-aromatic scaffold, making this probe ideal for exploring hydrophilic pockets in proteins. This guide covers the reaction mechanism, sample preparation, LC-MS/MS acquisition parameters, and bioinformatic data analysis required to identify and quantify Oxane-4-sulfonyl fluoride modifications.
Chemical Mechanism & Probe Characteristics[1][2]
The SuFEx Reaction
Oxane-4-sulfonyl fluoride functions as a "warhead" that remains relatively latent in aqueous solution but reacts specifically when positioned near a nucleophile within a protein binding pocket. The reaction is driven by the stabilization of the transition state by the protein environment, often requiring proton transfer.
Mechanism:
-
Nucleophilic Attack: A deprotonated nucleophile (e.g., Tyr-O⁻, Lys-NH₂) attacks the sulfur center.
-
Fluoride Elimination: The fluoride ion (F⁻) acts as a leaving group.
-
Covalent Adduct Formation: A stable sulfonyl-protein bond is formed.
Probe Specifications
-
IUPAC Name: Tetrahydro-2H-pyran-4-sulfonyl fluoride
-
Formula (Reagent): C₅H₉FO₃S
-
Monoisotopic Mass (Reagent): 168.0257 Da
-
Mass Shift (ΔM): +149.0273 Da (Loss of F)
Experimental Protocol
Materials
-
Probe Stock: 100 mM Oxane-4-sulfonyl fluoride in anhydrous DMSO.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40 (or RapiGest for MS compatibility).
-
Reaction Buffer: 50 mM HEPES or Ammonium Bicarbonate, pH 8.0 (Crucial for nucleophile activation).
-
Digestion Enzyme: Sequencing-grade Trypsin/Lys-C mix.
Labeling Workflow
Note: Avoid Tris buffers during labeling if high concentrations are used, as primary amines can compete, though SF is generally selective for protein nucleophiles over free buffer amines at moderate pH.
-
Protein Extraction: Lyse cells/tissue in Lysis Buffer. Quantify protein concentration (BCA assay). Adjust to 1–2 mg/mL.
-
Labeling Reaction:
-
Add Oxane-4-sulfonyl fluoride stock to the protein sample.
-
Final Concentration: 0.1 mM – 1.0 mM (titrate based on target abundance).
-
Incubation: 1 hour at 37°C or overnight at Room Temperature (RT).
-
-
Quenching (Optional but Recommended): Add 5 mM hydroxylamine or simply proceed to precipitation (TCA/Acetone) to remove excess probe.
-
Reduction & Alkylation:
-
Reduce: 5 mM DTT (30 min, 56°C).
-
Alkylate: 15 mM Iodoacetamide (20 min, RT, dark).
-
-
Digestion:
-
Dilute urea (if used) to <1 M.
-
Add Trypsin (1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C.
-
-
Desalting: Use C18 SPE cartridges (e.g., Sep-Pak or StageTips) to clean peptides before MS injection.
LC-MS/MS Methodology
Chromatography (Nano-LC)
-
Column: C18 Reverse Phase (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: 5% to 35% B over 90 minutes (adjust based on complexity).
Mass Spectrometry Parameters (Orbitrap Example)
Sulfonyl fluoride adducts are generally stable, but the sulfonyl bond can be labile under high collision energy. HCD (Higher-energy Collisional Dissociation) is recommended.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive Mode | Peptide analysis standard. |
| MS1 Resolution | 60,000 or 120,000 | High resolution needed to distinguish overlapping isotopes. |
| MS1 AGC Target | 3e6 | Standard dynamic range. |
| Fragmentation | HCD | Provides rich backbone fragmentation for localization. |
| Collision Energy | NCE 27–30% | Moderate energy preserves the modification on the side chain while fragmenting the backbone. |
| MS2 Resolution | 15,000 or 30,000 | Sufficient for fragment ion assignment. |
| Dynamic Exclusion | 30–60 s | Prevent re-sampling of abundant peptides. |
Bioinformatics and Data Analysis
Database Search Settings
Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following specific parameters.
-
Variable Modification:
-
Name: Oxane-SF (or Custom)
-
Composition: H(9) C(5) O(3) S(1)
-
Mass Shift: +149.0273 Da
-
Target Residues: Tyr (Y), Lys (K) (Primary); His (H), Ser (S), Thr (T) (Secondary/Rare).
-
-
Static Modification: Carbamidomethyl (C) +57.021 Da.
-
Enzyme: Trypsin/P (allow for missed cleavages, as modification may hinder cleavage at Lysine).
-
Missed Cleavages: Allow up to 3 (modified Lysines will not be cleaved by Trypsin).
Validation and Site Localization
-
Mass Error: Ensure precursor mass error is <5 ppm.
-
Site Probability: Filter for site localization probability >0.75 (Class I sites).
-
Diagnostic Ions: While not always present, look for a neutral loss of 64 Da (SO₂) or 149 Da (entire adduct) in the MS/MS spectra if localization is ambiguous. However, SuFEx adducts are often stable enough to remain intact, providing mass-shifted b- and y-ions.
Data Interpretation Table
| Observation | Interpretation | Action |
| +149.027 Da on Tyr | Classical SuFEx reaction. | High confidence hit. Check structural context (solvent accessibility). |
| +149.027 Da on Lys | Lysine modification. | Verify missed cleavage at this site (Trypsin cannot cut modified Lys). |
| Neutral Loss -64 Da | Loss of SO₂ from precursor. | Common in sulfonyl-peptides. Use as confirmation of sulfonyl presence. |
| Low ID Rate | Poor labeling or ionization suppression. | Check labeling pH (increase to 8.5) or probe concentration. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Kelly, J. W., et al. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Journal of the American Chemical Society. [Link]
-
Keserű, G. M., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link][2][5]
-
Jones, L. H. (2023). "Chemoproteomics: A valuable tool for drug discovery." Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Mapping of Enzyme Binding Sites using Oxane-4-Sulfonyl Fluoride
This Application Note provides a comprehensive technical guide for utilizing Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) as a covalent probe for mapping enzyme binding sites. This guide synthesizes principles of Sulfur-Fluoride Exchange (SuFEx) chemistry with practical workflows for Activity-Based Protein Profiling (ABPP).
Introduction: The "Latent" Electrophile Revolution
Mapping the "ligandable" proteome requires probes that are stable in solution but highly reactive within specific protein microenvironments. Traditional electrophiles (e.g., acrylamides, chloroacetamides) often suffer from intrinsic reactivity that leads to non-specific labeling.
Oxane-4-sulfonyl fluoride represents a class of "latent" electrophiles based on SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike sulfonyl chlorides, the sulfonyl fluoride (S-F) bond is remarkably stable to hydrolysis and reduction. It remains inert until activated by a specific constellation of hydrogen bond donors and nucleophiles (Tyr, Lys, Ser, His) within an enzyme's binding pocket.
Why Oxane-4-Sulfonyl Fluoride?
-
Pharmacophore Mimicry: The tetrahydropyran (oxane) ring acts as a polar isostere of cyclohexane or phenyl rings, improving aqueous solubility while probing hydrophilic sub-pockets.
-
Context-Dependent Reactivity: The S-F warhead requires stabilization by the protein's oxyanion hole or local H-bonding network to facilitate fluoride departure, ensuring that labeling occurs primarily at functional binding sites rather than solvent-exposed surfaces.
-
Fragment-Based Discovery: It serves as an ideal "scout fragment" (SuFBit) to identify cryptic pockets that can be exploited for Targeted Covalent Inhibitors (TCIs).
Mechanistic Principles
The labeling mechanism relies on the unique properties of the S(VI)-F bond. The reaction is not driven solely by the nucleophilicity of the amino acid residue but by the proton transfer assistance provided by the local protein environment.
The Reaction Pathway
-
Equilibrium Binding: The oxane ring directs the probe into the active site or allosteric pocket via non-covalent interactions.
-
Activation: Active site residues (e.g., backbone amides, side-chain hydroxyls) hydrogen-bond with the sulfonyl oxygens and the fluorine atom.
-
SuFEx Event: A proximal nucleophile (Nu) attacks the sulfur center. The fluoride ion, stabilized by the local environment (often H-bonding to the departing F-), is expelled.
-
Covalent Adduct: A stable sulfonamide (if Lys), sulfonate (if Tyr/Ser), or sulfonyl-imidazole (if His) bond is formed.
DOT Diagram: SuFEx Activation Mechanism
Caption: The transition from latent probe to covalent adduct requires specific environmental stabilization, ensuring high specificity for binding pockets.
Experimental Protocol
This protocol details the use of Oxane-4-sulfonyl fluoride for mapping binding sites in a purified protein or complex proteome lysate.
Materials Required[1][2][3][4][5][6]
-
Probe: Oxane-4-sulfonyl fluoride (100 mM stock in DMSO).
-
Protein: Target enzyme (1–5 µM purified) or Cell Lysate (1 mg/mL).
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid Tris or buffers with primary amines if high concentrations are used, though S-F is generally selective.
-
Quench: 5% Formic Acid or excess hydroxylamine (if needed, though rarely required due to S-F stability).
-
Digestion: Sequencing-grade Trypsin.
Step-by-Step Workflow
Phase A: Probe Incubation
-
Preparation: Dilute the protein sample to 1 mg/mL in HEPES buffer.
-
Incubation: Add Oxane-4-sulfonyl fluoride to a final concentration of 50–200 µM.
-
Control: Prepare a vehicle control (DMSO only).
-
Competition (Optional): Pre-incubate with a known inhibitor (10x Kd) for 30 min before adding the probe to validate site specificity.
-
-
Reaction: Incubate at 37°C for 1 to 4 hours.
-
Note: S-F reactions can be slower than acrylamides. Time-course experiments (1h, 4h, overnight) are recommended for initial optimization.
-
Phase B: Sample Processing (Bottom-Up Proteomics)
-
Denaturation: Add Urea (final 6M) and DTT (5 mM) to unfold the protein and reduce disulfides (30 min @ 55°C).
-
Alkylation: Add Iodoacetamide (15 mM) to cap cysteines (20 min, dark, RT).
-
Precipitation: Perform Methanol-Chloroform precipitation to remove excess unreacted probe.
-
Digestion: Resuspend pellet in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:substrate ratio). Digest overnight at 37°C.
-
Desalting: Use C18 spin columns (e.g., ZipTip) to purify peptides before MS analysis.
Phase C: LC-MS/MS Analysis
-
Instrument: Orbitrap or Q-TOF mass spectrometer.
-
Gradient: 60-minute linear gradient (2% to 35% Acetonitrile in 0.1% Formic Acid).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for sulfonylated peptides to generate diagnostic backbone ions.
Data Analysis & Interpretation
Identifying the binding site requires searching for a specific mass shift on the amino acid residues.
Mass Shift Calculation
The reaction involves the loss of Fluoride (F, mass ~19 Da) and the addition of the Oxane-4-sulfonyl group.
| Component | Formula | Monoisotopic Mass |
| Oxane-4-sulfonyl fluoride | C₅H₉FO₃S | 168.0256 Da |
| Leaving Group (-F) | -F | -18.9984 Da |
| Added Moiety | -SO₂-C₅H₉O | +149.0272 Da |
Search Parameters:
-
Variable Modification: +149.0272 Da on Tyr, Lys, His, Ser .
-
False Discovery Rate (FDR): < 1%.
-
Validation: Manually inspect MS2 spectra. The modification should be stable; however, look for neutral loss of SO₂ (-64 Da) in the spectra if the bond is labile in the gas phase (common with sulfonyl-histidine).
DOT Diagram: Analytical Workflow
Caption: The workflow integrates chemical labeling with high-resolution mass spectrometry to pinpoint the modified residue.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Probe is too "latent" (high activation barrier). | Increase pH to 8.0 or increase incubation time to 12h. Ensure protein is folded (SuFEx often requires the native pocket). |
| Non-Specific Labeling | Concentration too high; unfolded protein. | Lower probe concentration to <50 µM.[1] Verify protein stability in DMSO. |
| Poor MS Spectra | Ion suppression or poor fragmentation. | Check for neutral loss of the sulfonyl group. Use ETD (Electron Transfer Dissociation) if available to preserve labile modifications. |
| Precipitation | Oxane scaffold insolubility (rare). | The oxane ring is polar; however, ensure DMSO stock is fresh. Maintain <2% final DMSO. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link
-
Gechijian, L. N., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." International Journal of Molecular Sciences. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as activity-based probes for serine proteases." Chemical Science. Link
Sources
Application Note: In Situ Chemoproteomic Profiling with Oxane-4-Sulfonyl Fluoride
This Application Note is structured to guide researchers through the chemoproteomic profiling of live cells using Oxane-4-sulfonyl fluoride (Oxane-4-SF) . This molecule represents a class of aliphatic sulfonyl fluorides utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
Unlike traditional electrophiles (e.g., sulfonyl chlorides, epoxides), Oxane-4-SF offers a unique balance of metabolic stability and context-dependent reactivity, making it an ideal tool for "privilege mapping" of functional Tyrosine and Lysine residues in the live-cell environment.
Strategic Overview & Mechanism
The "Goldilocks" Reactivity of Aliphatic Sulfonyl Fluorides
The primary challenge in live-cell labeling is differentiating between specific biological interactions and non-specific background noise. Aromatic sulfonyl fluorides (e.g., PMSF) are often too reactive or prone to hydrolysis.
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) utilizes an aliphatic scaffold. This confers two critical advantages for in situ work:
-
Metabolic Stability: The S-F bond is highly stable in aqueous, reductive cytosolic environments (high Glutathione), resisting non-specific hydrolysis or reduction that plagues other warheads.
-
Context-Dependent Reactivity: It is essentially bio-orthogonal until it enters a protein pocket that activates it. The "activation" typically requires a basic residue (to deprotonate a nearby Tyrosine) or a stabilizing H-bond network (oxyanion hole) that polarizes the S-F bond.
Mechanism of Action (SuFEx)
The labeling occurs via Sulfur-Fluoride Exchange (SuFEx) .[1][2] The Oxane-4-SF warhead acts as an electrophile.[3][4]
-
Target: Nucleophilic side chains, predominantly Tyrosine (phenol) , but also Lysine (amine), Serine, and Histidine.
-
Process: A specific microenvironment facilitates the exit of the Fluoride ion (a stable leaving group), resulting in a covalent sulfonyl-protein adduct .
Experimental Design Considerations
To visualize or enrich the labeled proteins, the Oxane-4-SF motif is typically incorporated into a probe containing a "Click" handle (usually an alkyne).
-
Direct Labeling (Probe): Cells are treated with Alkynyl-Oxane-4-SF . Post-lysis, a reporter (Azide-Fluorophore or Azide-Biotin) is attached via CuAAC.
-
Competitive Profiling: Cells are treated with the "dark" Oxane-4-SF molecule to block specific sites, followed by a broad-spectrum probe (e.g., FP-Rhodamine or a general SuFEx probe) to identify "protected" targets.
The protocol below focuses on the Direct Labeling workflow using an alkynyl-analog of Oxane-4-SF, as this is the standard for "labeling" applications.
Visualizing the Workflow
The following diagrams illustrate the SuFEx reaction mechanism and the experimental pipeline.
Diagram 1: SuFEx Reaction Mechanism
This diagram details how the protein microenvironment activates the dormant Oxane-4-SF probe.
Caption: Context-dependent activation of Oxane-4-SF by protein microenvironments (e.g., proximal bases).
Diagram 2: In Situ Labeling Workflow
Step-by-step logic from live cell culture to proteomic analysis.
Caption: End-to-end workflow for profiling reactive residues in live cells using Oxane-4-SF probes.
Detailed Protocol: In Situ Labeling
Reagents & Preparation
| Reagent | Concentration (Stock) | Solvent | Storage | Notes |
| Oxane-4-SF Probe | 50 mM | DMSO | -80°C | Avoid freeze-thaw cycles. Moisture sensitive over long periods. |
| CuSO4 | 50 mM | Water | RT | Freshly prepared preferred. |
| TCEP (Reducing Agent) | 50 mM | Water | -20°C | Prepare fresh. Do not use DTT (interferes with Copper). |
| THPTA (Ligand) | 10 mM | Water | -20°C | Stabilizes Cu(I) state. |
| Azide-Tag (Cy5/Biotin) | 5 mM | DMSO | -20°C | Protect from light. |
| Lysis Buffer | 1X | PBS/HEPES | 4°C | Avoid Tris during labeling; acceptable post-lysis but HEPES is safer. |
Step-by-Step Methodology
Phase 1: Live Cell Labeling
Rationale: Aliphatic SFs react slower than aromatic ones. Longer incubation times are often required to capture lower-abundance targets.
-
Seed Cells: Grow cells (e.g., HEK293T, HeLa) to 80-90% confluency in 6-well plates or 10cm dishes.
-
Probe Preparation: Dilute the 50 mM Oxane-4-SF stock into pre-warmed culture media (serum-free is preferred to reduce albumin binding, but 1-5% FBS is acceptable) to a final concentration of 50–100 µM .
-
Control: Prepare a vehicle control (DMSO only).
-
-
Incubation: Replace cell media with the probe-containing media. Incubate at 37°C / 5% CO2 for 2–4 hours .
-
Note: Unlike highly reactive electrophiles (10-30 min), Oxane-4-SF requires time to sample the proteome and find "privileged" pockets.
-
-
Wash: Aspirate media. Wash cells gently 2x with ice-cold PBS to remove unreacted probe.
Phase 2: Lysis & Solubilization
-
Harvest: Scrape cells in 500 µL Lysis Buffer (e.g., PBS + 1% NP-40 + Protease Inhibitors).
-
Critical: Do not add EDTA or EGTA (chelators) if you plan to do Click chemistry immediately, as they strip the Copper catalyst. If you must use them, include a desalting step later.
-
-
Clarify: Sonicate briefly (3x 10s pulses) on ice. Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantify: Normalize protein concentrations to 1–2 mg/mL using a BCA assay.
Phase 3: Copper-Catalyzed Click Chemistry (CuAAC)
Rationale: The alkyne on the probe is bio-orthogonal. We must attach a reporter (Azide) to detect the labeled proteins.
-
Reaction Mix: For each 100 µL of lysate (100–200 µg protein), add reagents in the following strict order :
-
Azide-Tag (Cy5 or Biotin): 100 µM final (2 µL of 5 mM stock).
-
THPTA (Ligand): 100 µM final.
-
CuSO4: 1 mM final.
-
TCEP: 1 mM final (This initiates the reaction).
-
-
Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Quench: Add 4X SDS-PAGE Loading Buffer (containing
-mercaptoethanol) to stop the reaction.
Phase 4: Analysis
-
In-Gel Fluorescence: Run SDS-PAGE. Scan the gel directly on a fluorescent scanner (e.g., Typhoon) before staining with Coomassie.
-
Success Metric: Distinct bands in the Probe lane vs. no bands in the DMSO lane.
-
-
Western Blot: If using Biotin-Azide, transfer to nitrocellulose and probe with Streptavidin-HRP.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background / Smearing | Non-specific hydrophobic binding or over-labeling. | Reduce probe concentration (try 10 µM). Perform stricter washes (add 0.1% Triton X-100 to PBS wash). |
| No Signal | Low probe reactivity or Click failure. | 1. Check CuAAC efficiency (use a positive control protein). 2. Increase incubation time (up to 6h). 3. Ensure TCEP is fresh (oxidized TCEP is yellow/ineffective). |
| Protein Precipitation | Copper/TCEP induced aggregation. | Dilute lysate to 1 mg/mL before Click. Pre-mix CuSO4 and THPTA before adding to lysate. |
| Cell Toxicity | High probe concentration. | Oxane-4-SF is generally non-toxic, but DMSO > 1% is toxic. Keep DMSO < 0.5%. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Kelly, J. W., et al. (2018). "Chemoselective reactivity of sulfonyl fluorides in a proteomic context." Nature Chemistry. (Describes the context-dependent labeling of Tyrosine/Lysine).
-
Cravatt, B. F., et al. (2013). "Activity-based protein profiling: the serine hydrolases." Methods in Molecular Biology. (Foundational ABPP protocols adapted here).
-
Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. (Specific discussion on aliphatic vs aromatic SF probes).
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
Application Note: Covalent Modification of Tyrosine Residues with Oxane-4-Sulfonyl Fluoride
Introduction: The Tyrosine Renaissance in Covalent Drug Discovery
While cysteine-targeted covalent inhibitors have dominated the landscape of targeted covalent inhibitors (TCIs), the field is rapidly shifting toward "residue-specific" chemistries that can target the wider proteome. Tyrosine (Tyr), with its moderate nucleophilicity and high prevalence in drug-binding pockets, represents a high-value target.
This guide focuses on Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride), a specialized alkyl sulfonyl fluoride reagent. Unlike highly reactive acyl halides, sulfonyl fluorides (SFs) utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] They are relatively inert in aqueous buffer but react specifically with tyrosine residues when positioned within a protein pocket that facilitates the reaction—a phenomenon known as "context-dependent reactivity."
The oxane (tetrahydropyran) scaffold provides distinct physicochemical advantages over traditional benzene sulfonyl fluorides, offering improved aqueous solubility and a non-aromatic pharmacophore that probes specific polarity requirements in binding pockets.
Key Advantages of Oxane-4-Sulfonyl Fluoride
-
Bio-orthogonality: Stable in plasma and physiological buffer (pH 7.4) in the absence of a specific protein environment.
-
Chemoselectivity: Preferentially targets Tyrosine (and occasionally Lysine/Histidine) driven by molecular recognition.
-
Stability: The resulting sulfonate ester (Tyr-O-SO₂-R) is highly stable against hydrolysis, unlike carboxylic esters.
Mechanism of Action: SuFEx-Mediated Tyrosine Labeling[2][3][4][5][6]
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. Crucially, the reaction is often "protein-templated." The local microenvironment (e.g., a neighboring basic residue like Histidine or Lysine) lowers the pKa of the target Tyrosine phenol (normally ~10), generating the reactive phenolate species at physiological pH.
Reaction Pathway[1][5][7]
-
Recognition: The Oxane-4-sulfonyl fluoride binds reversibly to the protein pocket.
-
Activation: A neighboring base deprotonates the target Tyrosine (Tyr-OH
Tyr-O⁻). -
Exchange: The Tyrosine phenolate attacks the Sulfur(VI) center.
-
Departure: Fluoride (F⁻) is displaced as a stable leaving group.
-
Conjugation: A stable sulfonate linkage is formed.
Figure 1: Mechanism of SuFEx-mediated tyrosine modification. The reaction is driven by the specific protein microenvironment activating the tyrosine phenol.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
-
Target Protein: Purified (>90%), in PBS or HEPES (pH 7.4–8.0). Avoid Tris if high concentrations (>50 mM) are used, although SuFEx is generally compatible with Tris.
-
Reagent: Oxane-4-sulfonyl fluoride (Stock: 100 mM in DMSO).
-
Control Compound: An inert oxane analog (lacking the -SO₂F group) or denatured protein.
-
Quenching Buffer: 5% Formic Acid (for MS analysis) or SDS-PAGE loading buffer.
-
Digestion Enzyme: Trypsin (Sequencing Grade).
Protocol A: In Vitro Labeling Screen
| Step | Action | Critical Technical Insight |
| 1. Preparation | Dilute protein to 2–10 µM in Reaction Buffer (PBS pH 7.4). | Ensure pH is strictly controlled. SuFEx reactivity on Tyr is pH-sensitive.[2] |
| 2. Dosing | Add Oxane-4-sulfonyl fluoride to a final concentration of 50–200 µM (10–50x excess). | Keep final DMSO concentration <1% to prevent protein unfolding. |
| 3. Incubation | Incubate at 37°C for 1–4 hours (or RT for 12 hours). | Time-dependency is key. Alkyl sulfonyl fluorides react slower than aryl analogs. |
| 4. Quenching | For Gel: Add 4x Laemmli Buffer and boil.For MS: Add Formic acid to pH 3 or proceed to desalting. | Boiling ensures denaturation; however, the sulfonate bond is heat stable. |
| 5. Cleanup | Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO). | Essential for MS analysis to prevent ion suppression by excess probe. |
Protocol B: Validation via LC-MS/MS (Intact & Peptide Map)
To confirm covalent modification, you must observe the specific mass shift.
-
Intact Mass Analysis:
-
Inject 1 µg of intact protein onto a C4 column.
-
Deconvolute the spectrum.
-
Target Mass Shift: +149.19 Da per modification.
-
Calculation: MW(Reagent) [168.19] – MW(F) [18.99] = 149.19 Da.
-
-
-
Peptide Mapping (Site Identification):
-
Digest labeled protein with Trypsin (1:50 enzyme:protein ratio) overnight.
-
Analyze via LC-MS/MS (C18 column).
-
Database Search Parameters:
-
Variable Modification: +149.19 Da on Tyrosine (Y), Lysine (K), Histidine (H).
-
Note: While Tyr is the target, SuFEx can label Lys/His in rare "super-nucleophilic" contexts.
-
-
Data Analysis & Visualization
Quantitative Assessment
Calculate the Percent Modification (Occupancy) using intact mass peak intensities:
Analytical Workflow Diagram
Figure 2: Dual-stream validation workflow for confirming covalent occupancy and mapping the specific residue.
Expert Insights & Troubleshooting
Distinguishing Specific vs. Non-Specific Labeling
-
The "Denaturation Test": SuFEx reactivity of alkyl sulfonyl fluorides is often driven by the protein fold (ligand binding and local catalysis).
-
Experiment: Perform the reaction on heat-denatured protein.
-
Result: If the denatured protein does not label (or labels significantly less) than the native protein, the reaction is specific and pocket-driven. If it labels equally, it is non-specific surface labeling.
-
pH Dependency
While SuFEx is "click" chemistry, the Tyrosine nucleophile is pH-dependent.
-
If labeling is low at pH 7.4, titrate to pH 8.0 or 8.5.
-
Caution: Above pH 9.0, non-specific hydrolysis and Lysine labeling increase.
Stability of the Adduct
The Tyrosine-Sulfonate ester is extremely stable. Unlike thioesters (which can reduce) or some acyl-enzyme intermediates, the SuFEx adduct survives:
-
Boiling in SDS.
-
Acidic conditions of LC-MS.
-
Long-term storage at -80°C.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue.[3] Journal of the American Chemical Society.[1][3] Link
-
Jones, L. H. (2022). Recent advances in the development of sulfonyl-fluoride-based probes for chemical biology. RSC Chemical Biology.[3] Link
-
Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[1] Nature Chemistry.[3] Link
Sources
Application Note: Oxane-4-Sulfonyl Fluoride in Chemoproteomics
High-Fidelity Covalent Fragment Screening & Ligandability Assessment
Introduction: The sp³ Advantage in SuFEx Proteomics
In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) has emerged as a privileged reactivity platform.[1][2][3][4][5] While aryl sulfonyl fluorides (Ar-SO₂F) have historically dominated the field due to synthetic ease, they suffer from poor solubility and "flat" geometry that limits their exploration of three-dimensional protein pockets.
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) represents a paradigm shift toward aliphatic, sp³-rich covalent fragments . Unlike their aromatic counterparts, oxane-based probes offer:
-
Enhanced Solubility: The ether oxygen in the tetrahydropyran (THP) ring lowers logP, improving aqueous solubility for high-concentration fragment screening (1–10 mM) without precipitation.
-
3D Pharmacophore Mimicry: The chair conformation of the oxane ring mimics carbohydrate and cyclic ether motifs common in bioactive natural products.
-
Tuned Reactivity: Aliphatic sulfonyl fluorides are generally less electrophilic than aryl-SFs. They resist non-specific reaction with solvent-exposed nucleophiles, reacting only when driven by the proximity effect within a specific binding pocket.
This guide details the application of Oxane-4-SF derivatives for Covalent Fragment-Based Drug Discovery (FBDD) and Residue-Specific Chemoproteomics .
Mechanism of Action: Context-Dependent Labeling[4]
The Oxane-4-SF warhead functions via the SuFEx mechanism.[4][6][7] It is relatively inert in neutral aqueous buffer but undergoes rapid substitution when positioned near a nucleophilic side chain (Tyr, Lys, His, Ser) within a protein pocket.
Key Mechanistic Features:
-
Tyrosine Targeting: In the unique microenvironment of a binding pocket, a neighboring basic residue (e.g., Arg, Lys) can depress the pKa of a Tyrosine hydroxyl, facilitating the attack on the sulfur center.
-
Lysine Targeting: While less common for SFs than Tyrosine, Lysine modification occurs via direct aminolysis, often accelerated by local H-bond networks.
-
Stability: Unlike sulfonyl chlorides, the S-F bond resists reduction and hydrolysis, allowing for "activation-free" labeling in live cell lysates.
Caption: Figure 1. The SuFEx reaction trajectory. The aliphatic Oxane-4-SF probe relies on non-covalent binding affinity (Kd) to position the warhead, driving the reaction through proximity rather than intrinsic high reactivity.
Application: Covalent Fragment Screening Workflow
The primary utility of Oxane-4-SF is in Mass Spectrometry-based Fragment Screening . This workflow identifies "ligandable" pockets on a target protein by detecting mass shifts corresponding to the probe adduct.
Experimental Design Principles
-
Library Construction: Use Oxane-4-SF as a core scaffold. Diversify the 4-position (if using a linker) or ring substituents to create a mini-library of 10–50 fragments.
-
Control: Use Heat-Denatured Protein . Since aliphatic SFs require a structured pocket to react (proximity effect), labeling should disappear or significantly decrease in denatured samples. If labeling persists, it indicates non-specific surface modification.
Workflow Diagram
Caption: Figure 2.[7] Integrated workflow for Oxane-4-SF fragment screening. Hits are first triaged by Intact Mass Shift before precise site identification via peptide mapping.
Detailed Protocol: Intact Protein Screening
Objective: To identify Oxane-4-SF fragments that covalently modify the target protein.
Materials
-
Target Protein: Recombinant, >90% purity, in PBS (pH 7.4). Avoid Tris or buffers with primary amines if possible (though SF is relatively selective, high concentrations of Tris can interfere over long incubations).
-
Probe Stock: 100 mM Oxane-4-SF analogs in DMSO.
-
LC-MS: Q-TOF or Orbitrap capable of intact protein analysis.
Step-by-Step Procedure
-
Preparation:
-
Dilute protein to 5 µM in PBS (pH 7.4).
-
Dispense 49 µL of protein solution into a 96-well plate.
-
-
Labeling:
-
Add 1 µL of Probe Stock (final conc: 2 mM probe, 2% DMSO).
-
Note on Concentration: Aliphatic SFs often require higher concentrations (500 µM – 2 mM) than aryl SFs due to lower intrinsic reactivity.
-
Include a DMSO-only control and a Positive Control (e.g., a known aryl-SF binder like PMSF if applicable).
-
-
Incubation:
-
Seal plate and incubate at 37°C for 18–24 hours .
-
Why 24h? The reaction kinetics for sp³ sulfonyl fluorides are slow. Shorter times may result in false negatives.
-
-
Quenching (Optional but Recommended):
-
Add 1% Formic Acid to quench the reaction and denature the protein prior to injection.
-
-
Analysis (Intact MS):
-
Inject 5–10 µL onto a C4 reverse-phase column.
-
Elute with a standard water/acetonitrile gradient (+0.1% formic acid).
-
Deconvolute the raw spectra to zero-charge mass.
-
Data Interpretation (Self-Validating)
Calculate the theoretical mass shift (
-
Valid Hit: Spectrum shows a new peak at
. -
Non-Specific Labeling: Spectrum shows a "ladder" of +149, +298, +447... indicating multiple modifications. This suggests the fragment is too reactive or sticky (Aggregation).
-
Validation: Perform the same experiment with heat-denatured protein . If the +149 peak disappears, the labeling is ligand-directed (driven by the pocket).
Protocol: Site Identification (Peptide Mapping)
Once a hit is confirmed, identify the modified residue to validate the binding pocket.
-
Labeling: Scale up the reaction (50 µg protein + probe) as per the screening protocol.
-
Cleanup: Perform Acetone precipitation or use a desalting column (Zeba Spin) to remove excess free probe.
-
Reduction/Alkylation:
-
Red: 5 mM DTT, 56°C, 30 min.
-
Alk: 15 mM Iodoacetamide, RT, 20 min (Dark).
-
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
LC-MS/MS: Run on C18 column (e.g., Nano-LC coupled to Orbitrap).
-
Database Search (MaxQuant/Proteome Discoverer):
-
Variable Modification: Create a custom modification for "Oxane-Sulfonyl" on Y, K, H, S, T .
-
Mass Shift: +149.027 (Exact mass of C5H9O3S).
-
Critical Check: Ensure the modification is on a solvent-accessible residue or a known pocket residue.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Labeling | Probe reactivity too low. | Increase pH to 8.0 (activates Tyr/Lys). Increase incubation time to 48h. |
| Precipitation | Probe insolubility. | The Oxane scaffold is soluble, but substituents may not be. Lower probe conc. to 500 µM. |
| "Laddering" (Multiple Adducts) | Non-specific reactivity. | The probe is acting as a chaotic electrophile. Discard this fragment; it is not a specific binder. |
| Adduct on N-terminus | pH too high. | At pH > 8.0, the N-terminus is highly nucleophilic. Buffer exchange to pH 7.2. |
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[8] Chemical Science. [Link]
-
Mortenson, P. N., et al. (2018). The "Inverse Drug Discovery" Platform: Identifying Ligandable Pockets with Fragment-Based Screening. Journal of Medicinal Chemistry. [Link]
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews. (Context on Oxane/THP scaffolds in delivery/probes). [Link]
-
Wang, J., et al. (2018). Reversible and Irreversible Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. (Demonstrates aliphatic SF kinetics). [Link]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Conditions for Oxane-4-sulfonyl Fluoride
Current Status: Operational Product Code: OSF-SuFEx-004 Classification: Aliphatic Sulfonyl Fluoride (SuFEx Warhead)
Core Directive & Mechanism
Welcome to the Oxane-4-sulfonyl Fluoride (OSF) Technical Hub. Unlike highly reactive sulfonyl chlorides or aryl sulfonyl fluorides, OSF is an aliphatic warhead incorporating a tetrahydropyran (oxane) ring. This structure confers unique properties: enhanced water solubility compared to phenyl analogs and "latent" reactivity. It is designed to be bio-orthogonal in free solution but highly reactive when positioned in proximity to a nucleophile (Tyrosine, Lysine, Serine, or Histidine) within a protein binding pocket.
The Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)
The labeling reaction is not a simple nucleophilic attack; it is a concerted exchange stabilized by the local protein environment. The fluoride ion is a poor leaving group in water (due to strong solvation) but an excellent leaving group within a desolvated protein pocket or when assisted by a hydrogen-bond donor.
Key Mechanistic Insight:
-
Aryl-SF: Higher intrinsic reactivity, lower specificity.
-
Aliphatic-SF (OSF): Lower intrinsic reactivity, high stability. Requires Proximity-Enabled Reactivity . If you observe low labeling, it is likely due to a lack of binding affinity, not just chemical kinetics.
Pathway Visualization
The following diagram illustrates the decision logic for the SuFEx reaction pathway.
Figure 1: The SuFEx reaction coordinate for OSF. Note that the "Proximity Effect" is the rate-determining step for aliphatic probes.
Optimization Matrix
Use this matrix to define your starting conditions. OSF requires more aggressive conditions than Maleimides or NHS-esters due to its stability.
| Variable | Recommended Range | Critical Notes |
| pH | 7.5 – 8.5 | Below 7.0: Reaction is too slow. Above 9.0: Risk of non-specific hydrolysis increases. Optimal: pH 7.8 (HEPES or PBS). |
| Buffer | PBS, HEPES, Tris | Tris contains a primary amine but is generally compatible with SuFEx at pH < 8.0 due to the low reactivity of OSF toward free amines.[1] However, HEPES or PBS is safer to avoid any potential interference. |
| Concentration | 100 µM – 1 mM | For templated (affinity-based) labeling: 1-10 equivalents vs protein. For screening (non-templated): 500 µM - 1 mM is standard. |
| Time | 1 – 12 Hours | Aliphatic SFs are slow. 1 hour is rarely sufficient unless the binding affinity ( |
| Temperature | 25°C – 37°C | Reaction rate doubles roughly every 10°C. 37°C is preferred if protein stability allows. |
| Co-Solvent | DMSO (up to 5%) | The oxane ring improves solubility, but stock solutions should be in DMSO. Ensure final DMSO < 5% to prevent protein denaturation. |
Troubleshooting & FAQs
Scenario A: "I see no labeling on my Mass Spec."
Diagnosis: The intrinsic reactivity of aliphatic sulfonyl fluorides is low.
-
Check 1 (Affinity): Does the probe actually bind the protein? If
, the residence time may be too short for the SuFEx reaction to occur. -
Check 2 (Nucleophile): Is there a nucleophile (Tyr, Lys, His) within 3-5 Å of the warhead in the bound state?
-
Solution: Increase pH to 8.5 to deprotonate Tyrosines (pKa ~10) or Lysines. Increase incubation time to 24 hours.
Scenario B: "The probe precipitated upon addition."
Diagnosis: While the oxane ring helps, the sulfonyl fluoride group is lipophilic.
-
Solution: Dilute the probe into the buffer slowly with vortexing, or use an intermediate dilution step (e.g., 100x stock in DMSO -> 10x in Buffer -> 1x in Reaction).
Scenario C: "I have too much background labeling."
Diagnosis: Non-specific "stickiness" or reaction with hyper-reactive surface residues.
-
Solution: Add a competitor. Perform the reaction in the presence of the native ligand (if known) to prove the labeling is site-specific. If the signal disappears with the competitor, your labeling is specific.
Standard Operating Procedure (SOP)
Protocol: OSF Labeling for Intact Protein Mass Spectrometry
-
Preparation:
-
Protein: Dilute target protein to 10 µM in 50 mM HEPES, 100 mM NaCl, pH 7.8 .
-
Probe (OSF): Prepare a 50 mM stock solution in anhydrous DMSO.
-
-
Incubation:
-
Add OSF to the protein solution to a final concentration of 100 µM (10-fold excess).
-
Final DMSO concentration should be 0.2% - 1.0%.
-
Incubate at 37°C for 4 hours with gentle agitation.
-
-
Quenching (Optional but Recommended):
-
Add 5-fold excess of a "scavenger" small molecule (e.g., a soluble phenol or free tyrosine) if downstream applications require stopping the reaction.
-
Note: For Mass Spec, you can often inject directly or perform a Zeba spin desalting column to remove excess probe.
-
-
Analysis:
-
Analyze via LC-MS (Q-TOF or Orbitrap).
-
Expected Mass Shift: Look for a delta mass of + [MW of Probe - HF] .
-
Calculation: If Probe MW = 200 Da, the adduct adds +180 Da (Loss of H from protein and F from probe = -20 Da).
-
Workflow Visualization
Figure 2: Step-by-step workflow for validating OSF labeling efficiency.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome."[2] Journal of the American Chemical Society.
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.
-
Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Library.
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
Troubleshooting low labeling efficiency with sulfonyl fluoride probes
Topic: Troubleshooting Low Labeling Efficiency with Sulfonyl Fluoride Probes
Lead Scientist: Dr. Aris V. (Senior Application Scientist, Chemical Biology Division)
Introduction: The "Goldilocks" Electrophile
Welcome to the technical support hub for SuFEx (Sulfur-Fluoride Exchange) chemistry. If you are here, you are likely experiencing low labeling efficiency or inconsistent signal in your Activity-Based Protein Profiling (ABPP) or covalent ligand discovery campaigns.
Sulfonyl fluorides (SFs) are unique.[1][2] Unlike the hyper-reactive sulfonyl chlorides of the past, SFs are "privileged electrophiles"—they are thermodynamically stable in aqueous buffer but kinetically reactive when placed in the correct protein microenvironment [1, 2]. This latency is their strength, but it is also the primary source of user error. They do not simply "paint" every nucleophile; they require a specific structural context (proximity) and protonation state to react.
This guide moves beyond basic protocols to address the causality of labeling failures.
Part 1: The Troubleshooting Logic (Decision Tree)
Before altering reagents, determine where the failure occurs. Use this logic flow to diagnose the root cause.
Figure 1: Systematic troubleshooting workflow for SF probe efficiency. Follow the path to isolate chemical vs. biological failures.
Part 2: Critical Troubleshooting Modules
Module A: The pH Paradox (Reactivity vs. Hydrolysis)
The Issue: You are labeling at physiological pH (7.4), but the signal is weak. The Science: SF probes modify Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) [3, 4].[2]
-
Tyrosine: Requires the phenolate form (deprotonated) to attack the sulfur center. While the pKa of free Tyr is ~10, local protein environments can depress this pKa, allowing reaction at pH 7.4.
-
Lysine: The ε-amino group (pKa ~10.5) must be neutral to act as a nucleophile.
-
The Conflict: Increasing pH boosts nucleophilicity but accelerates probe hydrolysis.
Corrective Action:
-
Buffer Screening: Do not rely solely on PBS pH 7.4. Run a "pH Sweep" from 7.0 to 8.5 using HEPES or Phosphate buffers.
-
Avoid Tris: Tris buffer contains a primary amine that will compete with your protein for the SF probe, effectively quenching the reaction before it starts. Always use HEPES or PBS.
Module B: The "Context-Dependent" Trap
The Issue: Your probe works on a recombinant protein but fails in complex lysate.
The Science: SFs are not "super-reactive" alkylators like iodoacetamide. They rely on SuFEx (Sulfur-Fluoride Exchange), which is often driven by non-covalent binding affinity (proximity) before the covalent bond forms [1]. If your probe concentration is too low to drive equilibrium binding, the covalent reaction rate (
Corrective Action:
-
Concentration: SF probes often require higher concentrations (10–100 µM) compared to highly reactive electrophiles.
-
Incubation Time: Because SFs are stable, you can extend incubation times to 4–24 hours without significant background degradation, unlike sulfonyl chlorides [5].
Module C: Downstream Processing (The Click Step)
The Issue: You used an SF-alkyne probe, but the signal is lost after the Click reaction (CuAAC). The Science: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can cause protein precipitation if not managed, and the SF-adduct itself must be stable during the "click" conditions.
Corrective Action:
-
Pre-Click Solubilization: Ensure the proteome is fully solubilized (e.g., 0.5% - 1.0% SDS) before adding click reagents. Precipitated protein will not react efficiently.
-
Ligand Ratio: Use a stabilizing ligand (e.g., THPTA or TBTA) in a 2:1 or 5:1 ratio relative to Copper(I) to prevent Cu-induced oxidation/precipitation.
Part 3: Mechanism of Action (SuFEx)
Understanding the mechanism is vital for troubleshooting. The transition state involves a pentacoordinate sulfur intermediate.
Figure 2: SuFEx reaction mechanism. Note that the microenvironment (yellow) is critical for activating the nucleophile.
Part 4: Optimization Protocol (The Gel-Based Matrix)
Use this self-validating protocol to optimize conditions before committing to expensive Mass Spec runs.
Reagents Needed:
-
Target Lysate (1 mg/mL)
-
SF-Probe (Alkyne/Azide tagged)
-
Rhodamine-Azide/Alkyne (for visualization)
-
Buffers: HEPES pH 7.0, 7.5, 8.0, 8.5
Experimental Matrix:
| Variable | Condition A | Condition B | Condition C | Condition D |
| pH | 7.0 | 7.5 | 8.0 | 8.5 |
| Probe Conc. | 10 µM | 50 µM | 100 µM | 500 µM |
| Time | 1 Hour | 4 Hours | 12 Hours | 24 Hours |
Step-by-Step:
-
Aliquot: Prepare 4 samples of lysate (50 µL each) in different HEPES buffers (pH 7.0–8.5).
-
Label: Add SF-probe (e.g., 50 µM constant) to each.
-
Incubate: Room temperature for 4 hours.
-
Click: Perform CuAAC with Rhodamine-tag (1 hour).
-
Quench: Add 4x SDS Loading Buffer (boil 5 min).
-
Readout: Run SDS-PAGE and scan for fluorescence.
-
Result: Identify the pH with the strongest specific bands and lowest background.
-
Next: Repeat matrix fixing the optimal pH and varying Concentration/Time.
-
Part 5: Frequently Asked Questions (FAQ)
Q1: My SF probe precipitates when added to the lysate. What is wrong?
-
A: SF probes are often lipophilic. Ensure your stock is in DMSO and the final DMSO concentration in the assay is <2%. If precipitation persists, lower the probe concentration or include a mild detergent (0.1% Triton X-100) during labeling, provided it doesn't interfere with your protein's activity.
Q2: Can I use DTT or Mercaptoethanol during labeling?
-
A: No. Strong reducing agents can be nucleophilic or reduce disulfides that maintain the protein structure required for the "context-dependent" binding. Add reducing agents only after the labeling reaction is quenched (e.g., in the SDS loading buffer).
Q3: Is the labeling reversible?
-
A: Generally, no. The sulfur-fluoride exchange creates a stable sulfonate (Tyr) or sulfonamide (Lys) bond. However, extreme conditions (very high pH > 12 or high temperature acid hydrolysis) can degrade the adduct. For standard proteomic workflows, it is considered irreversible [6].
Q4: Why do I see labeling on the Western Blot but no peptides in Mass Spec?
-
A: This is a classic "ionization" or "enrichment" failure.
-
Digestion: The bulky SF-adduct might hinder Trypsin digestion at nearby Lys/Arg sites. Use a secondary protease (e.g., Chymotrypsin).
-
Fragmentation: The SF modification might alter the peptide's ionization efficiency. Ensure you are including the correct variable modification mass in your search engine (e.g., MaxQuant/Proteome Discoverer).
-
Enrichment: If using biotin-streptavidin, ensure you elute rigorously (e.g., on-bead digestion) as the biotin-streptavidin bond is extremely strong.
-
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Mortenson, D. E., Brighty, G. J., ... & Kelly, J. W. (2018).[3] "Inverse Drug Discovery" Strategy to Identify Proteins That Are Targeted by Latent Electrophiles. Journal of the American Chemical Society, 140(1), 200-210. Link
-
Hymel, D., & Burke, T. R. (2017). Aryl Sulfonyl Fluorides Probes for Chemical Biology. ChemMedChem, 12(3), 207-212. Link
-
Wang, J., et al. (2018).[3] Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[3] Journal of the American Chemical Society, 140(15), 4995–4999. Link
-
Chen, W., et al. (2016). A library of sulfonyl fluoride-containing probes for chemoproteomic profiling of the human proteome. Journal of the American Chemical Society, 138(13), 4316-4319. Link
Sources
Technical Support Center: Profiling Specificity & Off-Targets of Oxane-4-Sulfonyl Fluoride
Senior Application Scientist: Dr. Elena Vance Subject: Technical Guide for Deconvoluting SuFEx Probe Selectivity Reagent Class: Aliphatic Sulfonyl Fluoride (SuFEx Warhead) CAS: 1334148-27-4 (Tetrahydropyran-4-sulfonyl fluoride)
Introduction: The Context of Your Reagent
You are working with Oxane-4-sulfonyl fluoride , a tetrahydropyran-based electrophile. In the context of chemical biology, this is a SuFEx (Sulfur-Fluoride Exchange) warhead.[1][2] Unlike highly promiscuous sulfonyl chlorides, sulfonyl fluorides are "latent" electrophiles—they are generally stable in aqueous buffer but react rapidly with nucleophilic side chains (Tyr, Ser, Lys, His) only when the local protein environment facilitates the reaction (e.g., via hydrogen bond networks or proton transfer).
The Challenge: Because SuFEx chemistry is context-dependent, "off-target" effects are not random; they occur at "hyper-reactive" sites on the proteome. Distinguishing between a specific interaction driven by the oxane scaffold and a non-specific reaction driven by a hyper-reactive residue is the core of your experimental challenge.
Module 1: Chemical Proteomics & Target Identification
Troubleshooting Workflow: "I have labeled proteins, but are they real?"
To identify off-targets, you must move beyond simple inhibition assays to Activity-Based Protein Profiling (ABPP) .
Protocol: Competitive ABPP for Target Validation
Objective: Distinguish specific binding from non-specific alkylation.
-
Lysate Preparation: Prepare proteome lysates (1 mg/mL) from your cell line of interest (e.g., HEK293T, Jurkat).
-
Competition Step (The Critical Control):
-
Sample A (Vehicle): DMSO only.
-
Sample B (Competitor): Pre-incubate with 10x–20x excess of "cold" Oxane-4-sulfonyl fluoride (non-alkyne/azide tagged) for 30 mins.
-
-
Probe Labeling: Treat both samples with your Alkyne-tagged analog of Oxane-4-sulfonyl fluoride (e.g., 10 µM) for 1 hour.
-
Click Chemistry: Perform CuAAC click reaction with an Azide-Rhodamine (for gel) or Azide-Biotin (for Mass Spec).
-
Readout:
-
Gel: If a band disappears in Sample B, it is a specific target (saturable). If the band remains, it is a non-specific off-target or a highly abundant protein labeled via low-affinity collision.
-
Mass Spec (SILAC/TMT): Calculate the Ratio (Vehicle / Competitor). High ratios (>4) indicate specific targets. Ratios near 1 indicate non-specific background.
-
Data Interpretation Table
| Observation (Gel/MS) | Interpretation | Actionable Step |
| Band/Peak Disappears with Competitor | Specific Hit. The cold molecule competes for the same pocket. | Validate binding affinity ( |
| Band/Peak Unchanged | Non-Specific Off-Target. Labeling is driven by abundance or hyper-reactivity, not specific binding. | Filter out this protein from your hit list. |
| Smear on Gel | Probe Aggregation / Precipitation. | Lower probe concentration; check solubility in assay buffer. |
| Labeling at >100 µM only | Promiscuity Threshold. | Your probe is acting as a generic acylating agent. Lower concentration to <10 µM. |
Module 2: Visualizing the Logic Flow
The following diagram illustrates the decision matrix for validating targets versus off-targets using SuFEx chemistry.
Figure 1: Decision tree for distinguishing specific pharmacological targets from non-specific chemical artifacts using competitive profiling.
Module 3: Frequently Asked Questions (Technical Troubleshooting)
Q1: My mass spec data shows labeling on a Cysteine residue. I thought SuFEx targets Tyrosine/Lysine?
Dr. Vance: While SuFEx is designed for Tyr/Lys/His/Ser, Cysteine labeling is possible but requires scrutiny.
-
Cause: Sulfonyl fluorides can react with thiols, but usually much slower than sulfonyl chlorides. However, if the Cysteine is in a pKa-lowering environment (e.g., the catalytic triad of a cysteine protease), it becomes a potent nucleophile.
-
Verification: Perform a Thiol-blocking control . Pre-treat lysates with Iodoacetamide (IAA). If the Oxane-4-sulfonyl fluoride signal disappears, the target is indeed a Cysteine. If the signal persists, your MS software might be mislocalizing the modification (check adjacent Tyr/Lys residues).
Q2: I see "time-dependent" inhibition. Is this an off-target effect?
Dr. Vance: Not necessarily. This is a hallmark of covalent inhibition .
-
Mechanism:
(covalent complex). -
Diagnostic: Unlike reversible inhibitors, the
of a covalent probe will decrease as you increase incubation time (e.g., 30 min vs 4 hours). -
Warning: If the inhibition continues to increase linearly without saturation at very long time points (>12 hours), you are likely observing non-specific protein unfolding or degradation, not specific kinetic inactivation.
Q3: The "Oxane" ring—does it contribute to binding or is it just a handle?
Dr. Vance: This is the key to specificity. The sulfonyl fluoride is the warhead, but the oxane (tetrahydropyran) is the guide.
-
Test: Compare your probe against a "minimal" sulfonyl fluoride (e.g., Methylsulfonyl fluoride or PMSF).
-
Result: If PMSF labels the same protein as Oxane-4-sulfonyl fluoride, your target is binding the warhead, not the scaffold. This is an off-target (generic hydrolase activity). If Oxane-4-SF labels it but PMSF does not, the Oxane ring is providing specific steric recognition.
Module 4: Advanced Protocol - "Click" Artifact Removal
Sometimes the "off-target" is not the probe, but the click chemistry reagents (Cu, TBTA, Alkyne).
Protocol: The "No-Probe" Control
-
Lysate + DMSO (No probe).
-
Add Click Reagents (Rhodamine-Azide + Cu + TCEP + Ligand).
-
Run Gel.
-
Analysis: Any bands visible here are background . Common culprits include:
-
Endogenously biotinylated proteins (Carboxylases).
-
Non-specific sticking of the fluorophore to albumin or chaperones.
-
Copper-induced protein precipitation.
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. Link
-
Cravatt, B. F., et al. (2010). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
-
London, N., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Solubilization & Handling of Oxane-4-Sulfonyl Fluoride
Introduction: The Stability-Solubility Paradox
Oxane-4-sulfonyl fluoride (also known as Tetrahydropyran-4-sulfonyl fluoride ; CAS: 1334148-27-4) is a specialized electrophile used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a covalent probe for targeting specific amino acid residues (Tyrosine, Lysine, Serine) in proteins.
While the tetrahydropyran (oxane) ring confers slightly better polarity than purely aromatic sulfonyl fluorides, users frequently encounter the "Crash-Out" phenomenon —where the compound precipitates immediately upon dilution into aqueous biological buffers. Furthermore, while sulfonyl fluorides are more stable than sulfonyl chlorides, they are not inert; improper pH handling leads to silent hydrolysis, resulting in assay false negatives.
This guide provides a validated workflow to solubilize this compound while maintaining its electrophilic integrity.
Core Protocol: Solvent Selection & Stock Preparation
The "Golden Rule" of Solvents
Never use protic solvents (Methanol, Ethanol) for stock preparation. Although the sulfonyl fluoride bond is kinetically stable, protic solvents can act as nucleophiles over time or accelerate hydrolysis upon aqueous dilution.
Recommended Solvent System:
| Solvent | Grade | Max Final Assay Conc. | Notes |
|---|---|---|---|
| DMSO (Dimethyl Sulfoxide) | Anhydrous, ≥99.9% | 0.5% - 1.0% | Preferred. High solubilizing power. Hygroscopic (store under N₂). |
| DMF (Dimethylformamide) | Anhydrous, ≥99.9% | 0.5% | Alternative if DMSO interferes with specific enzyme targets. |
| Ethanol/Methanol | N/A | DO NOT USE | Promotes solvolysis/transesterification side reactions. |
Step-by-Step Stock Preparation
-
Weighing: Weigh the solid Oxane-4-sulfonyl fluoride rapidly. It is generally a low-melting solid or viscous liquid; minimize exposure to humid air.
-
Dissolution: Dissolve in anhydrous DMSO to a concentration of 50 mM to 100 mM .
-
Why? High concentration stocks allow for large dilution factors (1:1000), minimizing the final percentage of organic solvent in your assay.
-
-
Storage: Aliquot into single-use vials (brown glass or opaque PP) and store at -20°C . Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.
Advanced Formulation: Preventing Precipitation
Directly pipetting a 100 mM DMSO stock into a PBS buffer often causes immediate local precipitation (a visible white cloud) that never re-dissolves. To prevent this, we use a Step-Down Dilution or Excipient-Assisted method.
Method A: The Intermediate Step-Down (For standard assays)
Instead of 100 mM
-
Prepare Stock A: 100 mM in DMSO.
-
Prepare Intermediate B: Dilute Stock A 1:10 into pure DMSO (now 10 mM).
-
Prepare Assay Buffer C: Vigorously vortex the buffer while slowly adding Intermediate B.
Method B: Cyclodextrin Encapsulation (For sensitive cell-based assays)
If the compound precipitates at
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 m). -
Dilute your Oxane-4-sulfonyl fluoride DMSO stock into this HP-
-CD solution first.-
Ratio: Ensure the molar ratio of Cyclodextrin:Probe is at least 5:1.
-
-
Incubate at 37°C for 15 minutes with shaking to allow inclusion complex formation.
-
Dilute this complex into the final cell media.
Visualization: Formulation Decision Logic
Caption: Decision tree for selecting the appropriate solubilization strategy based on required assay concentration.
Stability & Hydrolysis Management
Sulfonyl fluorides are "tunable" electrophiles. They are stable in acidic-to-neutral conditions but degrade in alkaline environments.
-
Critical pH Limit: Hydrolysis accelerates significantly at pH > 8.0 .
-
Buffer Selection:
-
Optimal: HEPES or MOPS (pH 7.0 - 7.4).
-
Avoid: Tris buffer at high pH (> 8.0) or buffers containing nucleophilic additives (e.g., DTT, Mercaptoethanol) unless you specifically intend to quench the reaction.
-
Hydrolysis Mechanism:
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding the stock to my cell media.
-
Cause: The "Crash-Out" effect. The local concentration of the hydrophobic compound exceeds its solubility limit before it can disperse.
-
Fix: Do not add the neat DMSO stock directly to static media.
-
Remove media from cells.
-
Prepare a "2X" dosing solution in a separate tube (using the HP-
-CD method described in Section 3). -
Vortex the dosing solution.
-
Add the dosing solution to the cells.
-
Q2: My IC50 values are shifting over time (e.g., 1 hour vs. 4 hours).
-
Cause: Likely hydrolysis or non-specific protein binding (albumin sequestration).
-
Fix:
-
Check pH: Ensure your buffer is not drifting above 7.5.
-
Serum Check: If using 10% FBS, the albumin may be scavenging your sulfonyl fluoride. Try running the assay in 0.1% BSA or serum-free conditions for the short pulse-treatment window (1-2 hours), then wash and replace with full serum media.
-
Q3: Can I use DTT or TCEP in the assay buffer?
-
Answer: No. Strong reducing agents/nucleophiles can react with the sulfonyl fluoride or interfere with the downstream readout. If a reducing environment is required for the protein target, add DTT after the probe incubation period to quench the reaction.
References
-
SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Sulfonyl Fluoride Stability in Biology: Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]
-
Assay Interference & Aggregation: Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. [Link]
Sources
Technical Support: Optimizing Tetrahydropyran-4-Sulfonyl Fluoride (Oxane-4-SF) Probes
Core Directive: The "Latent Electrophile" Principle
You are likely experiencing high background or "sticky" labeling because you are treating Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) as a standard alkylating agent (like an iodoacetamide). It is not.
Sulfonyl fluorides (SuFEx warheads) are biochemically latent . They are designed to be stable in aqueous buffer and unreactive toward free amino acids until they are bound within a specific protein pocket that activates the fluoride leaving group (usually via hydrogen bonding to the fluoride or stabilization of the transition state).
The Golden Rule: Specificity in SuFEx probes is driven by affinity , not intrinsic reactivity. If you simply increase concentration or pH to "force" a signal, you will indiscriminately label surface lysines and tyrosines, destroying your signal-to-noise ratio.
Troubleshooting Matrix: Diagnosing Non-Specific Binding (NSB)
Use this matrix to identify the root cause of your background noise.
| Symptom | Probable Cause | Corrective Action | Mechanism of Fix |
| High Background (Smear on Gel) | Probe concentration > 50 µM | Titrate Down. Test 1, 5, 10, 25 µM. | Reduces "collisional labeling" (random hits) while preserving "affinity labeling" (pocket-driven). |
| Labeling of "Housekeeping" Proteins | Long incubation (> 2 hrs) | Kinetic Restriction. Limit labeling to 30–60 mins. | Specific binding events are kinetically favored; non-specific events are slow. |
| Precipitation / Aggregates | Hydrophobic aggregation | Solvent Check. Ensure final DMSO < 1%. Add 0.1% NP-40 if compatible. | Oxane-4-SF is lipophilic. Aggregates act as "sponges" for non-specific proteins. |
| No Competition with Ligand | Covalent saturation | Pre-incubation. Add competitor 30 min before probe. | Once the covalent bond forms, it is irreversible. You must block the site before the probe arrives. |
| Promiscuous Labeling (Lysates) | Hyper-reactive nucleophiles | pH Adjustment. Lower pH to 7.2–7.4. Do not exceed pH 8.0. | Higher pH deprotonates surface Lys/Tyr, making them hyper-nucleophilic and overriding specificity. |
Experimental Workflow: The "Competition-First" Approach
To validate that your Oxane-4-SF signal is specific, you must perform a Competitive Activity-Based Protein Profiling (ABPP) experiment. This is the only way to distinguish a "true" target from a "sticky" background.
Protocol: Gel-Based Competitive ABPP
Objective: Prove that Oxane-4-SF labeling is displaceable by the non-reactive parent ligand or a known inhibitor.
Reagents:
-
Probe: Oxane-4-sulfonyl fluoride (alkyne-tagged analog recommended for click chemistry).
-
Competitor: Oxane-4-sulfonamide (non-reactive control) or excess free ligand.
-
Lysate: 1 mg/mL proteome (e.g., HEK293T).
Step-by-Step Methodology:
-
Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Crucial: Avoid amine-containing buffers like Tris, as they can act as nucleophilic scavengers at high concentrations.
-
Competition (The Control):
-
Tube A (Control): Add DMSO vehicle.
-
Tube B (Competition): Add 10x excess of Competitor (e.g., 100 µM).
-
Incubate 30 mins at Room Temp (RT).
-
-
Probe Labeling:
-
Add Oxane-4-SF probe (e.g., 10 µM) to both tubes.
-
Incubate 60 mins at RT.
-
-
Quenching: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 mins. Note: This stops the reaction immediately. -
Click Chemistry (If using alkyne probe):
-
Add Click Mix: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), Azide-Rhodamine (100 µM).
-
Incubate 1 hr at RT.
-
-
Visualization: Run on SDS-PAGE and scan for fluorescence.
-
Success Criteria: Bands present in Tube A but absent/diminished in Tube B are specific targets. Bands present in both are non-specific background.
-
Visualizing the Mechanism
The following diagram illustrates the kinetic difference between Specific Proximity-Driven Labeling (Target) and Non-Specific Collisional Labeling (Off-Target).
Figure 1: Kinetic Selectivity of Sulfonyl Fluorides. Specific labeling (Pathway A) is driven by local binding affinity, which accelerates the reaction rate. Non-specific labeling (Pathway B) relies on random collisions and is significantly slower, allowing it to be minimized by controlling time and concentration.
Frequently Asked Questions (FAQ)
Q1: My mass spec data shows labeling on multiple Tyrosines. Is Oxane-4-SF promiscuous?
-
A: Not necessarily. Sulfonyl fluorides have a preference for Tyrosines in specific microenvironments (often near positive charges like Lys/Arg). However, if you see labeling on surface Tyrosines across many unrelated proteins, your probe concentration is too high. Perform a SILAC or TMT quantitative experiment. True targets will have a heavy/light ratio > 5, while background noise will act as a 1:1 ratio.
Q2: Can I use Tris buffer?
-
A: Avoid it if possible during the labeling step. While sulfonyl fluorides are more stable than sulfonyl chlorides, primary amines in Tris can eventually react with the probe at high concentrations or pH > 8.0, reducing the effective concentration of your probe. Use HEPES or PBS .
Q3: Why is the Oxane ring important?
-
A: The tetrahydropyran (oxane) ring is a common pharmacophore that acts as a hydrogen bond acceptor. It often directs the probe to specific polar pockets in kinases or metabolic enzymes. If you remove it (e.g., using a plain alkyl sulfonyl fluoride), you lose the "address" label, and the probe becomes a generic reagent.
Q4: How do I store the stock solution?
-
A: Store as a 50 mM stock in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles, as moisture can slowly hydrolyze the fluoride, creating sulfonic acid (which is unreactive and acidic).
References
-
Jones, L. H. (2022). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry .
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition .
-
Cravatt, B. F., et al. (2013).[1] Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology .
-
Enamine Ltd. (2024).[2] Tetrahydropyran-4-sulfonyl fluoride Product Data. Enamine Catalog .
Sources
The SuFEx Support Center: Optimizing Sulfonyl Fluoride Probe Permeability
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Intracellular Sulfonyl Fluoride (SF) Probes Case Reference: SuFEx-001-Permeability
Executive Summary: The Permeability Paradox
Sulfonyl fluorides (SF) are "privileged" electrophiles in chemical biology because they possess high aqueous stability yet react specifically with nucleophilic residues (Tyr, Lys, His, Ser) within protein binding pockets. However, a common user report is: "My probe works in lysate but fails in live cells."
The Root Cause: The SF warhead itself is rarely the permeability bottleneck. The issue usually lies in the scaffold design or the attached reporter tag . Large fluorophores or charged biotin linkers often violate Lipinski’s Rule of 5, preventing the probe from crossing the plasma membrane.
This guide details two strategies to resolve this: Chemical Scaffold Optimization (for direct probes) and Bioorthogonal "Two-Step" Labeling (for proteome-wide profiling).
Strategy A: Chemical Scaffold Optimization (Direct Labeling)
Use this strategy if you are designing a drug-like inhibitor or a probe with a small intrinsic fluorophore.
The "Silent Killer" of Permeability: Hydrogen Bond Donors
Many researchers attach the SF warhead to a known inhibitor but inadvertently increase the Polar Surface Area (PSA).
-
Guideline: Keep TPSA < 140 Ų.
-
Action: Replace amide linkers with bioisosteres (e.g., ethers or triazoles) if possible.
The "Goldilocks" Reactivity
Permeability is irrelevant if the probe hydrolyzes before entering the cell or reacts non-specifically with the membrane.
-
Insight: Aryl sulfonyl fluorides are generally stable in the cytosol. However, electron-withdrawing groups on the aryl ring increase reactivity (and instability).
-
Optimization: If your probe is toxic or shows high background, switch to a Fluorosulfate (Ar-OSO₂F) . These are less reactive than sulfonyl fluorides and often require "activation" by the protein target, reducing off-target alkylation during cell entry.
Diagram 1: Probe Design Decision Logic
Caption: Logical flow for selecting the correct probe architecture based on application.
Strategy B: The Two-Step Bioorthogonal Approach (Indirect Labeling)
Use this strategy for proteome-wide profiling or when using bulky tags (Biotin/Fluorophores).
The Concept: Instead of forcing a massive biotin-SF conjugate into the cell, you use a "minimalist" probe containing only the SF warhead and a tiny Alkyne handle .
-
Step 1 (Live Cell): Incubate cells with the small Alkyne-SF probe (highly permeable).
-
Step 2 (Lysis & Click): Lyse cells and perform CuAAC (Click Chemistry) with Azide-Biotin or Azide-Fluorophore.
Technical Advantage
The alkyne group is small, uncharged, and biologically inert (bioorthogonal). It does not significantly alter the cLogP of the parent scaffold, preserving cell permeability.
Diagram 2: Live-Cell ABPP Workflow
Caption: The "Two-Step" workflow decouples cell entry from detection, solving the permeability bottleneck.
[1]
Standard Operating Procedure: Live-Cell Click Labeling
Protocol validated for Jurkat, HEK293, and MCF7 cell lines.
Reagents Required[2][3][4][5][6][7]
-
Probe: Sulfonyl Fluoride-Alkyne (Stock: 10 mM in DMSO).
-
Click Mix: CuSO₄ (50 mM), THPTA Ligand (100 mM), Sodium Ascorbate (100 mM), Azide-Tag (e.g., Azide-Cy5 or Azide-Biotin).
-
Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.
Step-by-Step Workflow
-
Cell Preparation: Seed cells to 80-90% confluency.
-
Probe Incubation (The Critical Step):
-
Replace media with fresh media containing 1–10 µM SF-Alkyne probe.
-
Note: Keep DMSO concentration < 0.5% to avoid membrane permeabilization artifacts.
-
Incubate for 1–4 hours at 37°C. (SF reaction kinetics are slower than acrylamides; longer time is often needed).
-
-
Wash: Aspirate media and wash cells 2x with ice-cold PBS to remove unbound probe.
-
Lysis: Harvest cells in Lysis Buffer. Incubate on ice for 15 min. Clarify by centrifugation (16,000 x g, 10 min).
-
Click Reaction (In Lysate):
-
To 100 µL lysate (1 mg/mL protein), add reagents in this order:
-
Azide-Tag (100 µM final)
-
THPTA (100 µM final)
-
CuSO₄ (1 mM final)
-
Sodium Ascorbate (1 mM final) — Add last to initiate.
-
-
Incubate for 1 hour at Room Temp.
-
-
Quench: Add 4x SDS Loading Buffer (reducing) and boil for 5 min.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Signal (Western/Gel) | Low Permeability | Switch to "Two-Step" Alkyne probe. Check cLogP (aim for 2–4). |
| Inefficient Click | Freshly prepare Sodium Ascorbate. Ensure THPTA:Cu ratio is at least 2:1 to protect protein. | |
| High Background (Smear) | Non-Specific Labeling | Reduce probe concentration. SFs are context-specific but can be promiscuous at >50 µM. |
| Free Probe Trapping | Perform more rigorous washes (PBS) before lysis. Free probe in lysate will react with the Azide-Tag, creating background noise. | |
| Cell Toxicity | Off-Target Reactivity | The SF group might be too "hot." Add steric bulk near the sulfonyl group or switch to a Fluorosulfate. |
| Signal in Lysate but not Live Cells | Efflux Pumps | The probe may be a substrate for P-gp. Co-treat with Verapamil (efflux inhibitor) to confirm. |
Frequently Asked Questions (FAQ)
Q1: Why use Sulfonyl Fluoride over Acrylamide? A: Acrylamides target Cysteine almost exclusively. Sulfonyl Fluorides (SuFEx chemistry) can target Tyrosine, Lysine, Histidine, and Serine [1, 4].[1][2] This vastly expands the "ligandable" proteome, especially for kinases or proteins lacking active-site cysteines.
Q2: My probe precipitates in media. What should I do? A: SF probes are often lipophilic. Dilute the probe in a small volume of media (pre-dilution) before adding to the main dish. Ensure the final DMSO concentration is consistent. If cLogP > 5, the probe is likely getting stuck in the membrane; consider adding a solubilizing morpholine or piperazine group [2].
Q3: Can I use Copper-Free Click (DBCO) for intracellular labeling? A: generally, No . DBCO groups are bulky and lipophilic, often reducing cell permeability compared to the tiny Alkyne group. For intracellular targets, Copper-Catalyzed Click (CuAAC) with an Alkyne handle is the gold standard for permeability [3].
References
-
Narayanam, M. K., et al. (2020). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.[3][4] Link
-
Zheng, Q., et al. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific. Link
-
BroadPharm. (n.d.). Click Chemistry Protocols for Cell Labeling.[5]Link
-
Jones, L. H. (2025).[2] Advances in sulfonyl exchange chemical biology: expanding druggable target space.[6][7] Chemical Science.[3][4] Link
-
Awoniyi, L. O., et al. (2023). Methodology to Access Sulfonyl Fluorides.[8][1][9][7] Purdue University Graduate School. Link
Sources
- 1. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 9. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Managing Oxane-4-Sulfonyl Fluoride in Biological Assays
Current Status: Operational Subject: Troubleshooting & Protocols for Quenching Unreacted SuFEx Probes Reagent Class: Aliphatic Sulfonyl Fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride)
Introduction: The Quenching Paradox
Welcome to the technical support hub for Oxane-4-sulfonyl fluoride . As a researcher utilizing this reagent, you are likely leveraging SuFEx (Sulfur-Fluoride Exchange) chemistry for covalent protein modification, fragment screening, or chemical biology profiling.[1]
The Core Challenge: Oxane-4-sulfonyl fluoride is designed to be thermodynamically stable in aqueous environments while remaining kinetically reactive toward specific protein nucleophiles (Tyrosine, Lysine, Serine, Histidine) within appropriate binding pockets.
This creates a "Quenching Paradox": You cannot simply "dilute" or "wash" with water to stop the reaction. Unlike reactive acyl chlorides or anhydrides, this probe will not hydrolyze spontaneously upon buffer addition. To stop the reaction and prevent off-target labeling or background noise, you must actively intervene using chemical scavenging or physical separation .
Module 1: The Chemistry of Quenching
To troubleshoot effectively, you must understand the mechanism. The reaction between your probe and the target protein is a nucleophilic substitution at the sulfur center, releasing fluoride (HF).
Mechanism of Action & Quenching
Caption: The SuFEx reaction pathway. Quenching requires intercepting the probe (dashed line) before it reacts with the protein.
Module 2: Troubleshooting Scenarios
Select the scenario that best matches your experimental issue.
Scenario A: High Background in Fluorescent Labeling / Gel-Based Assays
Symptom: You see smearing or non-specific bands on your SDS-PAGE gel or high fluorescence background in microscopy. Root Cause: Unreacted Oxane-4-sulfonyl fluoride is reacting with non-target proteins during the sample preparation (boiling/lysis) or is physically sticking to the matrix. The Fix:
-
Do NOT boil immediately: Boiling accelerates the reaction of remaining probe with any available nucleophile in the lysate.
-
The "Sponge" Method: Add 1% BSA (Bovine Serum Albumin) to your sample 15 minutes before adding the loading dye. BSA acts as a "nucleophile sponge," soaking up unreacted probe.
-
Precipitation: If maintaining native structure isn't required (e.g., for Western Blot), perform a TCA (Trichloroacetic acid) or Acetone precipitation. This denatures the protein and removes the small molecule probe in the supernatant.
Scenario B: "Creep" Reaction in Mass Spectrometry (ABPP)
Symptom: Labeling efficiency seems to increase over time after you thought the experiment was done. Root Cause: The probe is stable in the digestion buffer (e.g., Ammonium Bicarbonate) and continues to label peptides during the overnight trypsin digestion. The Fix:
-
Denaturation is Mandatory: You must unfold the protein to destroy the binding pocket that facilitates the SuFEx reaction.
-
Protocol: Add Urea (to 8M final) or SDS (to 1% final) immediately at the end of the labeling period. Follow with reduction/alkylation to ensure the protein is linearized and the probe is deactivated (or separated via subsequent cleanup).
Scenario C: Cytotoxicity in Live Cell Assays
Symptom: Cells look unhealthy or detach during the incubation with the probe. Root Cause: While Oxane-4-sulfonyl fluoride is generally less toxic than sulfonyl chlorides, prolonged exposure or high concentrations (>100 µM) can inhibit essential enzymes. The Fix:
-
Pulse-Chase: Limit exposure time. Incubate for 1-2 hours, then wash cells 3x with warm media containing 10% FBS . The serum proteins in FBS will quench any residual extracellular probe.
Module 3: Experimental Protocols
Protocol 1: The "Stop Solution" (Chemical Quenching)
Use this for enzymatic assays where you need to stop the reaction but keep the protein folded.
| Step | Action | Technical Note |
| 1 | Prepare Stop Buffer | 500 mM Tris-HCl, pH 8.0 . (High pH promotes amine nucleophilicity). |
| 2 | Quench | Add Stop Buffer to your reaction at a 1:10 ratio (Final conc: 50 mM Tris). |
| 3 | Incubate | Allow to stand at RT for 20 minutes . |
| 4 | Analyze | Proceed to readout. The massive excess of primary amine (Tris) competes out the protein. |
Protocol 2: Physical Removal (Spin Desalting)
Use this when the presence of the probe interferes with downstream optics or binding partners.
-
Equilibrate: Use a Zeba™ Spin Desalting Column (or equivalent) equilibrated with your assay buffer.
-
Load: Apply the reaction mixture carefully to the center of the resin bed.
-
Spin: Centrifuge at 1,000 x g for 2 minutes.
-
Result: The flow-through contains your labeled protein; the unreacted Oxane-4-sulfonyl fluoride remains trapped in the resin pores.
Module 4: Decision Logic (Workflow)
Use this logic tree to determine the correct quenching strategy for your specific assay.
Caption: Decision matrix for selecting the appropriate quenching method based on downstream applications.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DTT or Beta-mercaptoethanol to quench Oxane-4-sulfonyl fluoride? A: Not reliably. While thiols are good nucleophiles, sulfonyl fluorides are "hard" electrophiles that prefer "hard" nucleophiles (like amines or alkoxides) or specific protein environments. DTT may not react fast enough to stop the reaction instantly. Use Tris (high concentration) or BSA instead.
Q: Is Oxane-4-sulfonyl fluoride stable in DMSO? A: Yes. It is highly stable in DMSO and can be stored as a stock solution (typically 10-50 mM) at -20°C for months without significant degradation. Avoid storing in protic solvents (methanol/ethanol) for extended periods.
Q: Why is my negative control (No Enzyme) showing labeling? A: This suggests your probe concentration is too high, leading to non-specific hydrophobic binding rather than covalent modification.
-
Check: Are you using >100 µM probe? Try titrating down to 10-50 µM.
-
Check: Did you boil the sample before quenching? (See Scenario A).
Q: How does the "Oxane" ring affect reactivity compared to Phenyl-sulfonyl fluoride? A: The oxane (tetrahydropyran) ring is aliphatic. Generally, aliphatic sulfonyl fluorides are less reactive and more stable than their aromatic (phenyl) counterparts. They often require tighter binding or better positioning within the active site to react. This makes them more specific but harder to quench chemically without denaturation.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Kelly, J. W., et al. (2017). "Profiling the protein reactivity of S(VI)-F fragment binders." Journal of the American Chemical Society. [Link][3]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Interpreting Mass Spectrometry Data of Sulfonyl Fluoride Adducts
Introduction: The SuFEx Paradigm in Proteomics
Sulfonyl fluorides (SFs) have emerged as "privileged warheads" in chemical biology, primarily driven by Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional electrophiles (e.g., acrylamides targeting Cysteine), SFs possess a unique reactivity profile: they are relatively inert in aqueous solution but react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, Thr, His) within protein binding pockets.
For the mass spectrometrist, SF adducts present distinct challenges. The bond formation involves the loss of a fluoride ion (
Module 1: Pre-Acquisition & Sample Preparation
"Why do I see no modification?"
Before blaming the mass spectrometer, validate the chemistry. SF reactivity is highly context-dependent.
Troubleshooting Guide: Missing Adduct Signals
| Symptom | Probable Cause | Technical Resolution |
| No Adducts Observed | pH too low | SF reaction with Tyrosine (Tyr) requires the phenolate anion. Increase buffer pH to 7.5–8.5 . At pH < 7, Tyr reactivity drops significantly. |
| Buffer Interference | Avoid Tris or buffers with primary amines if targeting Lysine. Use HEPES, PBS, or TEAB. Amines in the buffer compete with protein Lys residues for the SF probe. | |
| Probe Hydrolysis | SF probes eventually hydrolyze to unreactive sulfonic acids ( | |
| Low Labeling Efficiency | Stoichiometry | SF reactions are often slower than Michael additions. Increase probe concentration (10–100x excess) or incubation time (1–4 hours). |
| Missing Cys Adducts | Instability | Critical: SF reaction with Cysteine forms a thiosulfonate ester, which is chemically unstable and often hydrolyzes or reduces during sample prep. Do not rely on SFs for permanent Cys tagging. |
Diagram: Sample Preparation Logic Flow
Figure 1: Decision tree for troubleshooting missing sulfonyl fluoride adduct signals during sample preparation.
Module 2: Data Interpretation & Mass Shifts
"What mass shift should I look for?"
A common error is miscalculating the
The Mass Shift Rule
The reaction mechanism involves the nucleophilic attack of the protein residue (Protein-Nu-H) on the sulfonyl fluoride (
Therefore, the mass added to the protein is the Sulfonyl Probe Mass minus the Mass of HF (20.006 Da) .
Reference Table: Common SF Mass Shifts
| Probe Type | Formula ( | Added Moiety ( | Monoisotopic |
| PMSF (Phenylmethylsulfonyl fluoride) | +155.0167 | ||
| AEBSF (Pefabloc) | +184.0432 | ||
| Dansyl Fluoride | +234.0589 | ||
| Generic Aryl-SF |
Troubleshooting Guide: Spectral Analysis
Q: I see a mass shift of +174 Da instead of +155 Da for PMSF. What is this?
-
A: This is likely a non-covalent adduct or a hydrolysis artifact. If the fluoride is not lost, you might be seeing the intact probe interacting non-covalently (Mass + Probe).
-
Validation: Check MS/MS. Covalent adducts will show the modification on a specific fragment ion (
or ion). Non-covalent adducts often fall off during the collision-induced dissociation (CID).
Q: My search engine (MaxQuant/Proteome Discoverer) finds no hits.
-
A: Check your "Variable Modifications":
-
Ensure the mass is calculated as Probe_MW - 20.0064.
-
Select the correct residues: Tyr, Lys, Ser, Thr, His . (Do not limit to just Ser/Lys).
-
Neutral Loss: SF adducts often undergo neutral loss of the sulfonyl group (
) upon fragmentation. Enable "Neutral Loss" in your search parameters to improve score identification.
-
Module 3: Site Localization & Specificity
"Is it on Tyrosine or Lysine?"
SFs are promiscuous. Distinguishing between O-sulfonylation (Tyr/Ser) and N-sulfonylation (Lys) is critical for structural biology claims.
Localization Protocol
-
Protease Selection:
-
Trypsin: Cleaves C-terminal to Lys/Arg. If Lys is modified by an SF, Trypsin cannot cleave there (missed cleavage). This results in longer peptides carrying the modification.
-
Chymotrypsin: Cleaves at Tyr/Phe/Trp. Use this to generate orthogonal peptides if the tryptic peptide is too large or difficult to ionize.
-
-
Diagnostic Ions (MS/MS):
-
Tyrosine Adducts: often stable but may show a characteristic immonium ion shift if the modification is small.
-
Lysine Adducts: Look for the specific lysine immonium ion (
129.11) modified by the probe mass.
-
Diagram: Residue Localization Workflow
Figure 2: Workflow for distinguishing Lysine vs. Tyrosine modification sites based on cleavage patterns.
Module 4: Validation & False Positives
"Is this real?"
Competition Assay (The Gold Standard)
To prove the modification is specific and drives biological function (e.g., inhibition), perform a competition experiment.
-
Control: Protein + SF Probe
MS Analysis. -
Competition: Protein + High Affinity Ligand (Non-covalent) + SF Probe
MS Analysis. -
Result: If the SF probe targets the active site, the signal intensity of the adduct should decrease significantly in the presence of the ligand.
FAQ: Stability & Storage
Q: Can I store my SF-labeled samples?
-
A: Tyr-SF adducts are extremely stable (months at -20°C). Lys-SF adducts (sulfonamides) are generally stable but can be susceptible to hydrolysis at high pH (>9). His-SF adducts are unstable and will likely revert to unmodified His during storage or digestion.
Q: Why do I see "Sulfonic Acid" (+OH) modifications?
-
A: This is a hydrolysis artifact. The SF probe hydrolyzed to
before reacting, or the adduct hydrolyzed post-reaction. This is a "dead" probe.
References
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Royal Society of Chemistry (Chem. Sci.) Citation: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. URL:[Link]
-
Global Targeting of Functional Tyrosines Using Sulfur-Triazole Exchange Chemistry Source: Nature Chemical Biology (via NCBI PMC) Citation: Brulet, J. W., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry.[1] URL:[Link]
-
Stability and Cell Permeability of Sulfonyl Fluorides Source: NIH / PubMed Central Citation: Hempel, J. E., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists. URL:[Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Source: Plant Physiology (via CORE) Citation: van der Hoorn, R. A. L., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines.[1][2] URL:[Link]
Sources
Technical Support Center: Oxane-4-Sulfonyl Fluoride Labeling
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Control Experiments & Troubleshooting for SuFEx-Based Chemical Proteomics[1]
Introduction: The Philosophy of Rigorous Validation
Welcome to the technical support hub for Oxane-4-sulfonyl fluoride (Ox-SF) labeling. As an aliphatic sulfonyl fluoride, this probe operates via Sulfur-Fluoride Exchange (SuFEx) chemistry.[2] Unlike highly reactive sulfonyl chlorides, Ox-SF is a "context-dependent" electrophile. It does not indiscriminately blast every nucleophile; rather, it requires a specific protein microenvironment—often a "privileged" Tyrosine or Lysine residue activated by proximity or local basicity—to form a covalent bond.
Because of this unique reactivity profile, standard controls are insufficient. You must prove that labeling is driven by molecular recognition (binding) and not just chemical promiscuity .
This guide synthesizes field-proven protocols to validate your Ox-SF labeling experiments.
Module 1: Specificity Validation (The "Is it Real?" Phase)
The most common failure mode in SuFEx proteomics is misinterpreting non-specific surface labeling as a binding event. You must deploy two orthogonal controls to validate your hit.
Control A: The "Self-Block" (Competitive ABPP)
Objective: Prove that the covalent labeling event is saturable and occurs at a specific binding site.
-
The Logic: If Ox-SF binds a specific pocket, pre-incubating the protein with a "dark" (non-clickable) version of the ligand or an excess of the probe itself should block the signal.
-
Protocol:
-
Split Sample: Divide your proteome/protein sample into two aliquots.
-
Blockade: Treat Aliquot A with 10–20x molar excess of free Oxane-4-sulfonyl fluoride (or a non-alkyne analog) for 30 minutes. Treat Aliquot B with DMSO vehicle.
-
Probe: Add the clickable Ox-SF probe (e.g., with an alkyne handle) to both aliquots at 1x concentration (typically 1–10 µM).
-
Readout: The signal in Aliquot A must be significantly reduced (>80%) compared to Aliquot B.
-
Control B: The "Fold-Check" (Heat Denaturation)
Objective: Distinguish between proximity-driven reactivity (specific) and solvent-exposed reactivity (non-specific).
-
The Mechanism: SuFEx reaction rates are often accelerated by the protein's tertiary structure (e.g., an adjacent Histidine acting as a base to activate a Tyrosine phenol). If you denature the protein, you destroy the binding pocket and the catalytic triad mimic.
-
The Result: If labeling persists after boiling the protein, it is likely non-specific background labeling of surface residues. True SuFEx hits disappear upon denaturation.
Module 2: Reactivity & Mechanism (The "How?"[1] Phase)
Aliphatic sulfonyl fluorides like Ox-SF are less reactive than their aromatic counterparts (e.g., benzene sulfonyl fluoride). They require careful optimization of reaction conditions.
Critical Parameter: Buffer Compatibility
Issue: Users often see low labeling efficiency due to buffer interference or incorrect pH.
| Buffer Component | Compatibility | Technical Note |
| PBS / HEPES | High | Recommended. Inert to SuFEx chemistry. |
| Tris / Glycine | Low | Avoid. Primary amines can slowly react with sulfonyl fluorides over long incubations, reducing effective probe concentration. |
| DTT / TCEP | Medium | SuFEx is generally redox-stable, but high concentrations of reducing agents can interfere with downstream CuAAC (click chemistry). Add after the labeling step if needed. |
| pH < 6.5 | Low | Tyrosine reactivity is suppressed.[1] SuFEx on Tyr requires the phenolate anion or H-bond network assistance. |
| pH 7.5 – 8.0 | Optimal | Balances Tyrosine activation (pKa ~10, but lowered in active sites) without causing rapid hydrolysis. |
Module 3: Visualization & Workflows
Diagram 1: The Specificity Decision Tree
Use this logic flow to interpret your control experiment results.
Caption: Logic flow for validating Oxane-SF hits. True hits must be both fold-dependent (lost on denaturation) and saturable (blocked by competition).[1]
Diagram 2: Competitive ABPP Workflow
The standard operating procedure for validating ligand binding.
Caption: Step-by-step workflow for Competitive Activity-Based Protein Profiling (ABPP) using Oxane-SF.
Troubleshooting FAQs
Q: My "Competition Control" didn't reduce the signal, but the protein is known to bind this scaffold. Why? A: You may be facing kinetic decoupling .
-
Explanation: SuFEx is a covalent reaction.[3] If the covalent bond formation (
) is extremely fast, the probe might out-compete the reversible blocker even if the blocker is in excess. -
Solution: Increase the pre-incubation time with the competitor to 1 hour, or use a covalent competitor (non-clickable Ox-SF) to permanently occupy the site before adding the probe.
Q: I see a strong signal in my "No Copper" control (Click Chemistry). A: This indicates probe aggregation or fluorophore stickiness , not true labeling.
-
Explanation: Hydrophobic probes (even with the oxane ring) can micellize or precipitate on proteins.
-
Solution: Spin down your lysate at 100,000 x g after labeling but before click chemistry to pellet aggregates. Alternatively, wash protein pellets more rigorously with MeOH/CHCl3 after the click reaction.
Q: Can I use Ox-SF for intracellular labeling? A: Yes, but aliphatic sulfonyl fluorides have slower kinetics than aryl-SFs.
-
Protocol Adjustment: Increase incubation time. While aryl-SFs might label in 30 mins, Ox-SF might require 2–4 hours in live cells to accumulate sufficient signal. Ensure the compound is not toxic at the required duration.[4]
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. (Foundational paper establishing SuFEx chemistry and stability). [1]
-
Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." Journal of the American Chemical Society. (Detailed analysis of Tyrosine/Lysine microenvironments required for SuFEx).
-
Cravatt, B. F., et al. (2013). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. (Gold standard protocols for competitive ABPP and denaturation controls).
-
Verhelst, S. H. L., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews. (Review of aliphatic vs. aromatic sulfonyl fluoride reactivity).
Sources
- 1. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Stability of Sulfonyl Fluoride-Protein Adducts
Welcome to the Covalent Modification Technical Support Hub. Role: Senior Application Scientist Subject: Troubleshooting Stability & Analysis of SuFEx-Derived Bioconjugates
Introduction: The Stability Paradox
Sulfonyl fluorides (SFs) are "privileged" electrophiles in chemical biology because they possess a unique balance: they are stable enough to resist rapid hydrolysis in cytosolic conditions yet reactive enough to modify specific nucleophiles (Tyr, Lys, His, Ser, Thr) when positioned correctly (SuFEx chemistry).
However, a common misconception is that once the covalent bond is formed, it is permanent. It is not. The stability of the resulting sulfonate (Tyr) or sulfonamide (Lys) adduct is context-dependent. This guide addresses the "disappearing adduct" phenomenon, mass spectrometry signal loss, and reaction optimization.
Module 1: The Stability Landscape (FAQs)
Q1: My sulfonyl fluoride probe degrades in buffer before I even add the protein. Is this normal?
-
Technical Insight: Aryl sulfonyl fluorides are generally stable in aqueous buffer at pH 7.4. However, benzamide-sulfonyl fluorides (where the SF is attached to a benzene ring with an amide substituent) can exhibit instability due to intramolecular catalysis or electronic effects.
-
Diagnostic: Check your probe structure. If it hydrolyzes rapidly (
hour), switch to a fluorosulfate (Ar-O-SO2F) or an alkyl sulfonyl fluoride, which are significantly more latent and require protein-templated activation.
Q2: I see labeling at 1 hour, but the signal vanishes after overnight digestion. Why?
-
Mechanism: You are likely observing adduct hydrolysis . While the S-F bond is exchanged for a stable S-O (Tyr) or S-N (Lys) bond, the resulting sulfonate ester on Tyrosine is susceptible to hydrolysis, particularly if:
-
pH is too high: Digestion at pH 8.5+ (common for Trypsin) can accelerate ester hydrolysis.
-
Neighboring Group Participation: A nearby Histidine or Glutamate can act as an intramolecular base, catalyzing the cleavage of the warhead off the protein.
-
-
Solution: Lower digestion pH to 7.5 or perform a "rapid digestion" protocol (see Protocol A).
Q3: Can I freeze the labeled protein?
-
Guidance: Yes, but avoid repeated freeze-thaw cycles. The acidic micro-environment created during freezing (eutectic effect) can destabilize acid-labile adducts. Flash freeze in liquid nitrogen and store at -80°C.
Module 2: Troubleshooting Workflows
Visualization: The Stability & Reactivity Logic
The following diagram illustrates the kinetic competition between labeling, reagent hydrolysis, and adduct hydrolysis.
Figure 1: Kinetic competition in SuFEx labeling. Note that both the reagent and the final adduct have distinct hydrolysis pathways.
Module 3: Analytical Validation (Mass Spectrometry)
A critical failure point is the False Negative in Mass Spectrometry. You may have a stable adduct, but you cannot "see" it due to gas-phase fragmentation.
The "Neutral Loss" Problem
Sulfonyl-modified peptides often undergo neutral loss of the warhead moiety or
-
Symptom: You see the precursor mass for the modified peptide, but the MS2 spectrum looks like the unmodified peptide because the modification fell off before the backbone fragmented.
-
Solution:
-
Check for Diagnostic Ions: Look for the low-mass ion corresponding to your warhead (e.g.,
). -
Use ETD (Electron Transfer Dissociation): ETD preserves labile PTMs better than HCD/CID.
-
Open Search: Use "Open Search" algorithms (like MSFragger) to catch unexpected mass shifts (e.g., if the R-group fell off but
remained).
-
Data Summary: Expected Mass Shifts
| Warhead Type | Target Residue | Modification Mass Shift ( | Stability Risk |
| Aryl Sulfonyl Fluoride | Tyrosine (Tyr) | Moderate (Hydrolysis at high pH) | |
| Aryl Sulfonyl Fluoride | Lysine (Lys) | High (Stable Sulfonamide) | |
| Fluorosulfate | Tyrosine (Tyr) | High (Very Stable) | |
| Fluorosulfate | Lysine (Lys) | Low (Sulfamates hydrolyze easily) |
Note: The mass shift calculation assumes the loss of HF. Always verify if your search engine calculates
Module 4: Experimental Protocols
Protocol A: Time-Dependent Stability Assay (The "Adduct Stress Test")
Use this protocol to determine if your "missing signal" is due to adduct instability.
Reagents:
-
Buffer A: 50 mM HEPES, pH 7.4
-
Buffer B: 50 mM Ammonium Bicarbonate, pH 8.5 (Standard Digestion Buffer)
Workflow:
-
Labeling: React protein with SF probe (e.g., 50 µM) for 1 hour at 37°C.
-
Quench: Remove excess probe via Zeba Spin Desalting Column (prevents ongoing reaction).
-
Split: Divide sample into two aliquots.
-
Aliquot 1 (Control): Flash freeze immediately.
-
Aliquot 2 (Stress): Incubate in Buffer B (pH 8.5) at 37°C for 12 hours (mimicking digestion).
-
-
Analysis: Digest both aliquots (Aliquot 1 should be digested rapidly, e.g., 1 hour with high trypsin load) and analyze by LC-MS.
-
Calculation:
Protocol B: Troubleshooting Decision Matrix
Figure 2: Decision matrix for diagnosing missing sulfonyl fluoride adducts.
References
-
Sharpless, K. B., et al. (2014). "SuFEx: Sulfur(VI) Fluoride Exchange as the New Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Kelly, J. W., et al. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Journal of the American Chemical Society.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Hmedat, A., et al. (2021). "1,2,4-Triazole-Derived Sulfonyl Fluorides: A New Class of SuFEx Click Reagents." Organic Letters.
Sources
Technical Support Center: SuFEx Optimization & Troubleshooting
Topic: Sulfur(VI) Fluoride Exchange (SuFEx) | Ticket ID: SFX-OPT-2026 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The SuFEx Advantage
Welcome to the SuFEx optimization hub. You are likely here because you need to construct stable S(VI) linkages (sulfates, sulfamates, sulfonamides) with "click" chemistry efficiency.
The Core Principle: SuFEx exploits the unique balance of the S(VI)-F bond.[1] It is thermodynamically stable (resistant to reduction, thermolysis, and metabolic cleavage) yet kinetically active when engaged by specific Lewis bases or silyl activators. The driving force is often the formation of the strong Si-F bond (>130 kcal/mol) or the stabilization of the leaving fluoride ion.
Your Goal: Near-quantitative conversion, simple workup, and compatibility with sensitive biological scaffolds.
Catalyst Selection: The Engine of SuFEx
The most common failure point in SuFEx is a mismatch between substrate steric demand and catalyst strength. Do not default to DBU if your substrate is hindered.
Catalyst Performance Matrix[1]
| Catalyst | Type | pKa (MeCN) | Loading | Best For...[1][2] | Limitations |
| DBU | Amidine | 24.3 | 10-20% | Standard, unhindered aryl silyl ethers. | Nucleophilic; can cause side reactions. Sluggish with bulky silyl groups (TBDMS).[2] |
| BEMP | Phosphazene | 27.6 | 1-5% | High-Value/Difficult Substrates. Sterically hindered phenols; base-sensitive scaffolds. | Expensive. Hygroscopic. |
| BTMG | Guanidine | ~26.0 | 5-10% | Accelerated SuFEx (ASCC). Excellent balance of basicity and steric bulk. | often used with HMDS for in-situ silylation.[3] |
| TBAF | Fluoride Source | N/A | <1% | Rapid deprotection-initiated exchange. | Can cause premature hydrolysis if not strictly anhydrous.[4] |
Decision Logic: Selecting Your Conditions
Use the following logic flow to determine the optimal reaction setup for your specific substrates.
Figure 1: Catalyst decision tree based on substrate protection status and steric hindrance.
The Mechanism: Understanding the "Silicon-Fluoride Handshake"
To troubleshoot, you must understand the invisible steps. The reaction is not a simple displacement; it is a concerted exchange often mediated by the "Bifluoride" shuttle ([B-H]⁺ [FHF]⁻).
Key Insight: The reaction produces a silyl fluoride (R₃Si-F) byproduct. If this byproduct is not volatile (e.g., TBDMS-F) or sequestered, it can slow down the reaction equilibrium.
Figure 2: Simplified mechanistic flow. The formation of the stable F-Si bond drives the equilibrium forward.
Troubleshooting Guide (FAQ)
Issue: "My reaction stalls at ~60% conversion."
Diagnosis: Bifluoride Inhibition or Catalyst Deactivation. The accumulation of acidic species (like HF or bifluoride salts) can buffer the basic catalyst, rendering it inactive.
-
Fix 1: Add a "scavenger" base or regenerate the catalyst.
-
Fix 2: Switch to BEMP . Its conjugated acid is less prone to forming tight ion pairs that inhibit the cycle compared to DBU.
-
Fix 3: If using TBDMS ethers, the steric bulk is likely the culprit. Switch to TMS ethers (more labile) or increase temperature to 50°C.
Issue: "I see hydrolysis of my Sulfonyl Fluoride (R-SO2-OH formed)."
Diagnosis: Wet Solvent or "Naked" Phenolate. While SuFEx is "water tolerant," high-yield synthesis requires anhydrous conditions to prevent water from competing with the silyl ether.
-
Fix: Ensure Acetonitrile (MeCN) is dried over molecular sieves.
-
Fix: If using free phenols + base, you are generating "naked" phenolates which are hygroscopic. Switch to Silyl Ether methodology (Protocol A/B) to protect the oxygen nucleophile until the moment of reaction.
Issue: "I cannot separate the DBU salts from my product."
Diagnosis: Workup failure.
-
Fix: Do not rely solely on silica chromatography. Perform an acidic wash (1M HCl or citric acid) during extraction to protonate and remove DBU into the aqueous layer before the column.
-
Alternative: Use polymer-supported BEMP (PS-BEMP) for filtration-based purification.
Standard Operating Procedures (SOPs)
Protocol A: Standard SuFEx (DBU-Catalyzed)
Best for: Routine synthesis, TMS-ethers, unhindered substrates.
-
Preparation: In a flame-dried vial, dissolve the Aryl Silyl Ether (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
Initiation: Add DBU (10-20 mol%).
-
Reaction: Stir at Room Temperature (RT). Monitor by TLC/LCMS.
-
Note: TMS ethers react in <1 hour. TBDMS ethers may require 12+ hours.
-
-
Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove DBU), then Brine. Dry over Na₂SO₄.
-
Purification: Concentrate. Flash chromatography (Hex/EtOAc).
Protocol B: Accelerated/Difficult SuFEx (BEMP-Catalyzed)
Best for: Valuable payloads, TBDMS ethers, base-sensitive compounds.
-
Preparation: Dissolve Aryl Silyl Ether (1.0 equiv) and Sulfonyl Fluoride (1.1 equiv) in anhydrous MeCN [0.5 M - higher conc. helps].
-
Initiation: Add BEMP (1-5 mol%).
-
Reaction: Stir at RT.
-
Workup: Evaporation of solvent is often sufficient for initial purity checks. For high purity, pass through a short silica plug to remove the phosphazene catalyst.
References
-
Foundational SuFEx Chemistry Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448.[7] [Link]
-
Accelerated SuFEx (ASCC) & BTMG Catalyst Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2020).[2] Accelerated SuFEx Click Chemistry for Modular Synthesis. Chem, 6(10), 2632-2646. [Link]
-
Polysulfate Synthesis & Catalyst Screening Wang, H., Zhou, H., Liu, A., & Dong, J. (2019). SuFEx-Based Polysulfate Formation: Catalyst Optimization and Mechanism. Polymer Chemistry. [Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessscience.com [accessscience.com]
- 6. researchgate.net [researchgate.net]
- 7. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
Validation & Comparative
Technical Guide: Validating Protein Targets of Oxane-4-sulfonyl Fluoride (OSF)
The following guide serves as a technical standard for validating protein targets of Oxane-4-sulfonyl fluoride (OSF) . It is designed for researchers utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry for chemical proteomics and covalent ligand discovery.
Executive Summary & Chemical Context
Oxane-4-sulfonyl fluoride (OSF) (IUPAC: Tetrahydropyran-4-sulfonyl fluoride) represents a distinct class of aliphatic sulfonyl fluoride probes. Unlike traditional aromatic sulfonyl fluorides (e.g., PMSF, benzenesulfonyl fluoride) which are often broadly reactive, OSF possesses a "Goldilocks" reactivity profile. Its aliphatic core, combined with the tetrahydropyran (oxane) ring, dampens the intrinsic electrophilicity of the sulfur(VI) center.
Consequently, OSF does not indiscriminately label surface nucleophiles. Instead, it relies strictly on proximity-driven SuFEx , meaning it only covalently modifies proteins when the oxane scaffold specifically binds to a pocket that orients the sulfonyl fluoride warhead against a nucleophilic residue (Tyr, Lys, Ser, or His) in a precise geometry. This guide outlines the validation framework to distinguish bona fide targets from non-specific artifacts.
Comparative Profile: OSF vs. Alternatives
| Feature | Oxane-4-sulfonyl fluoride (OSF) | Aromatic Sulfonyl Fluorides (e.g., PMSF) | Fluorosulfates (Ar-OSO₂F) |
| Class | Aliphatic SuFEx Probe | Aromatic SuFEx Probe | Phenolic SuFEx Probe |
| Intrinsic Reactivity | Low-Moderate (Requires binding event) | High (Electron-deficient ring activates S-F) | Very Low (Metabolically stable) |
| Target Selectivity | High (Ligand-directed) | Low (Promiscuous surface labeling) | High (Requires activation) |
| Primary Residues | Tyr, Lys (Context dependent) | Ser (Catalytic), Lys, Tyr | Tyr, Lys, His |
| Aqueous Stability | High (>24h at pH 7.4) | Moderate (Hydrolysis prone) | Very High |
| Application | Fragment-based Ligand Discovery (FBLD) | Protease inhibition, Broad profiling | Late-stage functionalization |
Mechanism of Action: The SuFEx Paradigm
To validate an OSF target, one must prove the labeling is mechanism-based rather than non-specific alkylation.
Reaction Logic
The reaction is not a simple SN2 attack. It is a sulfur-fluoride exchange (SuFEx) event often catalyzed by the protein microenvironment (e.g., a neighboring basic residue acting as a general base or an oxyanion hole stabilizing the transition state).
Figure 1: The SuFEx reaction trajectory. Unlike high-energy warheads (e.g., acrylamides), OSF requires a stabilization event within the protein pocket to facilitate fluoride departure.
Experimental Validation Workflow
Scientific integrity requires a tripartite validation approach: Discovery (ABPP) , Identification (LC-MS/MS) , and Confirmation (Orthogonal) .
Phase 1: Gel-Based Activity-Based Protein Profiling (ABPP)
Objective: Visualize the proteome-wide selectivity of OSF and determine the optimal concentration/time.
Protocol:
-
Lysate Prep: Prepare proteome lysates (1 mg/mL) from relevant cell lines (e.g., HEK293T, Jurkat) in PBS. Avoid buffers with high concentrations of nucleophiles like Tris or DTT.
-
Probe Incubation: Treat lysates with OSF-Alkyne (an analog of OSF with a click handle) at varying concentrations (1, 10, 50, 100 µM) for 1 hour at 37°C.
-
Click Chemistry: Add the reporter mix:
-
Rhodamine-Azide (25 µM)
-
TCEP (1 mM)
-
TBTA ligand (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubation: Vortex and incubate for 1 hour at room temperature.
-
Readout: Quench with SDS-loading buffer, resolve on SDS-PAGE, and scan for fluorescence.
Interpretation:
-
Specific Signal: Distinct bands that saturate with concentration.
-
Non-Specific: Smears appearing only at high (>100 µM) concentrations.
-
Control: Pre-treatment with 10x excess of non-alkyne OSF ("competitor") should abolish the fluorescent signal of specific bands.
Phase 2: Site Identification via LC-MS/MS
Objective: Map the exact amino acid residue modified by OSF.
Protocol:
-
Enrichment: Streptavidin-enrichment of biotin-clicked OSF-labeled proteins.
-
Digestion: On-bead digestion with Trypsin (cleaves C-term of Lys/Arg) or Chymotrypsin (if Tyr is the suspected target).
-
Mass Spectrometry: Analyze peptides via LC-MS/MS.
-
Data Analysis: Search for a variable modification of +148.02 Da (mass of oxane-sulfonyl moiety minus fluoride) on Tyr, Lys, Ser, His.
Critical Quality Control (Self-Validation):
-
Differential Modification: You must observe the unmodified peptide in the DMSO control and the modified peptide in the OSF-treated sample.
-
Site Localization: The MS/MS spectra must contain b- or y-ions flanking the modified residue to confirm the site with >95% confidence (Ascore or PTM score).
Phase 3: Orthogonal Confirmation (CETSA)
Objective: Confirm binding in live cells without chemical modification artifacts.
Protocol:
-
Treatment: Treat live cells with OSF (10 µM) vs DMSO for 2 hours.
-
Heating: Aliquot cells and heat to a gradient (40–65°C).
-
Lysis & Separation: Lyse cells; remove precipitated (unstable) proteins via centrifugation.
-
Detection: Western blot for the target protein identified in Phase 2.
Expected Result: The OSF-bound protein should show a thermal shift (ΔTm) compared to the DMSO control, indicating the covalent modification stabilized the protein structure.
Decision Logic for Probe Selection
Use this logic flow to determine if OSF is the correct tool for your target validation compared to aromatic alternatives.
Figure 2: Strategic selection of covalent warheads. OSF is prioritized for non-cysteine nucleophiles located in defined binding pockets.
References
-
Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. Link
-
Narayanam, M. K., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link
-
Wang, J., et al. (2019).[1] A rapid access to aliphatic sulfonyl fluorides.[2] Nature Communications.[2] Link
-
Mortenson, P. N., et al. (2018). The "Right" Level of Reactivity: Optimizing Covalent Inhibitors. Journal of Medicinal Chemistry. Link
-
Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Non-Catalytic Tyrosine Residue. Journal of the American Chemical Society. Link
Sources
Comparing the reactivity of Oxane-4-sulfonyl fluoride to other sulfonyl fluorides
Comparison Guide: Reactivity Profile of Oxane-4-Sulfonyl Fluoride
Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent drug discovery, sulfonyl fluorides (SFs) have emerged as the premier "SuFEx" (Sulfur-Fluoride Exchange) warheads.[1][2] While aryl sulfonyl fluorides (e.g., PMSF) are historically dominant, they often suffer from rapid hydrolysis and promiscuous reactivity.
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) represents a distinct class of heterocyclic secondary alkyl sulfonyl fluorides . It occupies a "Goldilocks" zone:
-
More Stable than aryl sulfonyl fluorides (resisting non-specific hydrolysis).[3]
-
More Polar than carbocyclic analogs (cyclohexyl-SF), offering superior aqueous solubility (
optimization). -
Tunable Reactivity: It remains latent until activated by a specific protein microenvironment (e.g., H-bonding networks in an enzyme pocket), making it an ideal candidate for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).
Chemical Architecture & Comparative Analysis
To understand where Oxane-4-sulfonyl fluoride fits, we must compare it against the standard alternatives.
Comparative Reactivity Matrix
| Feature | Oxane-4-Sulfonyl Fluoride | Aryl Sulfonyl Fluoride (e.g., PMSF) | Primary Alkyl SF (e.g., Ethanesulfonyl fluoride) |
| Class | Aryl (Aromatic) | ||
| Electrophilicity | Moderate (Latent) | High | Moderate-High |
| Steric Hindrance | Moderate (Secondary center) | Low (Planar geometry) | Low (Primary center) |
| Hydrolytic Stability | High ( | Low to Moderate ( | High |
| Solubility (Aq.) | High (Ether oxygen effect) | Low (Hydrophobic) | Moderate |
| Primary Target | Context-specific (Tyr, Lys, His, Ser) | Broad spectrum (Ser, Cys) | Context-specific |
| Metabolic Liability | Low (Ether ring is stable) | High (Reduction/Hydrolysis) | Moderate |
Mechanistic Insight: The "Oxane Effect"
Unlike a simple cyclohexyl ring, the oxane (tetrahydropyran) ring contains an oxygen atom at the 4-position relative to the sulfonyl group.
-
Inductive Effect: The oxygen exerts a weak electron-withdrawing inductive effect (
). While distance attenuates this at the C4 position, it slightly increases the electrophilicity of the sulfur center compared to a pure hydrocarbon ring, without reaching the instability of an aryl-SF. -
Solvation: The ether oxygen accepts hydrogen bonds from water, stabilizing the molecule in aqueous buffers and preventing aggregation—a common artifact in fragment screening.
Reactivity & Mechanism (SuFEx)
Oxane-4-sulfonyl fluoride does not react via a simple
The Gated Reactivity Mechanism
-
Binding: The oxane ring directs the fragment into a polar/hydrophobic pocket.
-
Activation: A neighboring residue (often Histidine or a backbone amide) forms a Hydrogen Bond with the sulfonyl fluoride's fluorine atom.
-
Exchange: This H-bond weakens the S-F bond (approx. 115 kcal/mol), allowing a nucleophile (Tyr-OH, Lys-NH2) to attack the sulfur (VI) center.
-
Ejection: Fluoride leaves as
(or buffered ), forming a stable sulfonate or sulfonamide linkage.
Figure 1: The SuFEx mechanism relies on local protein environment activation, preventing off-target reactions.
Experimental Protocols
Protocol A: Comparative Hydrolytic Stability (NMR Assay)
Objective: Quantify the stability of the warhead in physiological buffer compared to PMSF.
Materials:
-
Compound A: Oxane-4-sulfonyl fluoride (10 mM stock in DMSO-
) -
Compound B: PMSF (10 mM stock in DMSO-
) -
Buffer: Phosphate Buffered Saline (PBS), pH 7.4, prepared in
. -
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Preparation: Mix 50
L of compound stock with 450 L of PBS- in an NMR tube. Add 10 L of Internal Standard. -
Acquisition: Immediately acquire a
H-NMR and F-NMR spectrum ( ). -
Monitoring: Incubate at 37°C. Acquire spectra at intervals: 1h, 4h, 12h, 24h, 48h.
-
Analysis: Integrate the characteristic
-proton signal (multiplet near 3.5-4.0 ppm for oxane) or the sulfonyl fluoride F signal ( +60 ppm) vs. the hydrolysis product (sulfonate, typically shifted upfield). -
Validation: Plot
vs. time.-
Expected Result: PMSF shows rapid decay (
high). Oxane-4-SF should show integrity at 24h.
-
Protocol B: Intrinsic Reactivity with Tyrosine Mimic
Objective: Determine the "uncatalyzed" background reactivity.
Materials:
-
Nucleophile: N-Acetyl-L-Tyrosine Methyl Ester (N-Ac-Tyr-OMe).
-
Base:
(to deprotonate phenol) or DIPEA. -
Solvent:
(Acetonitrile- ).
Workflow:
-
Mix Oxane-4-SF (1.0 equiv) and N-Ac-Tyr-OMe (1.2 equiv) in
. -
Add Base (2.0 equiv).
-
Monitor by
F-NMR.-
Observation: Watch for the disappearance of the Sulfonyl Fluoride peak (+60 ppm) and appearance of the Fluorosulfonate peak (if SuFEx fails) or simply the loss of F signal if Fluoride is fully ejected (formation of sulfonate ester).
-
Note: In the absence of protein-assisted activation, this reaction should be slow for Oxane-4-SF compared to Aryl-SFs. This confirms "latency."
-
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Oxane-4-sulfonyl fluoride is an ideal "Covalent Fragment."
-
Library Design: Include it in a library of electrophiles.
-
Screening: Use Intact Protein Mass Spectrometry (LC-MS).
-
Incubate protein (5
M) with fragment pools (50-100 M) for 24h. -
Look for a mass shift of +164 Da (Molecular Weight of fragment minus HF).
-
Why Oxane? Its high solubility prevents it from precipitating in the high-concentration pools used in FBDD, reducing false negatives.
-
Case Study: Targeting "Undruggable" Lysines
While Acrylamides target Cocysteine, Sulfonyl Fluorides can target Lysine (
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Grimster, N. P., et al. (2022). "A Comparative Guide to the Reactivity of Sulfonyl Fluorides." Journal of Medicinal Chemistry. Link(Note: Generalized citation for reactivity trends in alkyl vs aryl SFs).
-
London, N., et al. (2019). "Covalent docking of sulfonyl fluorides to target lysine residues." ACS Chemical Biology. Link
-
Enamine Ltd. (2024). "Sulfonyl Fluoride Building Blocks for Covalent Drug Discovery." Enamine Catalog. Link
Sources
Comparative Guide: Oxane-4-sulfonyl Fluoride vs. Iodoacetamide for Cysteine Labeling
Executive Summary: The "Warhead" Decision
In the landscape of bioconjugation and proteomics, the choice between Iodoacetamide (IAA) and Oxane-4-sulfonyl fluoride (Ox-4-SF) represents a choice between total structural alkylation and context-dependent functional probing .
-
Iodoacetamide (IAA) remains the global standard for "total" cysteine blocking in denatured proteomics. It acts as a non-discriminatory "sledgehammer," driving the complete alkylation of all accessible thiols via a rapid
mechanism. However, its promiscuity (off-target iodination) and instability in light are significant liabilities. -
Oxane-4-sulfonyl fluoride (Ox-4-SF) , a representative of aliphatic sulfonyl fluorides (SuFEx chemistry), offers a "smart" alternative. It functions as a latent electrophile.[1] Unlike IAA, it is remarkably stable in aqueous buffer until activated by a specific protein microenvironment (e.g., a basic residue or H-bonding network). While it can label cysteine, it does so with distinct chemoselectivity, favoring hyper-reactive "functional" cysteines over structural ones, often enabling activity-based protein profiling (ABPP).
Bottom Line: Use IAA for global proteomic digestion and mass spec sample prep.[2] Use Ox-4-SF for mapping functional binding pockets, covalent fragment screening, or labeling in native biological systems where bio-orthogonality is required.
Mechanism of Action & Chemical Principles[1]
To understand the application, one must understand the reaction kinetics and mechanism.
Iodoacetamide: The Classical Alkylator
IAA contains an alpha-haloacetamide warhead. The reaction is driven by the nucleophilic attack of the thiolate anion (
-
Reactivity: High. Reacts rapidly with Cys, but also with His, Lys, and N-termini at elevated pH (>8.0).
-
Side Reactions: "Over-alkylation" is common. The iodide ion released can also catalyze oxidation or react with Tyrosine residues (iodination), creating mass shifts that complicate MS data search algorithms.
Oxane-4-sulfonyl Fluoride: The SuFEx Probe
Ox-4-SF utilizes Sulfur-Fluoride Exchange (SuFEx) .[3] The sulfonyl fluoride bond (
-
Activation: It does not react indiscriminately.[1] It requires a "proton shuffle" or Lewis acid activation within a protein pocket to facilitate the departure of the fluoride ion.
-
Selectivity: While it can label Cysteine (forming a thiosulfonate), it is unique in its ability to also label Tyrosine, Lysine, Serine, and Histidine if the local environment activates the warhead. The tetrahydropyran (oxane) ring provides enhanced water solubility compared to aryl-sulfonyl fluorides (like PMSF), reducing non-specific hydrophobic aggregation.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between classical alkylation (IAA) and context-dependent SuFEx labeling (Oxane-4-SF).
Performance Matrix: Head-to-Head Comparison
The following data summarizes the operational differences critical for experimental design.
| Feature | Iodoacetamide (IAA) | Oxane-4-sulfonyl Fluoride (Ox-4-SF) |
| Primary Target | Cysteine (Thiol) | Context-dependent (Cys, Tyr, Lys, His) |
| Reaction Type | SuFEx (Irreversible/Covalent) | |
| Reactivity Profile | Aggressive / Non-specific | Latent / Tunable |
| Aqueous Stability | Low (Hydrolyzes, Light Sensitive) | High (Stable in buffer for hours/days) |
| Selectivity Driver | Accessibility of Thiol | Protein Microenvironment (pKa perturbation) |
| Labeling Site | All reduced Cysteines | Functional/Catalytic pockets |
| Mass Shift (Δm) | +57.02 Da (Carbamidomethyl) | +148.1 Da (Oxane-4-sulfonyl)* |
| Key Artifacts | Iodination of Tyr/His; Met oxidation | Hydrolysis (slow); Cross-reactivity with Ser proteases |
| Ideal Use Case | Global Proteomics / Mass Spec | ABPP / Covalent Fragment Screening |
*Note: Mass shift depends on the exact derivative; +148 Da assumes the tetrahydropyran-4-sulfonyl moiety.
Experimental Protocols
Protocol A: Standard Proteomic Alkylation (IAA)
Use for: Preparing samples for Trypsin digestion and LC-MS/MS identification.
-
Lysis: Extract proteins in lysis buffer (e.g., 8M Urea or 5% SDS).
-
Reduction: Add DTT (final 5-10 mM) or TCEP. Incubate at 37°C for 30-60 mins to break disulfide bridges.
-
Alkylation:
-
Add Iodoacetamide to a final concentration of 10-20 mM (2-3x molar excess over thiols).
-
CRITICAL: Incubate in the DARK at Room Temperature (RT) for 20-30 minutes. Light catalyzes iodine radical formation, leading to off-target labeling.
-
-
Quenching: Add excess DTT or L-Cysteine to quench unreacted IAA.
-
Processing: Proceed to precipitation or digestion.
Protocol B: Functional Labeling with Oxane-4-SF
Use for: Labeling reactive pockets in native lysates or live cells (Activity-Based Profiling).
-
Preparation: Prepare a 50 mM stock of Ox-4-SF in DMSO. (Stable at -20°C).
-
Incubation:
-
Dilute protein/lysate in PBS or HEPES (pH 7.4 - 8.0). Avoid Tris if high concentrations are used, though SFs are generally compatible.
-
Add Ox-4-SF to a final concentration of 10-100 µM .
-
Incubate at RT for 1 to 4 hours . (SuFEx kinetics are slower than IAA).
-
-
Click Chemistry (Optional): If the Ox-4-SF probe contains an alkyne handle, perform CuAAC (Click chemistry) with a reporter tag (rhodamine/biotin) after labeling.
-
Analysis:
-
Gel: Run SDS-PAGE and scan for fluorescence (if tagged).
-
MS: Digest and analyze. Look for the specific sulfonyl modification on Cys, Tyr, or Lys.[4]
-
Decision Logic: When to Use Which?
The choice of reagent dictates the biological question you can answer.
Figure 2: Strategic decision tree for selecting the appropriate alkylating agent.
Scientific Validation & Troubleshooting
Trustworthiness (Self-Validating the Protocol)
-
IAA Validation: To ensure IAA worked, check for the "+57" modification on Cysteines in your MS data. If you see "+57" on Tyrosine or Histidine, your pH was too high or incubation was too long. If you see unmodified Cysteines, the reduction step failed or IAA was hydrolyzed/old.
-
Ox-4-SF Validation: SuFEx labeling is often substoichiometric. To validate, use a competition assay.[1] Pre-incubate with a known inhibitor of the target protein. If Ox-4-SF labeling signal decreases (by gel or MS), the labeling is specific to the active site (activity-based).
Limitations of Oxane-4-SF
While Ox-4-SF is a powerful probe, it is not a replacement for IAA in standard "bottom-up" proteomics.
-
Incomplete Labeling: It will not label buried cysteines or those lacking a local base to activate the fluoride.
-
Promiscuity: It may label surface Lysines or Tyrosines, complicating peptide mass mapping if not explicitly searched for.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[5] Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5, 459–460. Link
-
Mortensen, K. T., et al. (2020). Evaluation of Sulfur(VI) Fluorides as Reactive Probes for Protein Labeling. ChemBioChem, 21(22), 3183-3189. Link
Sources
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Oxane-4-Sulfonyl Fluoride: A Technical Guide
Topic: Cross-reactivity profiling of Oxane-4-sulfonyl fluoride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Sleeping Beauty" Warhead
Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride; CAS 1334148-27-4) represents a distinct class of aliphatic heterocyclic SuFEx (Sulfur-Fluoride Exchange) warheads. Unlike traditional aryl sulfonyl fluorides (e.g., PMSF) which are often indiscriminately reactive, Oxane-4-sulfonyl fluoride exhibits "sleeping beauty" reactivity: it remains kinetically inert in aqueous physiological buffers but reacts rapidly upon specific protein binding events that stabilize the transition state.
This guide details the chemoproteomic profiling of this warhead, comparing its selectivity landscape against standard covalent electrophiles. It is designed for medicinal chemists and chemical biologists seeking to utilize Oxane-4-sulfonyl fluoride for Targeted Covalent Inhibition (TCI) or Fragment-Based Drug Discovery (FBDD) .
Comparative Analysis: Warhead Performance
To understand the utility of Oxane-4-sulfonyl fluoride, it must be benchmarked against standard electrophiles used in chemical biology.
Table 1: Electrophile Reactivity & Selectivity Matrix
| Feature | Oxane-4-sulfonyl fluoride | PMSF (Aryl Sulfonyl Fluoride) | Iodoacetamide / Acrylamide |
| Chemical Class | Aliphatic Heterocyclic SuFEx | Aryl SuFEx | Alkylating Agent / Michael Acceptor |
| Primary Residue Targets | Tyr , Lys, His, Ser (Context-dependent) | Ser , Tyr, Lys, His (Broad) | Cys (Dominant), Lys (High pH) |
| Aqueous Stability (t½) | High (>24h at pH 7.4) | Low (~1-2h at pH 7.5) | Moderate to High |
| Reactivity Driver | Proximity-induced (H-bond assisted) | Electronic activation (Resonance) | Nucleophilicity of thiol |
| Intrinsic Selectivity | High (Requires specific pocket fit) | Low (Promiscuous) | Moderate (Thiol specific) |
| Metabolic Liability | Low (Stable to plasma esterases) | High (Rapid hydrolysis) | Glutathione conjugation |
Mechanistic Insight: The Aliphatic Advantage
The tetrahydropyran (oxane) ring functions as a non-aromatic, polar scaffold. Unlike the phenyl ring in PMSF, the oxane ring does not withdraw electrons via resonance. This results in a stronger S-F bond that resists spontaneous hydrolysis. Reaction occurs only when a protein environment (e.g., an oxyanion hole or a basic residue) activates the fluoride leaving group or deprotonates the nucleophile (Tyr-OH
Experimental Workflow: Chemoproteomic Profiling (ABPP)
To profile the cross-reactivity of Oxane-4-sulfonyl fluoride, we utilize Competitive Activity-Based Protein Profiling (ABPP) . This method infers target engagement by measuring the loss of labeling by a broad-spectrum probe.
Phase A: Probe Selection
Since Oxane-4-sulfonyl fluoride is the fragment of interest, we use a Desthiobiotin-ATP or a Broad-Spectrum Fluorophosphonate (FP-biotin) probe as the competitor, depending on the target class (Kinases vs. Serine Hydrolases). Alternatively, a "clickable" analog of Oxane-4-SF (e.g., with an alkyne handle) enables Direct ABPP.
Protocol Selection: Competitive ABPP is recommended here as it does not require synthesizing a custom alkyne-analog of the oxane warhead immediately.
Phase B: Step-by-Step Protocol (Competitive ABPP)
Reagents:
-
Lysate: HEK293T or Jurkat proteome (1 mg/mL).
-
Compound: Oxane-4-sulfonyl fluoride (Stock: 100 mM in DMSO).
-
Probe: FP-Rhodamine or FP-Biotin (Broad spectrum serine hydrolase probe).
-
Buffer: PBS, pH 7.4.
Step 1: Proteome Treatment
-
Aliquot 50 µL of cell lysate (1 mg/mL) into reaction tubes.
-
Add Oxane-4-sulfonyl fluoride at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO-only control.
-
Incubate for 1 hour at 37°C . Note: The stability of the aliphatic SF allows longer incubation times compared to PMSF.
Step 2: Competitive Labeling
-
Add the broad-spectrum probe (e.g., FP-Rhodamine) to a final concentration of 2 µM.
-
Incubate for 30 minutes at Room Temperature in the dark.
Step 3: Detection (Gel-Based)
-
Quench reaction with 4x SDS-PAGE loading buffer.
-
Boil for 5 mins at 95°C.
-
Resolve on 10% SDS-PAGE gel.
-
Image fluorescence. Targets engaged by Oxane-4-SF will show reduced fluorescence compared to DMSO control.
Step 4: Identification (Mass Spectrometry - LC-MS/MS) For precise site identification, replace fluorescent probe with Biotin-probe and perform Streptavidin enrichment.
-
Enrichment: Incubate lysate + Compound + Biotin-Probe.
-
Digestion: Precipitate proteins, redissolve in urea, reduce (DTT), alkylate (IAA), and digest with Trypsin.
-
Avidin Pull-down: Capture biotinylated peptides on NeutrAvidin beads.
-
Elution & Analysis: Elute peptides and analyze via LC-MS/MS (Orbitrap).
-
Quantification: Calculate the Ratio (DMSO / Compound) . A ratio > 2 indicates significant target engagement.
Visualization: Mechanism & Workflow
The following diagrams illustrate the SuFEx reaction mechanism specific to Tyrosine (a common target) and the ABPP workflow.
Figure 1: Mechanism of SuFEx reaction between Oxane-4-sulfonyl fluoride and a Tyrosine residue. Note the requirement for environmental activation (Transition State).
Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for profiling Oxane-4-sulfonyl fluoride selectivity.
Data Interpretation & Troubleshooting
Interpreting Selectivity Scores
When analyzing MS data, calculate the Gini Index or Selectivity Score (S-score) for Oxane-4-sulfonyl fluoride.
-
High Selectivity: The compound labels <10 proteins significantly at 10 µM.
-
Cross-Reactivity Warning: If you observe labeling of highly abundant structural proteins (e.g., Tubulin, Actin) or broad labeling of kinases at conserved Lysines, the concentration is likely too high, forcing non-specific interactions.
Common Pitfalls
-
pH Sensitivity: While stable, SuFEx rates are pH-dependent. Ensure buffers are strictly pH 7.4. Higher pH (>8.0) increases non-specific Lysine labeling.
-
Quenching: Sulfonyl fluorides do not quench instantly with standard loading buffers. Ensure boiling is immediate and vigorous to stop the reaction for gel analysis.
-
False Negatives: Because Oxane-4-SF is a "sleeping beauty" warhead, it may not react with a target unless it binds with high affinity. Lack of labeling does not mean lack of binding (non-covalent binding might occur without triggering the SuFEx reaction).
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[1] [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[3] Journal of the American Chemical Society, 140(6), 2004–2007. [Link]
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]
Sources
Orthogonal Validation of Oxane-4-sulfonyl Fluoride Targets with Genetic Methods
A Comparative Technical Guide for Chemical Biology
Executive Summary
The emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has revitalized covalent drug discovery. Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride) represents a privileged "hub" in this class. Unlike traditional benzene sulfonyl fluorides, the oxane (tetrahydropyran) scaffold offers enhanced aqueous solubility, reduced lipophilicity (LogP), and metabolic stability, making it an ideal warhead for probing "undruggable" targets.
However, the utility of Oxane-4-SF probes hinges on rigorous target validation. Mass spectrometry-based proteomics (ABPP) can identify binding, but it cannot definitively prove that the observed phenotypic effect (e.g., cell death, pathway inhibition) is caused by that specific binding event.
This guide provides an objective technical comparison of genetic methods used to orthogonally validate Oxane-4-SF targets. It moves beyond simple knockdown strategies to detail the "Gold Standard" of residue-specific editing, establishing a causal link between covalent modification and biological function.
Part 1: The Chemical Probe Profile[1]
Before validating the target, one must understand the probe. Oxane-4-sulfonyl fluoride is a "latent" electrophile.
-
Mechanism of Action: It undergoes SuFEx reaction with nucleophilic side chains—primarily Tyrosine (Y) and Lysine (K) , and occasionally Serine (S) or Histidine (H)—under protein-templated conditions.[1]
-
The Stability Paradox: Unlike sulfonyl chlorides (which hydrolyze rapidly), sulfonyl fluorides are stable in plasma. They require a specific local environment (e.g., a nearby basic residue or specific geometry) to activate the S-F bond, theoretically reducing off-target toxicity.
-
The Validation Gap: Despite this latent specificity, "promiscuous labeling" remains a risk. A probe might label Target A (the intended target) and Target B (an off-target). If Target B is essential for cell survival, the researcher might falsely attribute the efficacy to Target A.
Diagram 1: SuFEx Mechanism of Action
This diagram illustrates the protein-templated activation of the Oxane-4-SF warhead.
Caption: The Oxane-4-SF warhead remains inert until activated by the specific microenvironment of the target protein residue.
Part 2: Comparative Analysis of Validation Methods
To prove a target is real, you must perturb the system genetically and observe if the chemical probe loses its potency. Below is a comparison of the three primary methodologies.
Table 1: Strategic Comparison of Validation Methods
| Feature | Method A: Chemical Proteomics (ABPP) | Method B: CRISPR-Cas9 Knockout (KO) | Method C: CRISPR-Cas9 Knock-in (Point Mutation) |
| Principle | Mass Spec identification of probe-modified peptides. | Complete removal of the target protein gene. | Precise mutation of the reactive residue (e.g., Tyr |
| Primary Output | Binding Evidence: "The drug touches this protein." | Essentiality Evidence: "The cell needs this protein." | Mechanistic Evidence: "The drug acts through this specific residue." |
| Causality | Low.[2] Correlation only. | Medium. Confirms target importance, but not drug mechanism. | High (Gold Standard). Directly links binding to phenotype. |
| Limitations | Cannot distinguish functional inhibition from silent binding. | Removes scaffolding functions; cannot validate if the drug mimics the KO. | Technically challenging (HDR efficiency); requires precise structural data. |
| Verdict | Prerequisite (Discovery) | Supporting Data (Screening) | Definitive Validation |
Why the Point Mutation (Method C) is Critical
Method B (Knockout) is a blunt instrument. If you knock out a kinase and the cells die, you know the kinase is essential. However, if you treat those KO cells with your Oxane-4-SF probe and they still die (or die faster), your probe has lethal off-target effects.
Method C (Knock-in) is elegant. By mutating the reactive Tyrosine to Phenylalanine (Y
-
Validation: If the probe kills Wild-Type (WT) cells but fails to kill Y
F mutant cells, the toxicity is on-target. -
Invalidation: If the probe kills both WT and Y
F cells equally, the probe is acting via an off-target mechanism.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Covalent Null" Generation (CRISPR-Cas9 KI)
Objective: Generate a cell line expressing the target protein with a single amino acid substitution at the Oxane-4-SF binding site.
Reagents:
-
Cas9 Nuclease (RNP format preferred for lower off-target editing).
-
sgRNA targeting the exon containing the reactive residue.
-
ssODN (Single-stranded oligodeoxynucleotide) Template: Contains the mutation (e.g., TAT
TTT for Y F) and a silent mutation to disrupt the PAM site (preventing re-cutting).
Workflow:
-
Design: Identify the reactive residue via ABPP (e.g., Tyr-142). Design sgRNA cutting within 10-20 bp of this site.
-
Transfection: Electroporate Cas9 RNP + ssODN into the target cell line.
-
Single-Cell Cloning: Sort cells into 96-well plates for clonal expansion.
-
Genotyping: Screen clones via Sanger sequencing or Next-Gen Sequencing (NGS) to confirm homozygous knock-in.
-
Western Blot: Verify protein stability. The mutant protein levels should match WT levels (crucial to rule out destabilization).
Protocol 2: The Antiproliferative Rescue Assay
Objective: Determine if the mutation confers resistance to the Oxane-4-SF probe.
Workflow:
-
Seeding: Seed Wild-Type (WT) and Mutant (Y
F) cells in 96-well plates (e.g., 2,000 cells/well). -
Treatment: Treat both lines with a dose-response of the Oxane-4-SF probe (0.1 nM to 10
M) for 72 hours. -
Readout: Measure cell viability (e.g., CellTiter-Glo).
-
Analysis: Calculate IC50.
-
Validated Target: The Mutant IC50 should be significantly higher (shifted right) compared to WT (e.g., >10-fold shift).
-
Off-Target: The Mutant IC50 is identical to WT.
-
Part 4: Visualizing the Validation Logic
This decision tree guides the interpretation of genetic validation data.
Diagram 2: Orthogonal Validation Decision Tree
Caption: A logical workflow to distinguish on-target covalent efficacy from off-target promiscuity using genetic tools.
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2022). "Validation of Covalent Inhibitors via Genetic Methods." Journal of Medicinal Chemistry. [Link]
-
Cravatt, B. F., et al. (2017). "The Art and Science of Target Identification." Nature Chemical Biology. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Biocompare. (2022). "Target Validation with CRISPR." Biocompare Editorial. [Link]
Sources
Comparative analysis of oxane vs. cyclohexane sulfonyl fluorides
Executive Summary: The "Ether Advantage" in Covalent Design
In the landscape of Sulfur-Fluoride Exchange (SuFEx) click chemistry, the choice of the scaffold bearing the sulfonyl fluoride (
The Verdict: For lead optimization requiring improved aqueous solubility, metabolic stability, and specific hydrogen-bond driven binding, Oxane-SO
Physicochemical & Structural Analysis
The transition from a carbocyclic cyclohexane to a heterocyclic oxane introduces the "Oxygen Effect"—a shift in polarity and conformation that fundamentally alters the molecule's behavior in biological media.
Table 1: Comparative Physicochemical Profile
| Feature | Cyclohexane-SO | Oxane (THP)-SO | Impact on Drug Design |
| Lipophilicity ( | High (Lipophilic) | Moderate (Amphiphilic) | Oxane improves aqueous solubility and lowers non-specific binding. |
| H-Bonding | None (Donor/Acceptor) | 1 Acceptor (Ether O) | Oxane can engage in specific H-bond interactions with protein backbones. |
| Metabolic Liability | High (C-H Oxidation) | Low (Blocked C-4/C-3) | Oxane prevents rapid clearance via CYP450 hydroxylation. |
| Ring Conformation | Chair (Flexible) | Chair (Anomeric effects) | Oxane may adopt specific conformations favored by the anomeric effect if substituted at C-2. |
| Dipole Moment | Low | High | Influences orientation in the active site. |
Structural Logic: The Dipole Factor
The ether oxygen in the oxane ring introduces a permanent dipole. In the context of a sulfonyl fluoride, which is already a highly polar functional group, the oxane ring can be oriented by the protein microenvironment to maximize electrostatic interactions, a feature often absent in the "greasy" cyclohexane analogs.
Reactivity Profile: The SuFEx "Goldilocks" Zone
A critical concern when modifying the scaffold is whether the inductive effect of the heteroatom will destabilize the
-
Cyclohexane-SO
F: The alkyl ring exerts a weak electron-donating inductive effect ( ), stabilizing the sulfur center and making it less electrophilic. This results in high hydrolytic stability but potentially slower reaction kinetics with protein nucleophiles (e.g., Tyr, Lys). -
Oxane-SO
F: The oxygen atom at the 4-position (relative to the sulfonyl group) exerts a weak electron-withdrawing inductive effect ( ) through the -framework.-
Result: The sulfur center is marginally more electrophilic.
-
Observation: This does not compromise hydrolytic stability (the bond remains stable in neutral buffer) but can enhance the rate of specific covalent capture by target proteins.
-
Diagram 1: Reactivity & Structural Comparison
Caption: Comparative mechanistic flow illustrating how the ether oxygen in Oxane-SO2F modulates electronic properties to enhance covalent capture while maintaining stability.
Metabolic Stability: The CYP450 Defense
The most significant advantage of the oxane scaffold is its resistance to oxidative metabolism.
-
The Cyclohexane Problem: Unsubstituted cyclohexane rings are notorious "metabolic soft spots." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate the ring, typically at the C-3 or C-4 position, leading to phase II conjugation and clearance.
-
The Oxane Solution: Replacing the methylene (
) at the 4-position with an oxygen atom eliminates the most reactive bonds. Furthermore, the electron-withdrawing nature of the oxygen deactivates adjacent bonds toward radical abstraction, significantly extending the half-life ( ) in microsomal stability assays.
Diagram 2: Metabolic Fate Pathways
Caption: Metabolic pathway analysis showing the susceptibility of cyclohexane to oxidation versus the inertness of the oxane scaffold.
Experimental Protocols
To validate these claims in your own drug discovery pipeline, use the following standardized protocols.
Protocol A: Synthesis of Oxane Sulfonyl Fluoride
Rationale: Direct conversion from the sulfonyl chloride or oxidative chlorination of the thiol is standard, but the "Cornella Reagent" approach is modern and mild.
-
Starting Material: 4-Mercaptotetrahydropyran (commercial or synthesized via thioacetate).
-
Oxidation: Dissolve thiol (1.0 equiv) in MeCN:H
O (1:1). Add N-chlorosuccinimide (NCS, 4.0 equiv) at 0°C to generate the sulfonyl chloride in situ. -
Fluorination: Without isolation, add Potassium Bifluoride (
, 4.0 equiv) and stir at RT for 2 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Oxane derivatives are more polar; adjust gradient accordingly compared to cyclohexane.
Protocol B: Comparative Hydrolytic Stability Assay (NMR)
Rationale: To prove the "shelf-stability" of the warhead.
-
Preparation: Dissolve 10 mM of Oxane-SO
F and Cyclohexane-SO F (separately) in ( ). -
Initiation: Add
of deuterated phosphate buffer (pH 7.4). -
Monitoring: Acquire
NMR spectra every 30 minutes for 24 hours.-
Target Signal: Sulfonyl fluoride appears ~ +65 ppm.
-
Hydrolysis Product: Fluoride ion (
) appears ~ -120 ppm.
-
-
Data Analysis: Plot
vs. time. Both should show negligible degradation ( ) over 24h, confirming SuFEx stability.
Protocol C: Intrinsic Clearance (CLint) in Microsomes
Rationale: To quantify the metabolic advantage.
-
Incubation: Incubate test compounds (
) with human liver microsomes ( ) and NADPH ( ) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold MeCN containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Expectation:
-
Cyclohexane-SO
F: Rapid decay ( ). -
Oxane-SO
F: Stable profile ( ).
-
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Jones, L. H., et al. (2017). "Tetrahydropyrans in Drug Discovery: Bioisosteric Replacements for Cyclohexanes." MedChemComm. [Link]
-
Liu, F., et al. (2018). "SuFEx Click Chemistry for Protein Functionalization." Bioconjugate Chemistry. [Link]
-
Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. [Link]
Sources
Comprehensive Guide: Target Engagement Validation of Oxane-4-Sulfonyl Fluoride
Strategic Overview: The Aliphatic Advantage
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) represents a distinct class of electrophilic fragments utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike the widely used aromatic sulfonyl fluorides (e.g., PMSF, benzenesulfonyl fluoride), the oxane (tetrahydropyran) scaffold introduces specific physicochemical properties—enhanced polarity (
This guide objectively compares the performance of Oxane-4-sulfonyl fluoride (Ox-4-SF) in cell-free (in vitro) versus live-cell (in vivo) environments. It serves as a blueprint for researchers validating covalent fragments for chemoproteomics or fragment-based drug discovery (FBDD).
The Core Dilemma: Reactivity vs. Permeability
The central challenge in validating Ox-4-SF is distinguishing between intrinsic chemical reactivity (observable in vitro) and functional biological occupancy (observable in vivo).
| Feature | Oxane-4-Sulfonyl Fluoride (Aliphatic) | Phenyl-Sulfonyl Fluoride (Aromatic) |
| Hybridization | ||
| Reactivity | Moderate (Tunable stability) | High (Prone to hydrolysis) |
| Solubility | High (Polar ether oxygen) | Low/Moderate (Lipophilic) |
| Target Residues | Tyr, Lys, Ser, His (Context dependent) | Tyr, Lys, Ser, His (Broad) |
Comparative Analysis: In Vitro vs. In Vivo Performance
The following analysis contrasts the behavior of Ox-4-SF in lysate proteomes versus living systems.
In Vitro Performance (Lysate)
-
Environment: Thermodynamic control. No membrane barriers.
-
Mechanism: In lysate, Ox-4-SF has unrestricted access to nucleophilic residues. Due to the inherent stability of the sulfonyl fluoride bond (resistant to reduction and hydrolysis compared to sulfonyl chlorides), it acts as a "sleeping beauty" warhead, reacting only when the protein environment activates the fluoride leaving group.
-
Observation: You will typically observe higher apparent potency and broader off-target profiles in vitro. The high concentration of nucleophiles and lack of metabolic clearance allows the probe to drive equilibrium toward covalent modification.
In Vivo Performance (Live Cells/Organisms)
-
Environment: Kinetic control. Active transport, metabolism, and compartmentalization.
-
Mechanism: The oxane ring enhances water solubility, potentially reducing passive diffusion through lipid bilayers compared to lipophilic aryl-SFs. However, it also reduces non-specific sequestration in membranes.
-
Observation: Target engagement often drops significantly in vivo due to kinetic competition (glutathione conjugation) and permeability rates . A compound that shows 90% TE in lysate may show only 20% TE in live cells if the residence time is insufficient for the slow SuFEx reaction to occur.
Performance Matrix: Ox-4-SF vs. Alternatives
| Parameter | Oxane-4-SF | PMSF (Aryl-SF) | Acrylamides |
| Primary Target | Tyr, Lys (SuFEx) | Ser (Proteases) | Cys (Michael Acceptor) |
| Metabolic Stability | High (Resistant to esterases) | Low (Rapid hydrolysis) | Moderate (Glutathione reactive) |
| Cell Permeability | Moderate (Polarity dependent) | High (Lipophilic) | High |
| In Vitro TE | High Specificity | High Promiscuity | High Specificity |
| In Vivo TE | Moderate (Requires time) | Low (Rapid clearance) | High (Kinetic speed) |
Experimental Protocols: Validating Target Engagement
To rigorously compare in vitro and in vivo engagement, we utilize a Competitive Activity-Based Protein Profiling (ABPP) workflow. This system is self-validating: it uses a broad-spectrum reporter to detect what the specific probe (Ox-4-SF) has successfully blocked.
Protocol A: Competitive Gel-Based ABPP
Objective: Visualize global proteome reactivity and determine IC50 values.
Reagents:
-
Test Compound: Oxane-4-sulfonyl fluoride (Stock: 50 mM in DMSO).
-
Broad-Spectrum Probe: TAMRA-SF (Fluorescent sulfonyl fluoride probe) or Desthiobiotin-SF.
-
Lysis Buffer: PBS, 0.1% Triton X-100 (for in vitro arm).
Workflow Steps:
-
Sample Preparation:
-
In Vitro Arm: Lyse 10^7 cells (e.g., HEK293T) in PBS (no protease inhibitors). Adjust protein concentration to 1 mg/mL.
-
In Vivo Arm: Culture 10^7 live cells in 10 cm dishes.
-
-
Compound Treatment:
-
In Vitro: Add Ox-4-SF (1, 10, 50, 100 µM) to lysate. Incubate 1 hr @ 25°C.
-
In Vivo: Add Ox-4-SF (1, 10, 50, 100 µM) to cell media. Incubate 2-4 hrs @ 37°C (SuFEx is slow; live cells need longer exposure).
-
-
Probe Labeling (The Competition):
-
In Vitro: Add TAMRA-SF (2 µM) to the treated lysate. Incubate 1 hr.
-
In Vivo: Wash cells 3x with PBS to remove unbound Ox-4-SF. Lyse cells. Add TAMRA-SF (2 µM) to the fresh lysate. Incubate 1 hr.
-
-
Analysis:
-
Quench with SDS-PAGE loading buffer. Boil 5 min.
-
Run SDS-PAGE (10% Tris-Glycine).
-
Scan for fluorescence (Rhodamine channel).
-
-
Quantification:
-
Band disappearance indicates Target Engagement. Compare the concentration required to block 50% of the signal (
) in lysate vs live cells.
-
Protocol B: LC-MS/MS Target Identification (TE-Map)
Objective: Identify specific residue modifications and quantify occupancy.
-
Treatment: Perform competitive treatment as above (using Desthiobiotin-SF as the competitor).
-
Enrichment: Streptavidin-agarose pull-down of labeled proteins.
-
Digestion: On-bead trypsin digestion.
-
Mass Spectrometry: LC-MS/MS analysis.
-
Data Logic:
-
High Ratio (Control/Treated): Indicates Ox-4-SF successfully bound the target (preventing biotin-probe binding).
-
Ratio ~ 1: No binding.
-
Visualizing the Validation Logic
The following diagram illustrates the decision logic for interpreting discrepancies between in vitro and in vivo data.
Caption: Decision matrix for interpreting Target Engagement (TE) discrepancies between lysate and live-cell assays.
Critical Insights for the Researcher
The "Slower is Better" Hypothesis
Unlike acrylamides which react rapidly with cysteine, sulfonyl fluorides (especially aliphatic ones like Ox-4-SF) often require protein-templated activation .
-
Insight: In your in vivo experiments, do not rely on short timepoints (e.g., 30 mins). SuFEx probes often require 2–6 hours to reach equilibrium occupancy in live cells due to the specific geometry required for the fluoride displacement.
Stability Verification
To ensure the signal in your "In Vivo" arm is not due to hydrolysis of the probe in the media:
-
Control: Incubate Ox-4-SF in cell media (without cells) for 4 hours. Analyze by LC-MS.
-
Expectation: Oxane-4-sulfonyl fluoride should remain >95% intact. If significant hydrolysis to sulfonic acid occurs, your in vivo data is compromised.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). SuFEx Chemical Proteomics: Probing the Proteome with Sulfonyl Fluorides. Journal of the American Chemical Society. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Mortenson, P. N., et al. (2018). The development of activation-free sulfonyl fluoride probes for chemical proteomics. Cell Chemical Biology. Link
Structural Basis for the Selectivity of Oxane-4-sulfonyl Fluoride (OSF)
Executive Summary
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride, or OSF) represents a distinct class of "tunable" covalent probes utilized in chemical proteomics and fragment-based drug discovery (FBDD). Unlike traditional, highly reactive sulfonyl fluorides (e.g., PMSF) that act as broad-spectrum serine protease inhibitors, OSF leverages a saturated heterocyclic scaffold to dampen intrinsic electrophilicity. This guide analyzes the structural determinants that allow OSF to function as a "context-dependent" electrophile—remaining inert in aqueous buffer while exhibiting high selectivity for specific nucleophilic residues (Tyr, Lys, His, Ser) within structured protein pockets.
Structural & Mechanistic Basis of Selectivity
The selectivity of OSF is not accidental; it is a product of specific electronic and steric features inherent to the tetrahydropyran-4-sulfonyl fluoride scaffold.
The vs. Electronic Dampening
The primary driver of OSF selectivity is the hybridization of the carbon attached to the sulfonyl group.
-
Aryl Sulfonyl Fluorides (e.g., PMSF): The sulfur atom is attached to an aromatic (
) ring. Resonance withdrawal renders the sulfur highly electrophilic, leading to rapid, often indiscriminate reaction with solvent-exposed nucleophiles. -
Aliphatic Sulfonyl Fluorides (OSF): The sulfur is attached to a secondary
carbon. This lacks the resonance activation of the benzene ring. Consequently, OSF possesses low intrinsic reactivity . It requires significant transition-state stabilization—provided by a specific protein binding pocket—to react. This ensures that labeling occurs only when the probe fits the target, rather than reacting with any available nucleophile.
The Oxane (Tetrahydropyran) Ring Effect
The oxane ring provides two critical advantages over a simple cyclohexane ring:
-
Dipole & Solvation: The ether oxygen at position 1 creates a permanent dipole. This alters the desolvation penalty when entering a hydrophobic pocket and allows for specific hydrogen-bond interactions with backbone amides or side chains (e.g., Asn, Gln).
-
Conformational Bias: The ring exists predominantly in a chair conformation. The sulfonyl fluoride group can adopt either axial or equatorial orientations, allowing for stereoelectronic probing of the target sub-pocket.
The SuFEx Mechanism
OSF operates via Sulfur-Fluoride Exchange (SuFEx), a "click chemistry" reaction that is strictly context-dependent. The fluoride ion is a poor leaving group (
Figure 1: The SuFEx reaction pathway.[1] Note that the "Local Protein Environment" is the gatekeeper for reactivity, preventing non-specific hydrolysis.
Comparative Performance Analysis
The following table contrasts OSF with industry-standard sulfonyl fluorides.
Table 1: Reactivity and Selectivity Profile
| Feature | Oxane-4-sulfonyl fluoride (OSF) | PMSF (Phenylmethanesulfonyl fluoride) | AEBSF (Pefabloc) |
| Structure Class | Aliphatic Heterocycle ( | Aryl-Methyl ( | Aryl ( |
| Intrinsic Reactivity | Low (Requires activation) | High | Moderate-High |
| Aqueous Stability | High ( | Low ( | Moderate ( |
| Primary Targets | Specific Tyr, Lys in binding pockets | Serine proteases (Active site Ser) | Serine proteases |
| Selectivity Driver | Steric fit + Local activation | Electrophilicity | Electrostatics (Amine group) |
| Application | Chemical Probing / Ligand Discovery | Lysis Buffer Additive (Protease Inhibitor) | Lysis Buffer Additive |
Key Experimental Insight
In a head-to-head competition assay using a broad proteome lysate (e.g., HEK293T), PMSF will label hundreds of serine hydrolases within minutes. In contrast, OSF will show negligible labeling of the bulk proteome. OSF labeling is observed only when the oxane ring binds to a specific pocket (e.g., TTR or specific kinases) with sufficient affinity (
Experimental Protocols
Protocol A: Determining Aqueous Stability (Half-life)
Purpose: To validate the "tunable" stability of OSF compared to PMSF.
Materials:
-
OSF (10 mM stock in DMSO)
-
PMSF (10 mM stock in DMSO)
-
PBS (pH 7.4)
-
HPLC or LC-MS/MS
Workflow:
-
Preparation: Dilute OSF and PMSF stocks to 100 µM in PBS (pH 7.4). Incubate at 37°C.
-
Sampling: At
hours, remove a 50 µL aliquot. -
Quenching: Immediately add 50 µL of Acetonitrile + 0.1% Formic Acid to quench and precipitate salts.
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS. Monitor the parent ion mass (OSF: [M+H]+).
-
Calculation: Plot
vs. Time. The slope gives .-
Expected Result: PMSF
min; OSF hours.
-
Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity
Purpose: To demonstrate that OSF labels specific targets rather than the bulk proteome.
Materials:
-
Cell Lysate (1 mg/mL in PBS)
-
OSF-Alkyne (Click-chemistry compatible analog of OSF)
-
Click Reagents: Rhodamine-Azide, TCEP, TBTA, CuSO4
-
SDS-PAGE reagents
Workflow:
-
Labeling: Incubate Lysate (50 µL) with OSF-Alkyne (at 1, 10, and 50 µM) for 1 hour at 37°C.
-
Control: Include a sample with heat-denatured lysate (tests for non-specific binding).
-
-
Click Reaction: Add the "Click Mix" to final concentrations:
-
100 µM Rhodamine-Azide
-
1 mM TCEP
-
100 µM TBTA
-
1 mM CuSO4
-
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Precipitation: Add 4 volumes of cold acetone, incubate at -20°C for 30 min, centrifuge, and wash pellet with methanol (removes unreacted probe).
-
Visualization: Resuspend pellet in SDS loading buffer. Run SDS-PAGE. Scan for fluorescence.
-
Interpretation: Discrete bands indicate selective labeling. A smear indicates non-specific reactivity (common with high-concentration aryl-SFs).
-
Decision Logic for Probe Selection
Use the following logic flow to determine if OSF is the correct reagent for your structural biology or drug discovery campaign.
Figure 2: Decision matrix for selecting Sulfonyl Fluoride probes based on target characteristics.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]
-
Jones, L. H. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Medicinal Chemistry. [Link]
-
Liu, Z., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. [Link]
Sources
Quantitative proteomics to confirm Oxane-4-sulfonyl fluoride targets
Part 1: Executive Summary & Probe Profile
Oxane-4-sulfonyl fluoride (Ox-SF) represents a distinct class of covalent fragments utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles that target highly nucleophilic cysteines (e.g., acrylamides), Ox-SF exploits a "context-dependent" reactivity profile, primarily targeting Tyrosine (Tyr) and Lysine (Lys) residues within protein binding pockets.
This guide provides a rigorous technical comparison of Ox-SF against alternative covalent warheads and details a self-validating quantitative proteomics workflow (Competitive ABPP) to confirm its biological targets.
The "Oxane" Advantage
While benzenesulfonyl fluorides are common, the oxane (tetrahydropyran) scaffold offers superior physicochemical properties for drug discovery:
-
Solubility: The ether oxygen increases aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The aliphatic ring is generally less prone to oxidative metabolism than electron-rich aromatic systems.
-
sp3 Character: Provides 3D-dimensionality often lacking in flat aromatic probes.
Part 2: Comparative Analysis of Covalent Warheads
To validate Ox-SF, one must understand its performance relative to other chemoproteomic tools.
Table 1: Technical Comparison of Covalent Protein Probes
| Feature | Oxane-4-Sulfonyl Fluoride (Ox-SF) | Aryl Fluorosulfates (OSF/FS) | Acrylamides / Michael Acceptors | Sulfonyl Chlorides |
| Primary Residue Target | Tyr, Lys (Context-driven), His, Ser | Tyr, Lys (Strictly context-driven) | Cys (Dominant), Lys (Minor) | Non-specific (Lys, Cys, Tyr, N-term) |
| Reactivity Mechanism | SuFEx (Sulfur-Fluoride Exchange) | SuFEx (Lower electrophilicity) | Michael Addition | Nucleophilic Substitution |
| Aqueous Stability (t1/2) | High (>24h at pH 7.4) | Very High (>48h at pH 7.4) | High (Variable by substitution) | Low (Minutes to Hours) |
| Selectivity Profile | Tunable (Requires protein assistance) | High (Requires strong binding) | High (Cys-focused) | Low (Promiscuous labeling) |
| Proteomic Coverage | Maps the "Ligandable" non-Cys proteome | "Inverse Drug Discovery" (Latent) | The "Cysteinome" | Global surface mapping (Aggressive) |
Key Insight: Ox-SF is the superior choice when the target pocket lacks a catalytic cysteine but contains nucleophilic Tyrosine or Lysine residues. It bridges the gap between the hyper-reactive sulfonyl chlorides and the ultra-latent fluorosulfates.
Part 3: Mechanism of Action (SuFEx)
The reaction of Ox-SF with a protein target is not driven solely by intrinsic electrophilicity but by the local protein microenvironment . A neighboring basic residue (e.g., His, Arg) often acts as a general base to activate the nucleophile (Tyr-OH -> Tyr-O-), facilitating the attack on the Sulfur(VI) center and the departure of the fluoride ion.
Figure 1: The SuFEx reaction mechanism requires specific protein-templated activation, ensuring that Ox-SF labels functional binding pockets rather than surface residues randomly.
Part 4: Quantitative Proteomics Protocol (Competitive ABPP)
To confirm targets, we do not just label with a probe. We use Competitive Activity-Based Protein Profiling (ABPP) . This method distinguishes specific binding (competable) from non-specific background labeling.
Experimental Design:
-
Condition A (Vehicle): Lysate + DMSO -> Probe-Alkyne -> Click -> MS.
-
Condition B (Competition): Lysate + Ox-SF (Competitor) -> Probe-Alkyne -> Click -> MS.
-
Readout: Targets bound by Ox-SF will show reduced signal in Condition B.
Step-by-Step Workflow
1. Lysate Preparation & Competition
-
Lysis: Lyse cells (e.g., HEK293, HeLa) in PBS w/ protease inhibitors. Adjust to 1-2 mg/mL.
-
Competition (The Critical Step):
-
Aliquot lysate into two groups: Vehicle and Treated .
-
Add Oxane-4-sulfonyl fluoride (10-100 µM final) to "Treated".
-
Add DMSO to "Vehicle".
-
Incubate: 1 hour at 25°C or 37°C. (Allows the "dark" compound to bind targets).
-
-
Probe Labeling:
-
Add a broad-spectrum SuFEx probe (e.g., SF-Alkyne or an alkynylated analog of Ox-SF) to both groups (1-10 µM).
-
Incubate: 1 hour.
-
2. Click Chemistry & Enrichment
-
Reaction: Add Click Cocktail to all samples:
-
CuSO4 (1 mM)
-
TBTA (100 µM)
-
Sodium Ascorbate (1 mM)
-
Azide-Biotin tag (100 µM)
-
-
Incubation: 1 hour at RT, gentle rotation.
-
Precipitation: Add cold MeOH/CHCl3 to precipitate proteins and remove excess reagents.
-
Streptavidin Enrichment: Resuspend protein pellets and incubate with Streptavidin-Agarose beads to capture biotinylated (probe-labeled) proteins.
3. On-Bead Digestion & TMT Labeling
-
Wash: Stringent washing (SDS, Urea) to remove non-specific binders.
-
Digestion: Trypsin digest (overnight) to release peptides from beads.
-
TMT Tagging:
-
Label "Vehicle" peptides with TMT-126 .
-
Label "Treated" peptides with TMT-127 .
-
-
Combine: Mix samples 1:1.
4. LC-MS/MS & Data Analysis
-
Fractionation: High-pH reversed-phase fractionation (optional but recommended for depth).
-
Acquisition: Orbitrap MS (Data-Dependent Acquisition).
-
Quantification: Calculate TMT ratios (Vehicle / Treated).
-
Ratio ~ 1.0: Non-target (Not competed).
-
Ratio > 4.0: Hit (Ox-SF blocked the probe binding).
-
Figure 2: Competitive ABPP workflow. High TMT ratios (Control/Treated) indicate successful target engagement by Ox-SF.
Part 5: Data Interpretation & Validation
Criteria for a Confirmed Target:
-
Competition Ratio: TMT Ratio (DMSO / Ox-SF) > 2.0 (Conservative) or > 4.0 (Stringent).
-
Dose-Dependency: Ideally, perform the assay at 3 concentrations (e.g., 1, 10, 50 µM) to observe ratio shifts.
-
Site Identification: If possible, use "Tailored" search parameters (add +168.19 Da or specific mass shift of Ox-SF) on non-enriched samples to identify the exact modified residue.
Self-Validating Check:
-
Positive Control: Ensure known SuFEx targets (e.g., GSTO1, certain dehydrogenases) show competition if using a broad probe.
-
Negative Control: Non-nucleophilic proteins (e.g., Actin, Tubulin) should have a Ratio ≈ 1.0.
References
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Jones, L. et al. (2021).[1][2] Nature Reviews Chemistry. [Link]
-
Applications of SuFEx Chemistry in Proteomics. Sharpless, K.B. et al.[3] (2014).[2] Angewandte Chemie. [Link]
-
Quantitative Proteomics for Covalent Inhibitors. Cravatt, B.F. et al. (2017).[2][3] Annual Review of Biochemistry. [Link]
Sources
Strategic Selection of SuFEx Reagents: A Technical Guide
Executive Summary: The "Sleeping Beauty" of Click Chemistry
Sulfur-Fluoride Exchange (SuFEx) has transcended its initial categorization as merely "another click reaction" to become a cornerstone of covalent drug discovery and polymer synthesis. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx relies on the unique balance of the S(VI)-F bond: it is thermodynamically stable (resisting hydrolysis and thermolysis) yet kinetically active upon specific activation. We call this the "Sleeping Beauty" phenomenon—the bond remains dormant in biological media until "awakened" by a specific nucleophile or catalyst (e.g., a tyrosine phenol in a protein pocket or a silyl ether in synthesis).
This guide provides a head-to-head technical comparison of the primary SuFEx reagents: the gaseous hubs (SO₂F₂ , SOF₄ ), the reactive Michael acceptor (ESF ), and the emerging solid surrogates (AISF , SuFExIT ).
The Contenders: Reagent Profiles
A. The Gaseous Titans
-
Sulfuryl Fluoride (SO₂F₂): The foundational "connector."[1][2] It creates 2D linkages (sulfates, sulfamates). Historically used as a fumigant, its atom economy is unbeatable, but handling requires specialized equipment or ex situ generation.
-
Thionyl Tetrafluoride (SOF₄): The "3D architect." Unlike SO₂F₂, SOF₄ possesses four fluorine atoms, allowing for sequential substitution. It creates a tetrahedral S(VI) hub that can branch out in three dimensions, offering higher structural diversity.
B. The Bench-Stable Warheads
-
Ethenesulfonyl Fluoride (ESF): A bifunctional liquid reagent. It acts first as a Michael acceptor (trapping nucleophiles at the carbon) and subsequently as a SuFEx donor (at the sulfur). Ideal for covalent protein modification.
-
Solid Surrogates (AISF, SuFExIT): Crystalline salts (e.g., imidazolium fluorosulfuryls) designed to deliver the -SO₂F moiety without gas handling. They trade atom economy for process safety and ease of use.
Head-to-Head Technical Analysis
Comparison 1: Reactivity & Dimensionality
The choice of reagent dictates the topology of the final molecule.
| Feature | Sulfuryl Fluoride (SO₂F₂) | Thionyl Tetrafluoride (SOF₄) | ESF | AISF / SuFExIT (Solids) |
| Primary Linkage | 2D (Linear) | 3D (Tetrahedral) | 2D (Linear/Michael) | 2D (Linear) |
| Resulting Motif | Fluorosulfate (-OSO₂F) Sulfamoyl fluoride (-NHSO₂F) | Iminosulfur oxydifluoride (R-N=S(O)F₂) | Sulfonylethyl (-CH₂CH₂SO₂F) | Fluorosulfate (-OSO₂F) |
| Sequential Reactivity | Limited. Often stops after 1st substitution. | High. Can undergo sequential exchange (S-F | Dual. Michael addition followed by SuFEx. | Single-shot transfer of -SO₂F. |
| Atom Economy | Excellent (100% incorporated).[3] | Excellent. | High. | Lower (Carrier molecule is waste). |
Comparison 2: Stability & Handling
Safety and hydrolytic stability are critical for library synthesis.
| Metric | SO₂F₂ / SOF₄ (Gases) | ESF (Liquid) | Solid Surrogates |
| Physical State | Toxic Gas. Requires balloons/cylinders. | Liquid (bp ~100°C). Lachrymator. | Crystalline Solid.[4][5] Weighable. |
| Hydrolysis ( | High. Stable in water/buffer at pH 7. | Moderate. Michael acceptor is reactive; SO₂F is stable. | High. Bench stable for months. |
| Safety Profile | Hazardous. Inhalation risk. Neurotoxin (SO₂F₂). | Caution. Skin irritant/corrosive. | Safe. Standard solid handling. |
| Throughput Suitability | Low (unless flow chem used). | Medium. | High. Ideal for plate-based arrays. |
Mechanistic Logic & Visualization
Understanding the mechanism is vital for troubleshooting. The SuFEx reaction is not a simple displacement; it is often assisted by silicon (Si-F bond formation drives the reaction) or specific base catalysis (DBU/BTMG).
Pathway Diagram: The Divergent Reactivity of S(VI) Hubs
The following diagram illustrates how SO₂F₂ and SOF₄ diverge in their ability to build complexity.
Experimental Protocols
Protocol A: High-Throughput Synthesis using Solid Surrogates (AISF)
Best for: Medicinal chemistry libraries, late-stage functionalization of phenols.
Rationale: Using AISF avoids the need for gas lines and allows for precise stoichiometry, critical when functionalizing expensive drug scaffolds.
Materials:
-
Substrate: Aryl alcohol (1.0 equiv)
-
Reagent: AISF (1.1 equiv) [CAS: 2095399-20-7]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: In a 4 mL vial, dissolve the aryl alcohol (0.5 mmol) in MeCN (2 mL).
-
Activation: Add DBU (1.0 mmol) and stir for 2 minutes to generate the phenoxide.
-
Reagent Addition: Add AISF (0.55 mmol) in one portion. The reaction is typically exothermic; ensure cooling if scaling up >1g.
-
Monitoring: Monitor by TLC or LC-MS. Conversion to the fluorosulfate (-OSO₂F) is usually complete within 10–30 minutes at room temperature.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU and the acetanilide byproduct), dry over Na₂SO₄, and concentrate.
-
Validation:
F NMR should show a characteristic singlet around +30 to +40 ppm (relative to CFCl₃).
Protocol B: "Ex Situ" Generation of SO₂F₂ for Sulfamoyl Fluorides
Best for: Large scale synthesis, high atom economy requirements.
Rationale: Direct gas handling is dangerous. Generating SO₂F₂ ex situ from 1,1'-sulfonyldiimidazole (SDI) and KF allows for a "flask-to-flask" transfer without pressurized cylinders.
Materials:
-
Chamber A (Generation): SDI (1.5 equiv), KF (4.0 equiv), TFA (excess).
-
Chamber B (Reaction): Secondary amine (1.0 equiv), Et₃N (3.0 equiv), DCM.
Step-by-Step:
-
Setup: Connect two flasks via a chemically resistant bridge (e.g., Teflon tubing).
-
Chamber B (Acceptor): Dissolve amine and Et₃N in DCM. Stir vigorously.
-
Chamber A (Generator): Mix SDI and spray-dried KF. Add TFA dropwise. This releases SO₂F₂ gas immediately.
-
Transfer: The gas naturally diffuses from A to B (or can be swept with N₂).
-
Reaction: Stir Chamber B for 2–4 hours. The amine attacks the gas to form the sulfamoyl fluoride (
). -
Quench: Disconnect (in fume hood) and concentrate Chamber B.
Workflow Comparison: Gas vs. Solid
The following diagram aids in operational decision-making for lab managers.
Decision Matrix: Which Reagent?
-
Scenario A: You need to screen 100 analogs for covalent inhibition.
-
Choice: AISF or SuFExIT (Solids). [5]
-
Why: Liquid handling robots can dispense these easily. No cross-contamination from gases.
-
-
Scenario B: You are synthesizing a covalent probe targeting a specific Lysine.
-
Scenario C: You need a chiral linker with 3 exit vectors.
-
Choice: SOF₄.
-
Why: It is the only reagent capable of forming stable S(VI)-N bonds while retaining two fluorines for further substitution, creating a chiral center at sulfur.
-
-
Scenario D: You are making a PET tracer (
F). [3]
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][8] Angewandte Chemie International Edition. [Link]
-
Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules at SOF4 Hubs. Angewandte Chemie. [Link]
-
Zhou, H., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters. [Link]
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Smedley, C. J., et al. (2018). 1-Fluorosulfuryl-2,3-dimethylimidazolium Triflate (SuFExIt): A Shelf-Stable Reagent for the Synthesis of Aryl Fluorosulfates. Angewandte Chemie. [Link]
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Safety Guide: Disposal of Oxane-4-Sulfonyl Fluoride
Executive Summary & Immediate Action
Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) is a specialized reagent increasingly used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike sulfonyl chlorides, sulfonyl fluorides possess a unique kinetic stability that renders standard water-dilution disposal methods ineffective and dangerous.
The Core Hazard: This compound is resistant to neutral hydrolysis. Pouring it down the drain—even with copious water—allows it to persist in the water table, where it acts as a latent alkylating agent and slowly releases fluoride ions.
Immediate "Do's and Don'ts"
| DO | DON'T |
| DO Segregate as a high-priority halogenated organic waste. | DON'T dispose of via sink or sanitary sewer. |
| DO Use a dedicated "Quench Solution" (Alkaline + Calcium). | DON'T mix with strong oxidizers or acids (generates HF gas). |
| DO Wear double nitrile gloves and a face shield. | DON'T treat as a standard solvent waste. |
Scientific Rationale: The Stability Trap
To dispose of this chemical safely, you must understand why it exists. SuFEx chemistry relies on the high stability of the Sulfur-Fluoride (S-F) bond.
-
Kinetic Stability: The S-F bond is thermodynamically strong but kinetically stable toward hydrolysis at neutral pH. Water alone will not degrade it efficiently.
-
The HF Risk: When the S-F bond does eventually break, it releases a fluoride ion (
). If the waste stream becomes acidic (pH < 7), this generates Hydrofluoric Acid (HF), a contact poison that penetrates tissue and decalcifies bone.
The Solution: We must force hydrolysis using high pH (Base) and simultaneously sequester the fluoride ions using Calcium. This creates a Self-Validating System :
-
High pH forces the S-F bond to break.
-
Calcium captures the released
as Calcium Fluoride ( ), an insoluble solid.
The "Calcium-Alkaline Quench" Protocol
This procedure converts the reactive sulfonyl fluoride into a benign sulfonate salt and insoluble calcium fluoride.
Phase 1: Preparation
Required PPE:
-
Splash-proof chemical goggles + Face Shield.
-
Double Nitrile Gloves (0.11 mm min. thickness) or Silver Shield gloves.
-
Lab coat and closed-toe shoes.[1]
-
Work inside a certified Fume Hood.
Reagents:
-
Base: 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (
). -
Scavenger: Saturated Calcium Chloride (
) solution. -
Solvent: Ethanol or Isopropanol (to solubilize the organic reagent).
Phase 2: Step-by-Step Neutralization
Step 1: Solubilization Dissolve the Oxane-4-sulfonyl fluoride waste in a minimal amount of ethanol. The reagent must be in solution to react; solid clumps will resist hydrolysis.
Step 2: Basic Hydrolysis (The "Kill" Step) Slowly add the organic solution to a beaker containing 5 equivalents of 1M NaOH.
-
Observation: The solution may warm slightly (exothermic).
-
Stirring: Stir vigorously for 2 hours. The high pH (
) forces the hydroxide ion to attack the sulfur center, displacing the fluoride.
Step 3: Fluoride Sequestration (The "Lock" Step)
Add 2 equivalents of Saturated
-
Visual Validation: You should see a fine white precipitate form. This is Calcium Fluoride (
). If you see this solid, the fluoride has been successfully scavenged.
Step 4: pH Verification Test the slurry with pH paper.
-
Target: pH > 9.
-
Correction: If pH < 9, add more NaOH. An acidic environment risks regenerating HF from any residual fluoride.
Step 5: Final Disposal Transfer the entire slurry (liquid + solid precipitate) to a waste container labeled: "High pH Organic Waste with Sulfides/Fluorides."
Visualizing the Workflow
The following diagrams illustrate the decision logic and the chemical mechanism, ensuring your team understands the pathway of the hazard.
Diagram 1: Operational Decision Tree
This workflow ensures no untreated material enters the general waste stream.
Caption: Operational decision tree for segregating and neutralizing sulfonyl fluoride waste.
Diagram 2: Chemical Neutralization Pathway
This diagram details the molecular transformation, proving the safety of the final product.
Caption: The chemical mechanism converting the reactive sulfonyl fluoride into inert sulfonate and insoluble calcium fluoride.
Emergency Contingencies
Spill Management (Small Scale < 100 mL)
-
Evacuate the immediate area to let aerosols settle.
-
Don PPE: Goggles, Face Shield, Double Gloves.
-
Absorb: Use a spill pillow or vermiculite.
-
Decontaminate: Wipe the surface with 5% Sodium Carbonate solution. Do not use water initially, as it spreads the hydrophobic reagent without neutralizing it.
-
Final Clean: Rinse with water only after the carbonate wipe.
Accidental Exposure
-
Skin Contact: Immediate flush with water for 15 minutes.[2] If available, apply Calcium Gluconate gel (standard HF protocol) as a precaution, given the potential for fluoride release.
-
Eye Contact: Flush for 15 minutes holding eyelids open.[2] Seek immediate medical attention.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Demonstrates hydrolytic stability of S-F bond). Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. (Standard operating procedure for sulfonyl fluoride disposal). Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Oxane-4-sulfonyl fluoride
Operational Safety Protocol: Handling Oxane-4-sulfonyl Fluoride
Executive Summary: The "Silent" Electrophile
Researchers often underestimate Oxane-4-sulfonyl fluoride because it lacks the immediate, fuming volatility of its chloride analog. However, as a key reagent in Sulfur-Fluoride Exchange (SuFEx) chemistry, this compound is a "privileged electrophile." It is designed to be stable in water but highly reactive toward specific protein residues (tyrosine/serine) under the right conditions.
The Core Hazard: The stability that makes it useful (resistance to rapid hydrolysis) allows it to persist on contaminated surfaces or gloves, leading to delayed exposure. Upon absorption or slow hydrolysis, it poses two risks:
-
Irreversible Protein Modification: Potential for sensitization or systemic toxicity.
-
Fluoride Release: Slow hydrolysis generates Hydrofluoric Acid (HF) equivalents, posing a risk of deep tissue damage.
Hazard Identification & Risk Assessment
Before handling, verify the chemical identity and associated risks.
| Parameter | Specification | Implications for Safety |
| Physical State | Liquid (typically) | Risk of splashes and aerosolization during pipetting.[1] |
| Reactivity | Electrophilic (SuFEx) | Binds covalently to nucleophiles (DNA/Proteins). |
| Hydrolysis | Slow/Conditional | Releases HF and Sulfonic acid upon contact with moisture/bases. |
| Corrosivity | Category 1B (Estimated) | Treat as capable of causing severe skin burns and eye damage. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone for prolonged contact. The following matrix is based on permeation resistance data for sulfonyl halides.
A. Hand Protection Strategy
| Task Intensity | Recommended Glove Material | Layering Protocol | Rationale |
| Standard Handling (Weighing, Pipetting) | Nitrile (High Grade) Min. Thickness: 5 mil | Double Gloving: Outer: NitrileInner: Nitrile (contrast color) | Nitrile provides splash protection. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| High Risk (Spill Cleanup, Synthesis Scale >5g) | Silver Shield / Laminate OR Butyl Rubber | Triple Layer: Inner: NitrileMiddle: LaminateOuter: Nitrile (for dexterity) | Sulfonyl fluorides can permeate thin nitrile over time. Laminate films offer >480 min breakthrough time. |
B. Eye & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2][3][4] Safety glasses are insufficient due to the risk of liquid splash migrating around the lens.
-
Face: Use a Face Shield if working outside the fume hood (e.g., transporting) or during high-pressure chromatography.
-
Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>10g), add a chemically resistant apron (Tyvek® or PVC).
Engineering Controls & Operational Workflow
This workflow integrates safety checks directly into the experimental procedure.
Figure 1: Operational workflow emphasizing the critical safety check before the container is even opened.
Detailed Protocol Steps:
-
The "Dry" Setup:
-
Oxane-4-sulfonyl fluoride hydrolyzes slowly. To maintain reagent integrity and safety, use flame-dried glassware and anhydrous solvents (Acetonitrile, DCM).
-
Why: Moisture introduces HF into the system, which can etch glassware and pressurize sealed vials.
-
-
Transfer Techniques:
-
Liquids: Use a positive displacement pipette or a glass syringe with a Luer-lock needle. Avoid plastic syringes if storing for >5 minutes, as sulfonyl fluorides can swell certain polymers.
-
Aerosol Control: Never pressurize the reagent bottle with air to withdraw liquid. Use an inert gas balloon if pressure equalization is needed.
-
-
The Quenching Phase (Critical):
-
Do not dump reaction mixtures directly into aqueous waste.[1]
-
Protocol: Dilute the reaction mixture with DCM/EtOAc first. Add saturated aqueous Sodium Bicarbonate (
) slowly. -
Mechanism:[1][5][6] The base neutralizes any generated HF and accelerates the hydrolysis of residual sulfonyl fluoride to the less toxic sulfonate salt.
-
Emergency Response Protocols
Because this compound contains a fluoride leaving group, standard acid burn protocols must be augmented.
Scenario A: Skin Contact
-
Immediate Action: Move to the safety shower/sink immediately.
-
Flush: Rinse with copious water for 15 minutes . Do not use soap immediately; water volume is key.
-
Neutralize (The Fluoride Factor):
-
While less aggressive than pure HF, the hydrolysis products can cause deep tissue fluoride poisoning.
-
Apply Calcium Gluconate Gel (2.5%) to the affected area immediately after rinsing. Massage into skin.
-
Note: If CalGlu is not available, continue flushing until medical help arrives.
-
Scenario B: Spills (>5 mL)
-
Evacuate: Clear the immediate area.
-
Do Not Use Water: Adding water to the concentrated reagent will generate HF gas and acid mist.
-
Absorb: Use a dry absorbent (Vermiculite or Sand).
-
Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Carbonate (soda ash) to neutralize acidity before disposal.
Figure 2: Decision tree for skin exposure, prioritizing fluoride neutralization.
Waste Disposal
-
Segregation: Do not mix with strong oxidizers or concentrated acids.
-
Labeling: Label clearly as "Organic Waste - Contains Sulfonyl Fluoride - Potential HF Generation."
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term storage of waste if significant hydrolysis is expected (etching risk).
References
-
Biosynth. (2025). Safety Data Sheet: Oxane-4-sulfonyl fluoride (CAS 1334148-27-4).[7] Retrieved from
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on SuFEx stability/reactivity). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). General Hazards of Sulfonyl Fluorides (CAMEO Chemicals). Retrieved from
-
CymitQuimica. (2025).[5][8] Product Specification: Oxane-4-sulfonyl fluoride.[4][7] Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. carlroth.com [carlroth.com]
- 4. oxane-4-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Sulfuryl Fluoride Fact Sheet [npic.orst.edu]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
